Thalidomide-O-PEG4-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O13/c32-21-5-4-19(26(36)29-21)30-27(37)18-2-1-3-20(25(18)28(30)38)43-17-16-42-15-14-41-13-12-40-11-10-39-9-8-24(35)44-31-22(33)6-7-23(31)34/h1-3,19H,4-17H2,(H,29,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOQEZXJMMXWEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Overview of Thalidomide-O-PEG4-NHS Ester
An In-Depth Technical Guide to Thalidomide-O-PEG4-NHS Ester for Drug Development Professionals
This compound is a bifunctional, PEG-based linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It is a synthetic compound that incorporates a thalidomide (B1683933) derivative, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected via a 4-unit polyethylene (B3416737) glycol (PEG) spacer to a reactive N-hydroxysuccinimide (NHS) ester.[4][5][6][7] The NHS ester group enables covalent conjugation to primary amine moieties present on a target protein ligand, thus facilitating the creation of a complete PROTAC molecule.[4][5][6] PROTACs synthesized using this linker leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins, offering a powerful therapeutic modality for various diseases, including cancer and neurodegenerative disorders.[1][8]
Core Chemical and Physical Properties
The physical and chemical characteristics of this compound are critical for its handling, reaction setup, and the properties of the resulting PROTAC. Key quantitative data are summarized below.
| Property | Data | Source(s) |
| IUPAC Name | 2,5-dioxopyrrolidin-1-yl 1-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oate | |
| CAS Number | 2411681-88-2 | [4][7] |
| Molecular Formula | C28H33N3O13 | [7] |
| Molecular Weight | 619.58 g/mol | |
| Purity | ≥95% - 98% | [5][7] |
| Physical Form | Solid / Oil | [7] |
| Solubility | Soluble in DCM, DMF, DMSO | [7][9] |
| Storage Conditions | Store at -20°C, sealed, away from moisture. | [1] |
| Stability | Stable for at least 6 months at -20°C. | [6][7] |
Mechanism of Action in PROTAC-Mediated Degradation
The fundamental role of this compound is to act as a key building block for a PROTAC. Once conjugated to a target-specific ligand, the resulting PROTAC hijacks the ubiquitin-proteasome pathway. The process involves the formation of a ternary complex, ubiquitination of the target protein, and its subsequent degradation by the proteasome.
Caption: PROTAC mechanism: from ternary complex formation to proteasomal degradation.
Experimental Protocol: PROTAC Synthesis
This section provides a detailed methodology for the conjugation of this compound to a ligand containing a primary amine.
4.1 Materials and Reagents
-
This compound
-
Target protein ligand (containing a primary amine, -NH2)
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Tertiary base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reaction buffer (for aqueous reactions): 0.1 M sodium bicarbonate or phosphate (B84403) buffer (pH 8.3-8.5)[9]
-
Reaction vessel (e.g., glass vial with a magnetic stirrer)
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization
4.2 Step-by-Step Conjugation Protocol
-
Reagent Preparation:
-
Carefully weigh the target protein ligand and dissolve it in a minimal volume of anhydrous DMF or DMSO.
-
In a separate vial, dissolve 1.1 to 1.5 molar equivalents of this compound in anhydrous DMF or DMSO. The fresh solution should be used immediately.[9]
-
-
Reaction Setup:
-
To the stirred solution of the target ligand, add 2-3 molar equivalents of a tertiary base (e.g., DIPEA). The base acts as a catalyst by deprotonating the primary amine on the ligand, increasing its nucleophilicity.
-
Slowly add the this compound solution dropwise to the ligand solution.
-
-
Reaction Incubation:
-
Allow the reaction to proceed at room temperature for 2-12 hours. The optimal reaction time can vary depending on the reactivity of the ligand.
-
Monitor the reaction progress periodically using analytical HPLC-MS to track the consumption of starting materials and the formation of the desired PROTAC product.
-
-
Purification:
-
Once the reaction is complete, the crude mixture can be directly purified.
-
Use preparative reverse-phase HPLC (RP-HPLC) to isolate the final PROTAC conjugate from unreacted starting materials and byproducts.
-
-
Verification and Characterization:
-
Confirm the molecular weight of the purified product using high-resolution mass spectrometry (HRMS).
-
Verify the structure and confirm successful conjugation using 1H and 13C NMR spectroscopy.
-
Assess the purity of the final compound using analytical HPLC (purity should typically be >95%).
-
-
Storage:
-
Lyophilize the pure HPLC fractions to obtain the final PROTAC as a solid.
-
Store the final product at -20°C or -80°C to ensure long-term stability.
-
Caption: Workflow for the synthesis of a PROTAC using this compound.
Applications in Research and Drug Development
This compound is a foundational tool for developing PROTACs across multiple therapeutic areas. Its utility lies in providing a validated E3 ligase handle and a flexible linker that can be readily attached to various target ligands.
-
Oncology: PROTACs are extensively explored for degrading cancer-promoting proteins, such as androgen and estrogen receptors in prostate and breast cancer, respectively.[8]
-
Neurodegenerative Diseases: This technology shows promise for clearing pathogenic protein aggregates, such as tau or α-synuclein, which are implicated in Alzheimer's and Parkinson's diseases.[8]
-
Autoimmune and Inflammatory Disorders: PROTACs can be designed to degrade specific kinases or transcription factors that drive inflammatory responses, offering a novel approach to treating autoimmune conditions.[8]
The PEG4 linker component is particularly advantageous as it can improve the aqueous solubility and pharmacokinetic properties of the final PROTAC molecule, which are critical factors in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labshake.com [labshake.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. This compound, 2411681-88-2 | BroadPharm [broadpharm.com]
- 5. Thalidomide-O-PEG4-NHS - CD Bioparticles [cd-bioparticles.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. PROTAC Linker | AxisPharm [axispharm.com]
- 9. lumiprobe.com [lumiprobe.com]
An In-depth Technical Guide to Thalidomide-O-PEG4-NHS Ester: Structure, Properties, and Application in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thalidomide-O-PEG4-NHS ester, a crucial bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). The document details its chemical structure, physicochemical properties, and its role in recruiting the E3 ubiquitin ligase Cereblon (CRBN). Furthermore, this guide outlines detailed, synthesized experimental protocols for its preparation and its conjugation to target protein ligands for the creation of PROTACs. Visual representations of key pathways and experimental workflows are provided to facilitate a deeper understanding of its application in targeted protein degradation.
Introduction to this compound
This compound is a heterobifunctional molecule integral to the design and synthesis of PROTACs.[1][2] PROTACs are novel therapeutic modalities that leverage the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] This is achieved by linking a ligand for a target protein to a ligand for an E3 ubiquitin ligase via a flexible linker.
This compound serves as a cornerstone for PROTACs that engage the Cereblon (CRBN) E3 ligase complex. It is composed of three key moieties:
-
A Thalidomide derivative: This part of the molecule binds specifically to the CRBN E3 ligase, effectively "hijacking" it.
-
A tetraethylene glycol (PEG4) linker: This hydrophilic spacer connects the two active ends of the molecule, providing the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
An N-Hydroxysuccinimide (NHS) ester: This highly reactive group enables the covalent conjugation of the molecule to a primary amine on the target protein ligand, forming a stable amide bond.[3]
The strategic combination of these three components in this compound makes it a versatile and widely used tool in the development of novel therapeutics based on targeted protein degradation.
Chemical Structure and Properties
The chemical structure and key properties of this compound are summarized below.
Caption: Chemical structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂₈H₃₃N₃O₁₃ | [4] |
| Molecular Weight | 619.57 g/mol | [4] |
| CAS Number | 2411681-88-2 | [1] |
| Appearance | Light yellow to light brown oil or solid | [1][5] |
| Purity | ≥95% (typically ≥98%) | [6][7][8] |
| Solubility | Soluble in DCM and DMSO | [5][7] |
| Storage Conditions | Store at -20°C, sealed and away from moisture. For long-term storage, -80°C is recommended. | [1] |
| SMILES | O=C(ON1C(CCC1=O)=O)CCOCCOCCOCCOCCOC2=CC=CC(C(N3C(CC4)C(NC4=O)=O)=O)=C2C3=O | [1] |
| InChI Key | ITOQEZXJMMXWEQ-UHFFFAOYSA-N | [8] |
Mechanism of Action in PROTACs
The primary function of this compound is to serve as a key building block for PROTACs that induce the degradation of a specific target protein. The general mechanism is as follows:
-
PROTAC Formation: this compound is chemically conjugated to a ligand that specifically binds to a target protein of interest. This reaction typically occurs between the NHS ester and a primary amine on the target protein ligand.
-
Ternary Complex Formation: Once the PROTAC is introduced into a cellular environment, its two ends bind simultaneously to the target protein and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: The formation of this ternary complex brings the target protein into close proximity with the E3 ligase machinery. This allows for the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides, effectively eliminating it from the cell. The PROTAC molecule is then released and can catalyze further rounds of degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following sections provide detailed, synthesized protocols for the preparation of this compound and its subsequent use in the synthesis of a PROTAC.
Synthesis of this compound
This synthesis is a two-step process starting from 4-hydroxythalidomide and a commercially available PEG linker with a carboxylic acid and a protected alcohol.
Step 1: Synthesis of Thalidomide-O-PEG4-acid
This step involves a Williamson ether synthesis to couple 4-hydroxythalidomide with a suitable PEG4 linker.
-
Materials:
-
4-Hydroxythalidomide
-
tert-Butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl carbonate (or a similar protected PEG4-alcohol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica (B1680970) gel for column chromatography).
-
-
Procedure:
-
Tosylation of the PEG4 linker:
-
Dissolve the protected PEG4-alcohol in anhydrous DCM.
-
Add triethylamine (B128534) (TEA) or pyridine (B92270) as a base.
-
Cool the solution to 0°C and slowly add TsCl.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify the tosylated PEG linker by column chromatography.
-
-
Coupling with 4-Hydroxythalidomide:
-
To a solution of 4-hydroxythalidomide in anhydrous DMF, add K₂CO₃ or Cs₂CO₃.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the tosylated PEG linker in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, filter the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the protected Thalidomide-O-PEG4-ester.
-
-
Deprotection to form the carboxylic acid:
-
Dissolve the purified product in DCM.
-
Add TFA and stir at room temperature for 2-4 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield Thalidomide-O-PEG4-acid.
-
-
Step 2: Synthesis of this compound from Thalidomide-O-PEG4-acid
This step involves the activation of the carboxylic acid with N-hydroxysuccinimide.
-
Materials:
-
Thalidomide-O-PEG4-acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous DMF or DCM
-
Standard workup and purification reagents.
-
-
Procedure:
-
Dissolve Thalidomide-O-PEG4-acid in anhydrous DMF or DCM.
-
Add NHS and EDC (or DCC) to the solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
If using DCC, a urea (B33335) byproduct will precipitate and can be removed by filtration.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Caption: Proposed synthesis workflow for this compound.
General Protocol for PROTAC Synthesis using this compound
This protocol describes the conjugation of this compound to a small molecule ligand containing a primary amine.
-
Materials:
-
This compound
-
Amine-containing target protein ligand
-
Anhydrous DMF or DMSO
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Analytical and preparative HPLC for reaction monitoring and purification
-
LC-MS and NMR for product characterization
-
-
Procedure:
-
Dissolve the amine-containing target protein ligand in anhydrous DMF or DMSO.
-
Add TEA or DIPEA to the solution to act as a base (typically 1.5-2.0 equivalents).
-
Add a solution of this compound (typically 1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours. The reaction progress should be monitored by analytical HPLC or LC-MS.
-
Once the reaction is complete, the crude product can be purified by preparative HPLC.
-
The fractions containing the desired PROTAC are collected, and the solvent is removed under reduced pressure (e.g., by lyophilization).
-
The identity and purity of the final PROTAC should be confirmed by LC-MS and NMR spectroscopy.
-
Caption: General workflow for PROTAC synthesis.
Conclusion
This compound is a powerful and versatile chemical tool that has become indispensable in the field of targeted protein degradation. Its well-defined structure, predictable reactivity, and role in recruiting the CRBN E3 ligase make it a fundamental building block for the rational design and synthesis of PROTACs. The protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their drug discovery and development endeavors. As the field of targeted protein degradation continues to expand, the importance of well-characterized and readily applicable bifunctional linkers like this compound will undoubtedly continue to grow.
References
- 1. neb.com [neb.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. tandfonline.com [tandfonline.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
Synthesis of Thalidomide-O-PEG4-NHS Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Thalidomide-O-PEG4-NHS ester, a crucial bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthetic pathway, detailed experimental protocols, and key data for the synthesis of this important E3 ligase ligand conjugate.
Introduction
This compound is a heterobifunctional molecule that incorporates the thalidomide (B1683933) moiety, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a tetraethylene glycol (PEG4) linker with a terminal N-hydroxysuccinimide (NHS) ester. The NHS ester functionality allows for facile covalent conjugation to primary or secondary amines on a target protein ligand, forming a stable amide bond. This molecule is a fundamental building block in the construction of PROTACs, which are designed to induce the degradation of specific target proteins by bringing them into proximity with an E3 ligase.
Synthetic Strategy
The synthesis of this compound is typically achieved in a two-step process. The first key step involves the formation of the ether linkage between 4-hydroxythalidomide and a protected PEG4-carboxylic acid derivative. The second step is the activation of the resulting carboxylic acid to an NHS ester.
A logical workflow for the synthesis is depicted below:
Caption: Synthetic workflow for this compound.
Quantitative Data
The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| 4-Hydroxythalidomide | C₁₃H₁₀N₂O₅ | 274.23 | >98% |
| tert-Butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate | C₁₄H₂₈O₇ | 308.37 | >95% |
| Thalidomide-O-PEG4-COOH | C₂₂H₂₆N₂O₁₀ | 478.45 | >95% |
| This compound | C₂₆H₂₉N₃O₁₂ | 575.53 | >95% |
Experimental Protocols
Step 1: Synthesis of Thalidomide-O-PEG4-COOH
This procedure involves three sub-steps: activation of the PEG4 linker, alkylation of 4-hydroxythalidomide, and deprotection of the carboxylic acid.
4.1.1. Tosylation of tert-Butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate
-
Dissolve tert-Butyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 10 mL/g).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (B128534) (1.5 eq) dropwise, followed by p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylated product, which can be used in the next step without further purification.
4.1.2. Alkylation of 4-Hydroxythalidomide
-
To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous dimethylformamide (DMF, 15 mL/g), add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the tosylated PEG4-tert-butyl ester (1.1 eq) dissolved in a minimal amount of DMF.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield Thalidomide-O-PEG4-O-tert-butyl ester.
4.1.3. Deprotection of the tert-Butyl Ester
-
Dissolve the purified Thalidomide-O-PEG4-O-tert-butyl ester (1.0 eq) in a mixture of DCM and trifluoroacetic acid (TFA) (1:1 v/v, 10 mL/g).
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene (B28343) (3 x 20 mL) to remove residual TFA.
-
The resulting crude Thalidomide-O-PEG4-COOH can be purified by recrystallization or column chromatography to yield the pure product.
Step 2: Synthesis of this compound
This step involves the activation of the carboxylic acid group of Thalidomide-O-PEG4-COOH using EDC and NHS.
-
Dissolve Thalidomide-O-PEG4-COOH (1.0 eq) in anhydrous DMF (10 mL/g).
-
Add N-Hydroxysuccinimide (NHS, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, this compound.
Signaling Pathway and Mechanism of Action
This compound is a component of a PROTAC. The thalidomide portion binds to the E3 ligase Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. The NHS ester end is used to conjugate the molecule to a ligand that binds to a target protein of interest (POI). The resulting PROTAC then facilitates the formation of a ternary complex between the POI and CRBN, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
Caption: Mechanism of action of a thalidomide-based PROTAC.
An In-depth Technical Guide to the Mechanism of Action of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction: Hijacking the Cellular Machinery for Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cellular environment. Unlike traditional inhibitors that merely block a protein's function, PROTACs mediate the degradation of the entire protein. This is achieved through their unique heterobifunctional structure, which consists of two distinct ligands connected by a chemical linker. One ligand binds to the POI, while the other engages an E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][2]
Thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide, have emerged as pivotal E3 ligase ligands in PROTAC design. These molecules are known to bind to Cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3] By incorporating a thalidomide-based moiety, PROTACs can effectively hijack the CRL4^CRBN^ complex to tag a wide array of target proteins for degradation. This guide provides a comprehensive technical overview of the mechanism of action of thalidomide-based PROTACs, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding for researchers in the field.
The Core Mechanism: A Step-by-Step Breakdown
The catalytic cycle of a thalidomide-based PROTAC involves a series of orchestrated molecular events that ultimately lead to the selective removal of the target protein.
Step 1: Ternary Complex Formation The cornerstone of PROTAC action is the formation of a stable ternary complex comprising the PROTAC, the target protein (POI), and the CRBN E3 ligase.[1] The thalidomide moiety of the PROTAC binds to CRBN, while the other ligand binds to the POI. The linker connecting these two ligands plays a crucial role in enabling a favorable orientation for the subsequent ubiquitination step. The stability of this ternary complex is often enhanced by positive cooperativity, where the binding of one protein increases the affinity for the other.[4]
Step 2: Ubiquitination of the Target Protein Once the ternary complex is formed, the CRL4^CRBN^ E3 ligase facilitates the transfer of ubiquitin (Ub) from a ubiquitin-conjugating enzyme (E2) to accessible lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain, which serves as a recognition signal for the proteasome.
Step 3: Proteasomal Degradation The polyubiquitinated POI is recognized and captured by the 26S proteasome. The proteasome then unfolds and proteolytically degrades the POI into small peptides.
Step 4: Release and Recycling Following the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting as a catalyst for protein removal.
Quantitative Analysis of PROTAC Efficacy
The efficacy of a thalidomide-based PROTAC is assessed through several key quantitative parameters. These metrics are crucial for comparing the potency and effectiveness of different PROTAC molecules during the drug development process.
Data Presentation: Key Performance Indicators
The following tables summarize critical data for prominent thalidomide-based PROTACs, providing a comparative overview of their performance.
Table 1: Degradation Potency (DC50 and Dmax) of Clinically Relevant PROTACs
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | Androgen Receptor (AR) | Thalidomide derivative | VCaP | ~1 | >90 | [5][6] |
| ARV-471 | Estrogen Receptor (ER) | Lenalidomide derivative | MCF7 | ~0.9 - 2 | >95 | [7][8][9] |
| dBET1 | BRD4 | Thalidomide | MV4;11 | Not specified | >98 | [10] |
| ARV-825 | BRD4 | Pomalidomide | Jurkat | < 1 | >95 | [2] |
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax : The maximum percentage of protein degradation achieved.
Table 2: Binding Affinities and Ternary Complex Cooperativity
| PROTAC | Target Protein | CRBN Ligand | Target Kd (nM) | CRBN Kd (nM) | Ternary Complex Kd (nM) | Cooperativity (α) | Reference |
| dBET1 | BRD4 | Thalidomide | 90 | 1700 | 25 | 2.6 | [3] |
| Representative BTK PROTAC | BTK | Pomalidomide | 1.8 | 250 | 0.9 | 5 | [3] |
-
Kd : Dissociation constant, a measure of binding affinity.
-
Cooperativity (α) : A measure of how the binding of one protein to the PROTAC affects the binding of the second protein. α > 1 indicates positive cooperativity, while α < 1 indicates negative cooperativity.
Table 3: Off-Target Degradation of Neosubstrates
| PROTAC | Target Protein | Cell Line | Off-Target Neosubstrate | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide-based ALK PROTAC | ALK | SU-DHL-1 | IKZF1 | ~25 | >90 | [11] |
| Pomalidomide-based ALK PROTAC | ALK | SU-DHL-1 | IKZF3 | ~50 | >90 | [11] |
Experimental Protocols for Mechanistic Elucidation
A thorough understanding of a PROTAC's mechanism of action requires a suite of biochemical and cell-based assays. The following sections provide detailed methodologies for key experiments.
Ternary Complex Formation Assays
Principle: This bead-based assay measures the proximity of two molecules. Donor beads, upon excitation, release singlet oxygen, which travels to a nearby acceptor bead, triggering a chemiluminescent signal. In the context of PROTACs, one protein (e.g., POI) is tagged and binds to the donor bead, while the other protein (e.g., CRBN) is tagged and binds to the acceptor bead. The PROTAC brings these two proteins, and thus the beads, into close proximity, generating a signal.[12][13]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X mixture of the tagged POI and tagged CRBN in the desired assay buffer.
-
Prepare a 4X serial dilution of the PROTAC in the same assay buffer.
-
Prepare a 4X mixture of AlphaLISA acceptor beads and a 1X solution of AlphaLISA donor beads.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of the 4X PROTAC dilution to the appropriate wells.
-
Add 10 µL of the 2X protein mixture to each well.
-
Incubate at room temperature for 60 minutes to allow for ternary complex formation.
-
Add 5 µL of the 4X acceptor bead mixture to each well.
-
Incubate in the dark at room temperature for 60 minutes.
-
Add 5 µL of the 1X donor bead solution to each well.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration to generate a bell-shaped curve, characteristic of the "hook effect". The peak of the curve represents the optimal concentration for ternary complex formation.
-
Principle: This live-cell assay measures protein-protein interactions. The target protein is fused to a NanoLuc® luciferase (donor), and the E3 ligase (CRBN) is fused to a HaloTag® protein that is labeled with a fluorescent ligand (acceptor). PROTAC-induced proximity between the POI and CRBN results in energy transfer from the luciferase to the fluorophore, generating a BRET signal.[14][15][16]
Detailed Protocol:
-
Cell Preparation:
-
Co-transfect cells with plasmids encoding the NanoLuc®-POI fusion and the HaloTag®-CRBN fusion.
-
Plate the transfected cells in a 96-well plate and incubate for 24-48 hours.
-
-
Assay Procedure:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for 2-4 hours to allow for labeling of the HaloTag®-CRBN.
-
Add a serial dilution of the PROTAC to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Incubate for 3-5 minutes.
-
-
Data Acquisition:
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
In Vitro Ubiquitination Assay
Principle: This biochemical assay directly measures the PROTAC-dependent ubiquitination of the target protein. The reaction is reconstituted in vitro using purified components of the ubiquitination cascade. The ubiquitinated POI is then detected by Western blotting.
Detailed Protocol:
-
Reaction Setup (on ice):
-
In a microcentrifuge tube, combine the following:
-
Ubiquitin
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D2)
-
CRL4^CRBN^ complex
-
Target protein (POI)
-
PROTAC (or DMSO as a vehicle control)
-
ATP
-
Ubiquitination buffer
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Quenching:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody specific for the POI.
-
A ladder of higher molecular weight bands corresponding to the polyubiquitinated POI should be observed in the presence of the PROTAC.
-
Cellular Degradation Assay (Quantitative Western Blot)
Principle: This cell-based assay quantifies the reduction in the levels of the target protein following treatment with a PROTAC.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein amounts and separate the lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
-
Signaling Pathways and Off-Target Effects
The degradation of a target protein by a thalidomide-based PROTAC can have significant downstream effects on cellular signaling pathways. For example, the degradation of the Androgen Receptor (AR) by PROTACs like ARV-110 is a promising strategy for treating prostate cancer by disrupting AR-driven gene expression.[5][6] Similarly, the degradation of BRD4, a member of the BET family of proteins, has shown therapeutic potential in various cancers by downregulating the expression of oncogenes like c-Myc.[2][10]
A critical consideration in the development of thalidomide-based PROTACs is the potential for off-target effects. The thalidomide moiety itself can act as a "molecular glue," inducing the degradation of endogenous "neosubstrates" of CRBN, such as the transcription factors IKZF1 and IKZF3.[11][17] The degradation of these proteins can lead to immunomodulatory effects, which may be beneficial in some contexts but can also cause unwanted side effects. Therefore, careful profiling of the proteome-wide effects of new thalidomide-based PROTACs is essential.
Conclusion
Thalidomide-based PROTACs have emerged as a powerful and versatile platform for targeted protein degradation. Their mechanism of action, centered on the formation of a ternary complex and the hijacking of the CRL4^CRBN^ E3 ligase, offers a unique therapeutic strategy for a wide range of diseases. A thorough understanding of the underlying molecular events, coupled with rigorous experimental validation using the techniques outlined in this guide, is essential for the successful development of novel and effective PROTAC-based therapies. As the field continues to evolve, a focus on optimizing ternary complex formation, enhancing target selectivity, and mitigating off-target effects will be paramount in realizing the full therapeutic potential of this exciting technology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 10. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. SLAS2024 [slas2024.eventscribe.net]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 17. researchgate.net [researchgate.net]
The Role of Cereblon (CRBN) in PROTAC-Mediated Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and the Role of Cereblon
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy that, instead of merely inhibiting the function of a disease-causing protein, eliminates it entirely from the cell.[1] This is achieved by co-opting the cell's own natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[2][3] Proteolysis-Targeting Chimeras (PROTACs) are the vanguard of this approach. These heterobifunctional molecules are designed to act as a bridge, connecting a specific Protein of Interest (POI) to an E3 ubiquitin ligase.[4][5]
The E3 ligase, a crucial component of the UPS, is responsible for selecting which proteins are marked for destruction. By inducing this proximity, the PROTAC facilitates the transfer of ubiquitin—a small regulatory protein—from the E3 ligase to the POI.[6] This polyubiquitination serves as a molecular flag, signaling the 26S proteasome to degrade the tagged protein.[2]
Among the hundreds of E3 ligases in human cells, a select few have become workhorses for PROTAC development due to the availability of well-characterized small molecule ligands.[1] Cereblon (CRBN) is arguably the most prominent and widely utilized E3 ligase in the field.[7] It is the target of immunomodulatory imide drugs (IMiDs), such as thalidomide (B1683933) and its analogs, whose discovery as CRBN ligands unlocked the potential for a vast number of CRBN-recruiting PROTACs.[2][8] This guide provides an in-depth technical overview of CRBN's structure, mechanism, and application in PROTAC-mediated degradation.
The CRL4^CRBN E3 Ubiquitin Ligase Complex
Cereblon does not act alone; it functions as the substrate receptor within a larger multi-protein assembly known as the Cullin-RING Ligase 4 (CRL4^CRBN) complex.[9][10] This complex is the functional unit that mediates the ubiquitination of target proteins.
The key components of the CRL4^CRBN complex are:
-
Cereblon (CRBN): The substrate receptor. It is responsible for recognizing and binding to specific proteins destined for degradation.[2] In the context of PROTACs, CRBN's binding pocket is engaged by the IMiD-based moiety of the PROTAC molecule.
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor or linker protein that connects CRBN to the main scaffold of the complex.[2][11]
-
Cullin 4A (CUL4A): A scaffold protein that forms the backbone of the complex. It organizes the other components and is activated through a process called neddylation.[2][12]
-
Regulator of Cullins 1 (Rbx1) or RING-Box Protein 1: A RING-domain containing protein that binds to CUL4A and functions to recruit the E2 ubiquitin-conjugating enzyme, which is charged with activated ubiquitin.
The coordinated action of these components forms an efficient molecular machine for tagging proteins with ubiquitin.
The Catalytic Cycle of CRBN-Mediated PROTAC Action
PROTACs function catalytically to induce the degradation of a POI. The process involves a series of orchestrated steps that lead to the formation of a key ternary complex, ubiquitination, and eventual destruction of the target.
The cycle can be broken down as follows:
-
Binary Complex Formation: The PROTAC molecule, once inside the cell, can independently bind to either CRBN or the POI, forming two distinct binary complexes.
-
Ternary Complex Formation: The crucial step is the formation of a stable POI-PROTAC-CRBN ternary complex.[12] The linker connecting the two ends of the PROTAC is critical for allowing the two proteins to come together in a productive orientation for ubiquitin transfer.[13]
-
Ubiquitination: Once the ternary complex is formed, the CRL4^CRBN complex is activated. The recruited E2 enzyme transfers ubiquitin molecules onto accessible lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated POI is now recognized by the 26S proteasome. The proteasome unfolds and degrades the POI into small peptides, while the ubiquitin molecules are recycled.
-
PROTAC Recycling: Following the degradation of the POI, the PROTAC molecule is released and can engage another POI and CRBN molecule, beginning the cycle anew. This catalytic nature allows substoichiometric amounts of a PROTAC to degrade a large amount of a target protein.[7]
Quantitative Metrics for Evaluating CRBN-PROTAC Efficacy
The development and optimization of PROTACs rely on a suite of quantitative assays to measure their performance. Key parameters include binding affinities and cellular degradation efficiency. These metrics are essential for establishing structure-activity relationships (SAR) and guiding medicinal chemistry efforts.
| Parameter | Description | Typical Assay | Significance |
| Binary Kd (CRBN) | Dissociation constant for the PROTAC binding to the CRBN E3 ligase complex. | SPR, ITC, TR-FRET | Measures engagement with the E3 ligase. Weak binding (µM range) is often sufficient and sometimes desirable.[14] |
| Binary Kd (POI) | Dissociation constant for the PROTAC binding to the Protein of Interest (POI). | SPR, ITC, TR-FRET | Measures engagement with the target protein. High affinity is generally sought but not always required. |
| Ternary Complex Kd | Dissociation constant for the formation of the POI-PROTAC-CRBN complex. | AlphaLISA, TR-FRET | A direct measure of the stability of the key intermediate complex. This is often a better predictor of degradation than binary affinities alone.[15] |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein in cells. | Western Blot, HiBiT, ELISA | The primary measure of a PROTAC's cellular potency. Lower values indicate higher potency.[16] |
| Dmax | The maximum percentage of protein degradation achieved at optimal PROTAC concentration. | Western Blot, HiBiT, ELISA | Indicates the efficacy of the degrader. A high Dmax (e.g., >90%) is desirable.[16] |
| t1/2 Degradation | The time required to degrade 50% of the target protein at a given PROTAC concentration. | Time-course Western Blot | Characterizes the kinetics of degradation, indicating how quickly the PROTAC acts. |
Note: The values for these parameters are highly dependent on the specific POI, PROTAC chemistry, and cell line used.
Key Experimental Protocols
A robust experimental cascade is necessary to validate the mechanism of action of a CRBN-recruiting PROTAC. This involves moving from biochemical assays that confirm the molecular interactions to cell-based assays that measure the ultimate biological outcome.
Ternary Complex Formation Assay (AlphaLISA)
This assay quantifies the formation of the POI-PROTAC-CRBN complex in a solution-based, no-wash format.
-
Principle: AlphaLISA (Amplified Luminescent Proximity Homestead Assay) technology uses donor and acceptor beads that, when brought into close proximity (<200 nm), generate a chemiluminescent signal. One protein (e.g., POI) is bound to acceptor beads and the other (e.g., CRBN) to donor beads. A PROTAC that bridges the two proteins will bring the beads together, producing a signal proportional to the amount of ternary complex formed.[15][17]
-
Methodology:
-
Reagents:
-
Recombinant, tagged POI (e.g., GST-tagged BRD4).
-
Recombinant, tagged CRBN complex (e.g., His-tagged DDB1-CRBN).
-
PROTAC compound (e.g., dBET1) titrated across a range of concentrations.
-
AlphaLISA Glutathione (GSH) Acceptor beads.
-
AlphaLISA Nickel Chelate (Ni-NTA) or anti-tag Donor beads.
-
Assay buffer.
-
-
Procedure:
-
In a 384-well microplate, add fixed concentrations of the POI and CRBN complex.
-
Add the PROTAC at various concentrations. A wide range is crucial to observe the "hook effect," where excess PROTAC can favor binary complex formation and reduce the signal.[18]
-
Incubate for 1-2 hours at room temperature to allow complex formation.
-
Add the acceptor beads and incubate for 1 hour.
-
Add the donor beads (in the dark) and incubate for 1 hour.
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration to determine the concentration range that promotes maximal ternary complex formation.
-
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the POI.
-
Principle: The assay reconstitutes the key components of the UPS in a test tube to monitor the transfer of ubiquitin to the POI.[]
-
Methodology:
-
Reagents:
-
E1 Ubiquitin-Activating Enzyme (e.g., UBE1).
-
E2 Ubiquitin-Conjugating Enzyme (e.g., UbcH5b).
-
CRL4^CRBN E3 Ligase complex.
-
Recombinant POI.
-
PROTAC compound.
-
Ubiquitin (often biotin-tagged for easier detection).
-
ATP (energy source for the E1 enzyme).
-
Ubiquitination buffer.
-
-
Procedure:
-
Combine E1, E2, E3, POI, biotin-ubiquitin, and the PROTAC in the reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating.
-
-
Detection (Western Blot):
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a streptavidin-HRP conjugate (to detect biotin-ubiquitin) or an antibody specific to the POI.
-
A high-molecular-weight smear or ladder of bands above the unmodified POI indicates polyubiquitination.
-
-
Cellular Degradation Assay (Western Blot)
This is the definitive assay to measure a PROTAC's ability to reduce target protein levels in a relevant biological context.
-
Principle: Cells are treated with the PROTAC, and the level of the target protein is quantified relative to an untreated control and a loading control.[20]
-
Methodology:
-
Cell Treatment:
-
Plate cells (e.g., a cancer cell line expressing the POI) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cell debris.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading on the gel.
-
-
Western Blotting:
-
Load equal amounts of total protein from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the POI.
-
Wash and then incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip or cut the membrane and re-probe with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to the corresponding loading control.
-
Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax values.
-
-
-
Essential Controls:
-
Proteasome Inhibition: Co-treat cells with the PROTAC and a proteasome inhibitor like MG132. A rescue of the POI from degradation confirms that the process is proteasome-dependent.[21]
-
CRBN Dependency: Co-treat with an excess of a CRBN ligand (e.g., pomalidomide) to compete with the PROTAC for CRBN binding. A blockage of degradation confirms CRBN engagement. Alternatively, use a PROTAC with an inactive epimer of the CRBN binder.
-
Conclusion and Future Outlook
Cereblon has been instrumental in the rise of targeted protein degradation, providing a robust and versatile E3 ligase platform for the development of countless PROTACs, several of which are now in clinical trials.[7] Its well-understood interaction with IMiD-based ligands provides a reliable anchor point for PROTAC design. The comprehensive suite of biochemical and cellular assays detailed herein is critical for the rigorous characterization and optimization of these powerful molecules.
While the reliance on CRBN (and VHL) has been incredibly productive, the field is actively working to expand the toolkit of available E3 ligases.[1] This will help overcome potential resistance mechanisms, such as the downregulation or mutation of CRBN in cancer cells, and tailor degradation strategies to specific tissues or cell types with differential E3 ligase expression. Nonetheless, the foundational principles established through the study of CRBN will continue to guide the entire field of targeted protein degradation as it matures into a major new therapeutic modality.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Degradation and PROTACs [promega.sg]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 9. What are CRBN modulators and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. resources.revvity.com [resources.revvity.com]
- 20. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 21. benchchem.com [benchchem.com]
The Dawn of a New Therapeutic Modality: An In-depth Technical Guide to PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery is undergoing a paradigm shift, moving beyond traditional occupancy-driven inhibitors to novel therapeutic strategies. At the forefront of this revolution is the Proteolysis Targeting Chimera (PROTAC) technology, a powerful approach that harnesses the cell's own machinery to selectively eliminate disease-causing proteins. This in-depth technical guide provides a comprehensive overview of PROTAC technology, from its fundamental mechanism of action to detailed experimental protocols and the latest quantitative data, serving as a vital resource for researchers and drug development professionals.
Introduction: A New Era of Targeted Protein Degradation
First conceptualized in 2001, PROTACs represent a groundbreaking therapeutic modality that, instead of merely inhibiting a target protein's function, leads to its complete removal from the cell.[] This is achieved through a unique mechanism that "hijacks" the body's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[] PROTACs are heterobifunctional molecules, acting as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[] This catalytic mode of action allows a single PROTAC molecule to induce the degradation of multiple target proteins, offering the potential for greater efficacy and a more sustained duration of action compared to traditional inhibitors.[] Furthermore, PROTAC technology opens up the possibility of targeting proteins previously considered "undruggable" due to the lack of a well-defined active site.
The PROTAC Mechanism of Action: A Catalytic Cycle of Degradation
The efficacy of PROTAC technology lies in its ability to co-opt the cell's natural protein degradation pathway. The process can be broken down into a series of key steps:
-
Ternary Complex Formation: A PROTAC molecule simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a transient ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI.
-
Polyubiquitination: A chain of ubiquitin molecules is built upon the POI, creating a polyubiquitin (B1169507) tag.
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex that unfolds and degrades the tagged protein into small peptides.
-
PROTAC Recycling: Following the degradation of the POI, the PROTAC molecule is released and can initiate another cycle of degradation.
Core Components of a PROTAC
A PROTAC molecule is a chimerical construct composed of three essential parts:
-
Warhead: This is the ligand that specifically binds to the protein of interest (POI). The design of the warhead is crucial for the selectivity of the PROTAC.
-
E3 Ligase Ligand: This component recruits a specific E3 ubiquitin ligase. While there are over 600 E3 ligases in the human genome, only a handful, such as Cereblon (CRBN) and von Hippel-Lindau (VHL), are commonly utilized in current PROTAC design.
-
Linker: The linker connects the warhead and the E3 ligase ligand. Its length, composition, and attachment points are critical for the formation of a stable and productive ternary complex and significantly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties.
The PROTAC Drug Discovery and Development Workflow
The development of a novel PROTAC is a multi-step process that involves iterative design, synthesis, and biological evaluation.
Quantitative Assessment of PROTAC Efficacy
The efficacy of a PROTAC is primarily characterized by two key parameters:
-
DC50 (Degradation Concentration 50): The concentration of the PROTAC required to induce 50% degradation of the target protein. A lower DC50 value indicates higher potency.
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation that can be achieved with a given PROTAC.
The following tables summarize the in vitro degradation data for several prominent PROTACs that have reached clinical development or are widely used as research tools.
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | CRBN | VCaP | < 1 | > 95 | [2] |
| ARV-471 (Vepdegestrant) | Estrogen Receptor (ER) | CRBN | MCF7 | ~2 | > 90 | [2] |
| BMS-986365 | Androgen Receptor (AR) | Not Disclosed | Various Prostate Cancer Lines | Potent (100x > enzalutamide) | Not specified | [3] |
| BGB-16673 | Bruton's Tyrosine Kinase (BTK) | Not Disclosed | Not specified | Not specified | Not specified | [3] |
| KT-474 | IRAK4 | Not Disclosed | Peripheral Blood Mononuclear Cells | Not specified | > 95 | [2] |
| NX-2127 | Bruton's Tyrosine Kinase (BTK) | CRBN | Peripheral Blood | Not specified | > 80-90 | [2] |
Note: The reported values can vary depending on the specific experimental conditions, such as cell line and treatment duration.
Key Experimental Protocols
The development and characterization of PROTACs rely on a suite of specialized biochemical and cellular assays. Below are detailed methodologies for three critical experiments.
Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay is used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex in a solution-based, high-throughput format.
Principle: TR-FRET relies on the transfer of energy between a donor fluorophore and an acceptor fluorophore when they are in close proximity. In this assay, the POI and the E3 ligase are labeled with a donor and an acceptor, respectively (or via tagged antibodies). The binding of the PROTAC brings the donor and acceptor into close proximity, resulting in a FRET signal that is proportional to the amount of ternary complex formed.
Materials:
-
Purified, tagged POI (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged CRBN-DDB1)
-
PROTAC of interest
-
TR-FRET donor-labeled antibody (e.g., anti-GST-Tb)
-
TR-FRET acceptor-labeled antibody (e.g., anti-His-AF488)
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the POI, E3 ligase, antibodies, and PROTAC in assay buffer.
-
Assay Setup: In a 384-well plate, add the following in order:
-
PROTAC at various concentrations (typically a serial dilution).
-
A mixture of the POI and the E3 ligase at optimized concentrations.
-
A mixture of the donor and acceptor antibodies.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-180 minutes) to allow for complex formation.
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.[4]
Cellular Protein Degradation Assay (In-Cell Western)
This is a quantitative immunofluorescence-based assay performed in a microplate format to measure the levels of a target protein within cells after PROTAC treatment.
Principle: Cells are cultured in a multi-well plate, treated with the PROTAC, and then fixed and permeabilized. The target protein is detected using a specific primary antibody, followed by a fluorescently labeled secondary antibody. The fluorescence intensity, which is proportional to the amount of the target protein, is measured using a plate-based imaging system. A second antibody against a housekeeping protein is used for normalization.
Materials:
-
Adherent cell line expressing the POI
-
96-well or 384-well black-walled, clear-bottom microplates
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Fixation solution (e.g., 4% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the POI
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-tubulin)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
Plate-based infrared imaging system
Procedure:
-
Cell Seeding: Seed cells into the microplate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a desired time period (e.g., 24 hours). Include a vehicle-only control.
-
Fixation and Permeabilization:
-
Remove the media and wash the cells with PBS.
-
Fix the cells with the fixation solution for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 5 minutes.
-
-
Blocking: Block the cells with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the cells with the primary antibodies (for both POI and loading control) overnight at 4°C.
-
Wash the cells with wash buffer (e.g., PBS with 0.1% Tween-20).
-
Incubate with the corresponding infrared dye-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
-
Washing and Imaging:
-
Wash the cells multiple times with wash buffer.
-
Scan the plate using a plate-based infrared imaging system.
-
-
Data Analysis:
-
Quantify the fluorescence intensity for both the POI and the loading control.
-
Normalize the POI signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[5]
-
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation of the POI is mediated by the ubiquitin-proteasome system.
Principle: Cells are treated with the PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132). The POI is then immunoprecipitated from the cell lysates, and the ubiquitinated forms of the POI are detected by Western blotting using an anti-ubiquitin antibody. An increase in high-molecular-weight ubiquitinated species in the presence of the PROTAC and proteasome inhibitor confirms the mechanism of action.
Materials:
-
Cell line expressing the POI
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)
-
Primary antibody against the POI for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Primary antibody against ubiquitin for Western blotting
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and/or a proteasome inhibitor for a specified time (e.g., 4-6 hours).
-
Cell Lysis: Lyse the cells in a denaturing lysis buffer to preserve the ubiquitination status of the proteins.
-
Immunoprecipitation:
-
Incubate the cell lysates with the anti-POI antibody to form an antibody-antigen complex.
-
Add protein A/G beads to pull down the complex.
-
Wash the beads to remove non-specific binding proteins.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated POI.
-
A high-molecular-weight smear or laddering pattern indicates polyubiquitination.[6]
-
Applications and Future Perspectives
PROTAC technology has shown immense promise in oncology, with several PROTACs targeting key cancer drivers like the Androgen Receptor (AR), Estrogen Receptor (ER), and Bruton's Tyrosine Kinase (BTK) currently in clinical trials.[3][7]
Targeting the Androgen Receptor (AR) in Prostate Cancer
The AR signaling pathway is a key driver of prostate cancer. PROTACs like ARV-110 are designed to degrade the AR, offering a potential new treatment strategy, especially for patients who have developed resistance to traditional AR inhibitors.
Targeting the Estrogen Receptor (ER) in Breast Cancer
ER signaling is central to the growth of the majority of breast cancers. PROTACs such as ARV-471 are being developed to degrade the ER, providing a potential new therapeutic option for patients with ER-positive breast cancer.
Targeting BET Proteins in Cancer
Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes like c-Myc. PROTACs that degrade BET proteins have shown significant anti-cancer activity in preclinical models.
References
- 2. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 3. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibodies, Reagents, Proteomics, Kits and Consumables | Cell Signaling Technology [cellsignal.com]
- 6. Ubiquitination Assay - Profacgen [profacgen.com]
- 7. PROTACs revolutionize small molecule drugs | CAS [cas.org]
The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide for Drug Development Professionals
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker component that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the diverse array of linker strategies, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone in PROTAC design. This in-depth technical guide elucidates the multifaceted functions of PEG linkers, their impact on the physicochemical and pharmacological properties of PROTACs, and provides a practical framework for their strategic implementation in drug discovery and development. Through a comprehensive review of current literature, this guide offers quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to empower researchers in the rational design of next-generation protein degraders.
Introduction: The Central Role of the Linker in PROTAC Function
PROTACs orchestrate the degradation of a target protein of interest (POI) by hijacking the cell's native ubiquitin-proteasome system (UPS). This is achieved by forming a ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase. The linker, far from being a mere passive spacer, is a critical determinant of the stability and productivity of this ternary complex.[1][2] Its length, flexibility, and chemical composition profoundly influence key parameters that govern a PROTAC's overall efficacy, including:
-
Ternary Complex Formation and Stability: The linker must possess the optimal length and flexibility to facilitate favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity.[3] An inappropriate linker can lead to steric hindrance or unproductive binding modes, thereby diminishing degradation efficiency.
-
Physicochemical Properties: PROTACs are inherently large molecules, often exceeding the traditional "rule of five" for oral bioavailability. The linker's properties significantly impact the resulting molecule's solubility, a critical factor for both in vitro assays and in vivo applications.[4]
-
Cell Permeability: The ability of a PROTAC to traverse the cell membrane and reach its intracellular target is paramount. The linker's characteristics, including its hydrophilicity and conformational flexibility, play a crucial role in modulating this property.
The Function of PEG Linkers in PROTAC Design
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique and advantageous set of properties to PROTAC molecules.
Enhancing Solubility and Modulating Physicochemical Properties
A primary challenge in PROTAC development is their often-low aqueous solubility due to their high molecular weight and lipophilicity. PEG linkers, with their inherent hydrophilicity, effectively address this issue. The ether oxygens in the PEG chain can form hydrogen bonds with water, thereby increasing the overall solubility of the PROTAC molecule.[5][6] This enhanced solubility is crucial for reliable biological assays and for the formulation of bioavailable drug candidates.
Impact on Cell Permeability: The "Chameleon Effect"
The influence of PEG linkers on cell permeability is nuanced. While their hydrophilicity can be perceived as a barrier to passive diffusion across the lipophilic cell membrane, the conformational flexibility of PEG chains can lead to a phenomenon sometimes referred to as the "chameleon effect." In aqueous environments, the PEG linker may adopt an extended conformation, maximizing its interaction with water. However, upon approaching the cell membrane, the flexible linker can collapse into a more compact, folded conformation, effectively shielding its polar surface area and presenting a more lipophilic face to the membrane, thus facilitating passive diffusion.[7]
Optimizing Ternary Complex Formation through Tunable Length and Flexibility
The modular nature of PEG linkers allows for the systematic variation of their length by adding or removing ethylene glycol units. This "tunability" is a key advantage in the empirical process of optimizing PROTAC potency.[8] An optimal linker length is required to span the distance between the POI and the E3 ligase without inducing steric clashes, while also being short enough to foster productive protein-protein interactions within the ternary complex.[9][10] The flexibility of the PEG chain allows the warhead and the E3 ligase ligand to adopt multiple orientations, increasing the probability of forming a stable and productive ternary complex.[3]
Data Presentation: Quantitative Impact of PEG Linkers
The choice of linker length is a critical optimization parameter in PROTAC design. The following tables summarize quantitative data from published studies, illustrating the impact of PEG linker length on the degradation efficacy of different PROTACs.
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Target Protein | Reference |
| Alkyl/Ether | < 12 | No Degradation | - | TBK1 | [1] |
| Alkyl/Ether | 21 | 3 | 96 | TBK1 | [10] |
| Alkyl/Ether | 29 | 292 | 76 | TBK1 | [10] |
| Table 1: Impact of Linker Length on Degradation of TANK-binding kinase 1 (TBK1). This data highlights that a linker of sufficient length is required for any degradation to occur, and that an optimal length exists for maximal potency. |
| Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells | Target Protein | Reference |
| 9 | ~50% | >10 | ERα | [2] |
| 12 | ~75% | ~5 | ERα | [2] |
| 16 | ~95% | ~1 | ERα | [2][9] |
| 19 | ~70% | ~5 | ERα | [2] |
| 21 | ~60% | >10 | ERα | [2] |
| Table 2: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths. This study demonstrates a clear structure-activity relationship, with the 16-atom linker providing the most effective degradation and cellular activity. |
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Target Protein | Reference |
| RC-1 | PEG6 | ~100 | >90 | BTK | [11] |
| RC-2 | PEG4 | ~250 | >90 | BTK | [11] |
| RC-3 | PEG8 | ~50 | >90 | BTK | [11] |
| Table 3: Degradation Potency of BTK-targeting PROTACs with Varying PEG Linker Lengths. This data illustrates that even within a PEG series, linker length significantly impacts degradation potency. |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Impact of PEG Linker Flexibility on Ternary Complex Formation
Experimental Protocols
General Synthesis of a PEGylated PROTAC via Amide Coupling
This protocol outlines a general method for synthesizing a PROTAC using a bifunctional PEG linker with amine and carboxylic acid termini.
Materials:
-
Warhead with a carboxylic acid or amine functional group
-
E3 ligase ligand with a corresponding amine or carboxylic acid functional group
-
Amine-PEGn-COOH linker
-
Peptide coupling reagent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for Boc deprotection (if applicable, e.g., TFA in DCM)
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Procedure:
-
Step 1: Coupling of the first component.
-
Dissolve the warhead-COOH (1.0 eq) and Amine-PEGn-Boc (1.1 eq) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the product by flash chromatography.
-
-
Step 2: Deprotection of the PEG linker.
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA and stir at room temperature until the reaction is complete.
-
Remove the solvent and TFA under reduced pressure. The resulting amine salt is often used directly in the next step.
-
-
Step 3: Coupling of the second component.
-
Dissolve the deprotected PEGylated warhead (1.0 eq) and the E3 ligase ligand-COOH (1.1 eq) in anhydrous DMF.
-
Add the coupling reagent and DIPEA.
-
Stir at room temperature until completion.
-
Purify the final PROTAC product by preparative HPLC.
-
Western Blotting for PROTAC-Induced Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC, allowing for the determination of DC50 and Dmax values.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Incubate with the primary antibody for the loading control.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Caco-2 Permeability Assay
This assay is used to assess the intestinal permeability of a PROTAC, providing an indication of its potential for oral absorption.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Transport buffer (e.g., HBSS)
-
PROTAC of interest
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a polarized monolayer.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with transport buffer.
-
Add the PROTAC solution to the apical (A) or basolateral (B) side of the monolayer.
-
At specified time points, collect samples from the receiver compartment (B or A, respectively).
-
Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the PROTAC.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the PROTAC is a substrate of efflux transporters.
-
Conclusion
PEG linkers are a versatile and powerful tool in the design and optimization of PROTACs. Their ability to enhance solubility, modulate cell permeability, and provide tunable length and flexibility makes them an invaluable component in the development of effective protein degraders. The "trial and error" nature of linker design is progressively being replaced by more rational, structure-guided approaches. As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase deepens through advances in structural biology and computational modeling, the path toward designing PROTACs with superior potency, selectivity, and drug-like properties becomes increasingly clear. This guide provides a foundational understanding and practical tools to aid researchers in harnessing the full potential of PEG linkers in their PROTAC development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Bioconjugation: An In-depth Technical Guide to NHS Ester Chemistry
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) ester chemistry is a foundational and versatile tool for the covalent modification of biomolecules. Its simplicity, efficiency, and selectivity for primary amines have established it as a cornerstone in applications ranging from the fluorescent labeling of proteins to the construction of complex antibody-drug conjugates (ADCs). This in-depth guide explores the core principles of NHS ester chemistry, providing detailed methodologies and quantitative data to empower researchers in their bioconjugation endeavors.
Core Principles of NHS Ester Chemistry
The fundamental reaction of an NHS ester with a primary amine is a nucleophilic acyl substitution.[1] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide (NHS) and forming a stable, irreversible amide bond.[1]
The Reaction Mechanism
The reaction primarily targets the α-amino group at the N-terminus of a protein and the ε-amino group of lysine (B10760008) (Lys) residues.[2] The overall process can be broken down into two main steps:
-
Activation of a Carboxylic Acid: A carboxylic acid is activated with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form the NHS ester.
-
Aminolysis: The NHS ester readily reacts with a primary amine on the biomolecule to form a stable amide bond, with NHS being released as a byproduct.[3]
The Critical Role of pH
The pH of the reaction buffer is the most critical parameter in NHS ester chemistry.[1] It directly influences both the nucleophilicity of the target amino groups and the stability of the NHS ester itself. The optimal pH range for most NHS ester conjugations is between 7.2 and 8.5.[3][4] A pH of 8.3-8.5 is often recommended as a starting point.[5]
-
Low pH: At a pH below 7, primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive with the NHS ester.[5]
-
High pH: At a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which competes with the desired aminolysis reaction.[5]
Competing Reactions: Aminolysis vs. Hydrolysis
The efficiency of an NHS ester conjugation is primarily determined by the competition between two reactions:
-
Aminolysis: The desired reaction with a primary amine to form a stable amide bond.
-
Hydrolysis: The reaction of the NHS ester with water, which cleaves the ester and renders it inactive.[1]
The rate of hydrolysis is highly dependent on pH and temperature.[3]
Quantitative Data
Stability of NHS Esters
The stability of NHS esters in aqueous solution is a critical factor in determining the efficiency of the conjugation reaction. The primary competing reaction is hydrolysis, which is highly pH-dependent.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [3] |
| 8.0 | Room Temperature | 210 minutes | [6] |
| 8.5 | Room Temperature | 180 minutes | [6] |
| 8.6 | 4 | 10 minutes | [3] |
| 9.0 | Room Temperature | 125 minutes | [6] |
Reactivity of NHS Esters with Amino Acid Residues
While NHS esters are highly reactive towards primary amines (N-terminus and lysine), they can exhibit some reactivity with other nucleophilic amino acid side chains, particularly under conditions where primary amines are less accessible. However, recent studies suggest that under typical cross-linking mass spectrometry (CXMS) conditions, reactions with serine (Ser), threonine (Thr), and tyrosine (Tyr) are rare and often the result of misidentification.[7][8]
| Amino Acid | Nucleophilic Group | Relative Reactivity | Resulting Linkage | Linkage Stability |
| Lysine | ε-Amino (-NH₂) | Very High | Amide | Very Stable |
| N-Terminus | α-Amino (-NH₂) | High | Amide | Very Stable |
| Serine | Hydroxyl (-OH) | Low | Ester | Labile |
| Threonine | Hydroxyl (-OH) | Low | Ester | Labile |
| Tyrosine | Phenolic Hydroxyl (-OH) | Low | Ester | Labile |
| Cysteine | Sulfhydryl (-SH) | Low | Thioester | Labile |
Types of NHS Esters
Standard NHS Esters
Standard NHS esters are generally hydrophobic and require dissolution in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to an aqueous reaction mixture.[9]
Sulfo-NHS Esters
Sulfo-NHS esters contain a sulfonate group on the N-hydroxysuccinimide ring, which renders them water-soluble.[9] This allows for conjugation reactions to be performed in fully aqueous environments, which can be advantageous for maintaining the native conformation of proteins. Additionally, their charge and hydrophilicity prevent them from crossing cell membranes, making them ideal for cell-surface labeling.[10]
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline for the conjugation of a protein with an NHS ester-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug).
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, HEPES, Borate) at a concentration of 1-10 mg/mL.[5]
-
NHS ester reagent.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine (B1666218).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Prepare the Protein Solution: Ensure the protein solution is in an amine-free buffer at the desired concentration. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange. The optimal pH is typically 8.3-8.5.[5]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mg/mL).[11] For Sulfo-NHS esters, the reagent can be dissolved directly in the reaction buffer.
-
Reaction: Add a calculated molar excess of the NHS ester solution to the protein solution while gently vortexing. A common starting point is a 20-fold molar excess.[12] The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[13]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[14] Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted NHS ester and byproducts by size-exclusion chromatography, dialysis, or other suitable methods.[5]
Protocol for Antibody-Drug Conjugate (ADC) Preparation (Conceptual)
This protocol outlines the key steps for conjugating a cytotoxic drug to an antibody using an NHS ester crosslinker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).
-
ADC linker-payload with an NHS ester reactive group.
-
Anhydrous DMSO or DMF.
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Antibody Preparation: Perform buffer exchange of the mAb into the reaction buffer. Adjust the mAb concentration to 2-10 mg/mL.
-
Linker-Payload Preparation: Dissolve the NHS ester-functionalized linker-payload in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation: Add a specific molar excess (e.g., 5-10 equivalents) of the linker-payload solution to the mAb solution with gentle mixing.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light if the payload is light-sensitive.
-
Quenching: Add the quenching solution to stop the reaction.
-
Purification: Purify the ADC from unreacted linker-payload and other impurities using size-exclusion chromatography.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.
Troubleshooting
| Problem | Potential Cause | Solution | Reference(s) |
| Low Conjugation Yield | Suboptimal pH: pH is too low (amines are protonated) or too high (NHS ester hydrolysis). | Ensure the reaction pH is between 7.2 and 8.5. A pH of 8.3-8.5 is often optimal. | [4][5] |
| Amine-containing buffer: Buffers like Tris or glycine compete with the target biomolecule. | Use amine-free buffers such as phosphate, bicarbonate, HEPES, or borate. Perform buffer exchange if necessary. | [4][15] | |
| Hydrolyzed NHS ester: The NHS ester reagent has been degraded by moisture. | Prepare the NHS ester solution immediately before use. Use anhydrous DMSO or DMF. Store NHS ester reagents desiccated at -20°C. | [4][12] | |
| Low reactant concentrations: Low concentrations can favor hydrolysis over aminolysis. | Increase the concentration of the biomolecule and/or the molar excess of the NHS ester. | [4] | |
| Protein Aggregation | High degree of labeling: Excessive modification can alter protein conformation and lead to aggregation. | Optimize the molar ratio of NHS ester to protein. Perform pilot reactions with varying ratios. | [4] |
| Inappropriate buffer conditions: The buffer may not be optimal for the protein's stability. | Ensure the buffer composition and pH are suitable for the specific protein. | ||
| Non-specific Binding | Excess unreacted NHS ester: Residual NHS ester can react with other molecules in downstream applications. | Ensure the quenching step is effective. Thoroughly purify the conjugate to remove all unreacted reagents. | [4] |
| Protein aggregation: Aggregates can lead to non-specific binding. | See "Protein Aggregation" above. | [4] |
Conclusion
NHS ester chemistry remains a powerful and widely used method for bioconjugation due to its reliability and the stability of the resulting amide bonds. A thorough understanding of the reaction mechanism, the critical influence of pH, and the competition between aminolysis and hydrolysis is paramount for designing and executing successful conjugation strategies. By carefully controlling the reaction conditions and employing appropriate purification and characterization techniques, researchers can effectively utilize NHS ester chemistry to create a wide range of well-defined bioconjugates for diverse applications in research, diagnostics, and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. covachem.com [covachem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. broadpharm.com [broadpharm.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. interchim.fr [interchim.fr]
- 15. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
Thalidomide-O-PEG4-NHS Ester: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Thalidomide-O-PEG4-NHS ester is a key synthetic compound utilized in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates a Thalidomide-based ligand for the E3 ubiquitin ligase Cereblon, connected to an NHS ester via a 4-unit polyethylene (B3416737) glycol (PEG) linker, enabling its conjugation to proteins of interest.[1][2][3][4][5] Given the teratogenic legacy of Thalidomide and the reactive nature of the N-hydroxysuccinimide (NHS) ester, stringent safety and handling protocols are paramount to ensure the well-being of laboratory personnel. This guide provides an in-depth overview of the safety considerations, handling procedures, and essential data for this compound.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C28H33N3O13 | [1][2][6] |
| Molecular Weight | ~619.6 g/mol | [1][2][6] |
| CAS Number | 2411681-88-2 | [1][2][6][7] |
| Appearance | Solid or Oil | [1] |
| Purity | 95% - 98% | [1][2][6][7] |
| Solubility | Dichloromethane (DCM), Dimethyl sulfoxide (B87167) (DMSO) | [1][2][6][7] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The primary hazards are associated with the Thalidomide moiety and the reactive NHS ester.
GHS Hazard Classification
| Hazard Statement | Description | Source(s) |
| H301 / H302 | Toxic / Harmful if swallowed | [8] |
| H312 | Harmful in contact with skin | [8] |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation | |
| H360 | May damage fertility or the unborn child | [8] |
Signal Word: Warning, Danger[8]
GHS Pictograms:
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.
| Condition | Recommendation | Source(s) |
| Solid Form | Store at -20°C, sealed and away from moisture. Stable for at least 6 months. Avoid freeze-thaw cycles. | [1][2][7] |
| In Solvent | Store at -80°C for up to 6 months or -20°C for up to 1 month. Keep sealed and away from moisture. | [7] |
Experimental Protocols and Handling
Due to the hazardous nature of this compound, all handling should be performed by trained personnel in a designated area, following strict protocols.
Personal Protective Equipment (PPE)
A comprehensive set of PPE is mandatory when handling this compound:
-
Gloves: Nitrile or other chemically resistant gloves. Double gloving is recommended.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A dedicated lab coat, preferably disposable.
-
Respiratory Protection: Use in a certified chemical fume hood is required. For weighing of the solid, a respirator may be necessary depending on the quantity and risk assessment.
Weighing and Solution Preparation
The NHS ester moiety is moisture-sensitive and will hydrolyze, rendering the compound inactive.
-
Acclimatization: Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
Weighing: Perform weighing in a chemical fume hood. Use an analytical balance with a draft shield.
-
Dissolution: Dissolve the compound immediately before use in a dry, amine-free solvent such as DMSO or DMF.[9] Do not prepare stock solutions for long-term storage unless specified by the manufacturer.[9]
Reaction Conditions
-
Buffers: Avoid buffers containing primary amines (e.g., Tris, glycine) as they will react with the NHS ester.[9] Phosphate-buffered saline (PBS) or other non-amine containing buffers at a pH of 7-9 are suitable.[9]
-
Quenching: After the reaction, any unreacted NHS ester can be quenched by adding an excess of a primary amine-containing buffer like Tris or glycine.
Spill and Waste Disposal
-
Spills: In case of a spill, evacuate the area and prevent further spread. Absorb liquid spills with an inert material and collect all contaminated materials in a sealed container for hazardous waste disposal. For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container.
-
Waste Disposal: Dispose of all waste, including empty vials, contaminated PPE, and reaction mixtures, as hazardous chemical waste in accordance with local, state, and federal regulations.
Visualized Workflows and Pathways
Safe Handling Workflow
The following diagram outlines the general workflow for safely handling this compound.
Caption: General workflow for the safe handling of this compound.
PROTAC Formation and Action Pathway
This diagram illustrates the role of this compound in forming a PROTAC and its subsequent mechanism of action.
Caption: Synthesis and mechanism of action for a PROTAC utilizing this compound.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measure | Source(s) |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. | [10] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. | [10] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth. | [10] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [10] |
This guide is intended for informational purposes and should be supplemented by a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer and a comprehensive, institution-specific risk assessment prior to handling this compound. Always prioritize safety and adhere to established laboratory protocols.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. labshake.com [labshake.com]
- 4. Thalidomide-O-PEG4-NHS - CD Bioparticles [cd-bioparticles.net]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. This compound, 2411681-88-2 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Ambeed.com [ambeed.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. fishersci.com [fishersci.com]
A Technical Guide to Thalidomide-O-PEG4-NHS Ester for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Thalidomide-O-PEG4-NHS ester (CAS Number 2411681-88-2), a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This guide details its chemical properties, mechanism of action, and protocols for its application in conjugating to target protein ligands, facilitating the advancement of targeted protein degradation studies.
Core Compound Specifications
This compound is a bifunctional molecule composed of three key parts: a thalidomide (B1683933) derivative that serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), a 4-unit polyethylene (B3416737) glycol (PEG4) linker, and a reactive N-hydroxysuccinimide (NHS) ester group.[1][2][3] The NHS ester allows for covalent conjugation to primary or secondary amines on a target protein ligand, making it a versatile tool for PROTAC synthesis.[4][5]
| Property | Value | Reference(s) |
| CAS Number | 2411681-88-2 | [2][6] |
| Molecular Formula | C₂₈H₃₃N₃O₁₃ | [1][2][7] |
| Molecular Weight | 619.57 g/mol (also reported as 619.6) | [1][2][7] |
| Purity | ≥95% (typically ≥98%) | [1][2] |
| Appearance | Solid or Oil | [2] |
| Solubility | Soluble in DCM (Dichloromethane) | [2][6] |
| Storage Conditions | Store at -20°C, sealed and protected from moisture. Stable for at least 6 months at -20°C. Avoid repeated freeze/thaw cycles. | [8] |
| IUPAC Name | 2,5-dioxopyrrolidin-1-yl 1-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-3,6,9,12-tetraoxapentadecan-15-oate |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase.[9][10][11]
The thalidomide moiety of this compound binds to the Cereblon (CRBN) protein, which is a substrate recognition component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[10][12] Once a PROTAC is formed by conjugating a POI-binding ligand to this molecule, it can recruit both the POI and the CRL4^CRBN^ ligase into a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin from a charged E2 enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[12]
Experimental Protocols
The primary experimental use of this compound is its conjugation to a ligand containing a primary or secondary amine. The following is a general protocol for labeling proteins or other amine-containing molecules.
Objective: To covalently conjugate this compound to a protein of interest (POI) ligand, typically an antibody or small molecule with a free amine group.
Materials:
-
This compound
-
Protein/ligand to be labeled (must be in an amine-free buffer, e.g., PBS)
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-8.5[5][13]
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4
-
Purification system: Gel filtration column (e.g., Sephadex) or dialysis system appropriate for the conjugate size[4][14]
Procedure:
-
Prepare the Protein/Ligand Solution:
-
Prepare the Ester Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved. NHS esters are moisture-sensitive, so minimize exposure to air.
-
-
Conjugation Reaction:
-
While gently stirring or vortexing the protein/ligand solution, add the ester stock solution dropwise.
-
The molar ratio of ester to protein is critical and must be optimized. A starting point is a 10:1 to 20:1 molar excess of the ester.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.[14] For pH-sensitive proteins, the reaction can be performed at a lower pH (~7.4), but the reaction time may need to be extended.[14]
-
-
Quench the Reaction (Optional but Recommended):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This will consume any unreacted NHS ester.
-
-
Purify the Conjugate:
-
Separate the newly formed PROTAC conjugate from unreacted ester and byproducts. For proteins, a desalting or gel filtration column is effective.[4][14] Elute with a suitable storage buffer (e.g., PBS).
-
Monitor the fractions (e.g., by measuring absorbance at 280 nm for protein) to collect the purified conjugate.
-
-
Characterization and Storage:
-
Confirm the successful conjugation using techniques such as mass spectrometry.
-
Determine the final concentration of the conjugate.
-
Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Safety and Handling
Hazard Identification:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handle in a well-ventilated area, such as a chemical fume hood. For full safety information, consult the Safety Data Sheet (SDS).
This guide provides a foundational understanding of this compound for its application in PROTAC development. Researchers should perform specific optimization for their unique protein targets and ligands to achieve the desired degradation efficiency.
References
- 1. Thalidomide-O-PEG4-NHS - CD Bioparticles [cd-bioparticles.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. NHS ester protocol for labeling proteins [abberior.rocks]
- 5. biotium.com [biotium.com]
- 6. This compound, 2411681-88-2 | BroadPharm [broadpharm.com]
- 7. labshake.com [labshake.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. glenresearch.com [glenresearch.com]
Thalidomide-O-PEG4-NHS Ester: A Technical Guide to Solubility and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Thalidomide-O-PEG4-NHS ester, a critical bifunctional molecule used in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding these core physicochemical properties is paramount for the successful design, synthesis, and application of PROTACs in targeted protein degradation. This document offers detailed data, experimental protocols, and visual representations of key biological pathways and workflows.
Core Concepts: The Role of this compound in PROTACs
This compound is a key building block in the construction of PROTACs. It consists of three essential components:
-
Thalidomide (B1683933): This moiety functions as a potent E3 ubiquitin ligase ligand, specifically targeting the Cereblon (CRBN) protein.[1] By recruiting CRBN, the PROTAC hijacks the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).
-
PEG4 Linker: The tetraethylene glycol (PEG4) chain acts as a flexible linker, connecting the thalidomide moiety to the target protein ligand. The length and composition of the linker are critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG component also enhances the aqueous solubility of the PROTAC molecule.[2]
-
N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive functional group that readily forms stable amide bonds with primary amines, such as the lysine (B10760008) residues on a target protein ligand.[3] This allows for the covalent conjugation of the Thalidomide-linker construct to a ligand that recognizes the protein of interest.
The overarching mechanism involves the PROTAC molecule acting as a bridge to bring the target protein into close proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Solubility Profile
The solubility of this compound is a critical factor for its handling, storage, and use in both chemical synthesis and biological assays. Poor solubility can lead to challenges in purification, inaccurate concentration measurements, and reduced efficacy in cellular experiments.
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (40.35 mM)[4] | Ultrasonic assistance may be required for complete dissolution. Use of anhydrous DMSO is recommended.[4] |
| Dichloromethane (DCM) | Soluble[5][6][7] | Specific quantitative data is not readily available, but it is widely cited as a suitable solvent. |
| Aqueous Buffers | Generally low, requires optimization | The NHS ester moiety is prone to hydrolysis in aqueous media. See stability section for more details. |
Stability Profile and Handling Recommendations
The stability of this compound, particularly the reactive NHS ester group, is a crucial consideration for its storage and handling. Degradation of the NHS ester will result in a loss of reactivity and an inability to conjugate with the target protein ligand.
Solid-State Stability
For long-term storage, it is recommended to store this compound as a solid under the following conditions:
| Storage Temperature | Duration | Conditions |
| -20°C | ≥ 6 months[5][7] | Sealed container, protected from moisture. |
Solution Stability
The stability of this compound in solution is highly dependent on the solvent and storage conditions.
| Solvent | Storage Temperature | Duration | Conditions |
| DMSO | -80°C | 6 months[4] | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO | -20°C | 1 month[4] | Aliquot to avoid repeated freeze-thaw cycles. |
Stability in Aqueous Buffers: The Challenge of Hydrolysis
The primary route of degradation for this compound in aqueous solutions is the hydrolysis of the NHS ester. This reaction is highly pH-dependent, with the rate of hydrolysis increasing significantly with higher pH.[8]
| pH Range | Half-life of NHS Ester | Remarks |
| 6.5 - 7.5 | Hours | Slower hydrolysis, allowing for efficient conjugation with primary amines.[8] |
| > 8.0 | Minutes to Hours | Rapid hydrolysis competes with the desired amidation reaction, reducing conjugation efficiency.[9][10] |
Experimental Protocols
The following protocols provide standardized methods for assessing the solubility and stability of this compound.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from standard methods for determining the equilibrium solubility of active pharmaceutical ingredients.
Materials:
-
This compound
-
Aqueous buffers of various pH (e.g., pH 5.0, 6.5, 7.4)
-
Vortex mixer
-
Orbital shaker at a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial.
-
Briefly vortex the mixture to ensure initial dispersion.
-
Place the vials on an orbital shaker and agitate at a constant temperature for a predetermined time (e.g., 24 or 48 hours) to reach equilibrium.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., DMSO or a mobile phase component) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.
-
The determined concentration represents the equilibrium solubility at that specific pH and temperature.
Protocol for Assessing NHS Ester Stability via Hydrolysis Monitoring
This protocol utilizes HPLC to monitor the degradation of the parent compound and the appearance of the hydrolysis product over time.
Materials:
-
This compound
-
Aqueous buffers of various pH (e.g., pH 7.4, 8.5)
-
Constant temperature incubator (e.g., 25°C or 37°C)
-
HPLC system with a UV detector
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for separating the parent ester from the hydrolyzed acid and free N-hydroxysuccinimide.[11][12]
Procedure:
-
Prepare a stock solution of this compound in a non-aqueous solvent like DMSO.
-
Dilute the stock solution into the desired aqueous buffer at a known starting concentration (e.g., 100 µM) and at a specific temperature.
-
Immediately inject a sample (t=0) into the HPLC system to determine the initial peak area of the intact ester.
-
Incubate the remaining solution at the constant temperature.
-
At various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw an aliquot of the reaction mixture and inject it into the HPLC system.
-
Monitor the decrease in the peak area of the this compound and the increase in the peak area of the hydrolyzed product (Thalidomide-O-PEG4-acid) and/or free NHS.
-
Plot the percentage of the remaining intact ester against time to determine the hydrolysis rate and the half-life (t½) of the NHS ester under the tested conditions.
Visualizing Key Pathways and Workflows
Cereblon-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action for a PROTAC utilizing a thalidomide-based E3 ligase ligand.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Stability Assessment
The following diagram outlines the key steps in the experimental workflow for assessing the stability of the NHS ester.
Caption: Workflow for NHS ester stability assessment.
Conclusion
A thorough understanding and careful management of the solubility and stability of this compound are fundamental to its successful application in PROTAC development. While soluble in common organic solvents like DMSO and DCM, its limited stability in aqueous solutions due to pH-dependent hydrolysis of the NHS ester necessitates careful planning of conjugation reactions. By following the provided protocols and handling recommendations, researchers can ensure the integrity and reactivity of this critical reagent, thereby facilitating the generation of potent and effective targeted protein degraders.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. This compound, 2411681-88-2 | BroadPharm [broadpharm.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 10. NHS-PEG-NHS [nanocs.net]
- 11. d-nb.info [d-nb.info]
- 12. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
Methodological & Application
Application Notes: Protocol for Conjugating Thalidomide-O-PEG4-NHS Ester to a Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thalidomide-O-PEG4-NHS ester is a heterobifunctional molecule designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It incorporates three key components: the thalidomide (B1683933) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN); a 4-unit polyethylene (B3416737) glycol (PEG4) linker to provide spacing and solubility; and a terminal N-hydroxysuccinimide (NHS) ester, an amine-reactive group for covalent conjugation to proteins.[1][3][4]
The protocol outlined below describes the conjugation of this molecule to a target protein via the reaction between the NHS ester and primary amines (the N-terminus and lysine (B10760008) side chains) on the protein surface.[5][6] This process yields a protein-thalidomide conjugate (a PROTAC), which can then be used in cellular assays to induce the targeted degradation of a specific protein of interest by hijacking the cell's ubiquitin-proteasome system.[2][7][8]
Quantitative Data and Reagent Properties
Quantitative data for the key reagent and recommended reaction conditions are summarized in the tables below.
Table 1: Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 619.6 g/mol | [1][3][4] |
| CAS Number | 2411681-88-2 | [1][3][9] |
| Molecular Formula | C₂₈H₃₃N₃O₁₃ | [1][3] |
| Purity | Typically ≥95-98% | [1][3] |
| Appearance | Solid or Oil | [3] |
| Solubility | DMSO, DMF, DCM | [1][3][10] |
| Storage | Store at -20°C, sealed, and protected from moisture. | [1][3][9] |
| Stock Solution Stability | In anhydrous DMSO: 1 month at -20°C or 6 months at -80°C. |[9][11] |
Table 2: Recommended Reaction Buffer Conditions
| Buffer Type | Recommended Buffer | pH Range | Notes | Source(s) |
|---|---|---|---|---|
| Recommended | 0.1 M Sodium Bicarbonate | 8.3 - 8.5 | Optimal for NHS ester reaction efficiency. | [12][13][14] |
| 0.1 M Phosphate Buffer (PBS) | 7.2 - 8.0 | Commonly used and effective. | [6][15][16] | |
| Incompatible | Tris-based buffers (e.g., TBS) | N/A | Contains primary amines that compete with the target protein. | [15][16] |
| | Glycine-containing buffers | N/A | Competes with the target protein for reaction. |[15][16] |
Experimental Workflow
The overall workflow for the conjugation protocol is illustrated below.
Detailed Experimental Protocols
This protocol is a general guideline. The optimal molar excess of the NHS ester and specific reaction times may need to be determined empirically for each specific protein.
Reagent Preparation
a) Protein Solution Preparation:
-
The protein of interest must be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or sodium bicarbonate buffer, at a pH between 7.2 and 8.5.[15][16]
-
If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis against the desired reaction buffer.[16]
-
Adjust the protein concentration to 1-10 mg/mL.[12][13] Higher protein concentrations (≥ 2.5 mg/mL) generally result in greater labeling efficiency.[13]
b) this compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[16][17]
-
Calculate the amount of NHS ester required for the desired molar excess. A 10- to 20-fold molar excess is a common starting point for antibodies.[16][17]
Formula for Calculation: mg of NHS Ester = (mg of Protein / MW of Protein [Da]) * Molar Excess * MW of NHS Ester [619.6 Da]
-
Immediately before starting the conjugation reaction, dissolve the calculated amount of this compound in a minimal volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[12][14][16]
Conjugation Reaction
-
Add the freshly prepared this compound solution to the protein solution while gently vortexing or stirring.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to maintain protein stability.[16]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[6][16][17]
-
(Optional) To stop the reaction, a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM.[15] Incubate for an additional 15 minutes.
Purification of the Conjugate
-
It is critical to remove unreacted this compound and the N-hydroxysuccinimide byproduct from the reaction mixture.
-
The most common method for purification is size-exclusion chromatography using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[5][6][13]
-
Load the reaction mixture onto the column and collect the fractions containing the purified protein conjugate, which will elute first.
-
Alternatively, dialysis can be used to remove small molecule impurities.[16]
Characterization and Storage
-
(Optional) The degree of labeling can be assessed using techniques such as UV-Vis spectroscopy (if the tag has a distinct absorbance), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (for a precise mass of the conjugate). Successful conjugation can often be visualized as a molecular weight shift on an SDS-PAGE gel.
-
Store the purified protein conjugate under conditions that are optimal for the unmodified protein. For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol), aliquot the conjugate into smaller volumes, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Mechanism of Action: PROTAC-Induced Protein Degradation
The thalidomide-protein conjugate functions as a PROTAC to induce the degradation of a target protein. The thalidomide portion of the conjugate binds to the E3 ubiquitin ligase CRBN, recruiting the entire CRL4^CRBN^ complex.[7][18] This event brings a specific protein of interest, which binds to the conjugated protein, into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.[2][7]
References
- 1. This compound, 2411681-88-2 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. glenresearch.com [glenresearch.com]
- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Thalidomide-O-PEG2-NHS ester, 2639395-34-7 | BroadPharm [broadpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. biotium.com [biotium.com]
- 14. interchim.fr [interchim.fr]
- 15. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 18. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Step-by-Step Guide to Synthesizing a BRD4-Targeting PROTAC Using Thalidomide-O-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1] Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the target protein from the cell by hijacking the ubiquitin-proteasome system.[2][3] A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4]
Thalidomide and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[5] This application note provides a detailed, step-by-step guide for the synthesis of a PROTAC targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a critical target in oncology.[6][7] The synthesis utilizes a commercially available E3 ligase ligand-linker conjugate, Thalidomide-O-PEG4-NHS ester, and an amine-functionalized derivative of the BRD4 inhibitor, JQ1.
Signaling Pathway: PROTAC-Mediated BRD4 Degradation
The synthesized PROTAC is designed to induce the degradation of the BRD4 protein. BRD4 is a member of the BET family of proteins that plays a crucial role in the regulation of gene transcription. By binding to acetylated histones, BRD4 recruits transcriptional machinery to specific gene promoters, including those of oncogenes like c-Myc. The PROTAC, by bringing BRD4 into proximity with the CRBN E3 ligase, triggers the ubiquitination and subsequent proteasomal degradation of BRD4. This leads to the downregulation of BRD4-dependent gene expression and subsequent anti-proliferative effects in cancer cells.
Caption: PROTAC-mediated degradation of BRD4 protein.
Experimental Workflow
The synthesis of the BRD4-targeting PROTAC involves a straightforward amide coupling reaction between the amine-functionalized JQ1 derivative and the N-hydroxysuccinimide (NHS) ester of the thalidomide-PEG4 linker. The workflow includes reaction setup, monitoring, work-up, and purification of the final product.
Caption: Experimental workflow for PROTAC synthesis.
Experimental Protocols
Synthesis of BRD4-Targeting PROTAC
This protocol describes the amide coupling of this compound with an amine-functionalized JQ1 derivative.
Materials and Reagents:
-
This compound
-
Amine-functionalized JQ1 (e.g., (+)-JQ1 amine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane (B109758) and methanol)
Procedure:
-
Reagent Preparation:
-
In a clean, dry round-bottom flask, dissolve the amine-functionalized JQ1 (1.0 equivalent) in anhydrous DMF (to a concentration of approximately 0.1 M).
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
-
Reaction Setup:
-
To the solution of amine-functionalized JQ1, add DIPEA (3.0 equivalents).
-
Stir the mixture for 5 minutes at room temperature.
-
Slowly add the solution of this compound to the JQ1/DIPEA mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (amine-functionalized JQ1) is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with water.
-
Extract the aqueous layer with ethyl acetate (3 times the volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the final PROTAC product.
-
Quantitative Data Summary:
| Parameter | Expected Value |
| Yield | 40-60% |
| Purity (LC-MS) | >95% |
Characterization of the Synthesized PROTAC
a) Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the molecular weight of the synthesized PROTAC and to assess its purity.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile).
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-2000.
-
Data Analysis: Confirm the presence of the expected [M+H]⁺ ion corresponding to the molecular weight of the PROTAC. Integrate the peak area of the product to determine its purity.
-
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the synthesized PROTAC.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
NMR Experiment: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
-
Data Analysis: Analyze the spectra to confirm the presence of characteristic peaks corresponding to the protons and carbons of the thalidomide, PEG linker, and JQ1 moieties. The integration of the proton signals should be consistent with the number of protons in the structure.
Conclusion
This application note provides a comprehensive guide for the synthesis and characterization of a BRD4-targeting PROTAC using this compound. The detailed protocols and workflow diagrams are intended to facilitate the successful synthesis of this potent protein degrader for researchers in drug discovery and chemical biology. The modular nature of PROTAC synthesis allows for the adaptation of this protocol to other amine-containing target protein ligands, enabling the development of a wide range of novel therapeutics.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Protein Degradation Using Thalidomide-O-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of TPD.[3][4] These molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][5]
Thalidomide (B1683933) and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase complex.[5][6] Thalidomide-O-PEG4-NHS ester is a versatile chemical tool used in the synthesis of PROTACs. It incorporates the thalidomide moiety for CRBN recruitment, a 4-unit polyethylene (B3416737) glycol (PEG) linker to provide flexibility and appropriate spacing, and a reactive N-hydroxysuccinimide (NHS) ester for covalent conjugation to a primary amine on a POI ligand.[7][8]
These application notes provide a comprehensive guide to utilizing this compound for the synthesis of novel PROTACs and their subsequent evaluation in targeted protein degradation experiments.
Mechanism of Action
A PROTAC synthesized using this compound functions by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. The thalidomide portion of the PROTAC binds to CRBN, while the other end of the molecule binds to the target protein. This brings the POI into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[4][5]
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation
Quantitative data from protein degradation experiments should be summarized for clear comparison. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SHP2 Degrader 11 | SHP2 | - | 6.02 | >90 | [9] |
| ARV-825 | BRD4 | Jurkat | < 1 | > 95 | [10] |
| Pan-KRAS Degrader | KRAS | AGS | 7.49 | 95 | [11] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the conjugation of a primary amine-containing POI ligand to this compound.
Materials:
-
This compound
-
POI ligand with a primary amine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Reverse-phase HPLC system for purification
-
LC-MS and NMR for characterization
Procedure:
-
Preparation: Prepare stock solutions of this compound (1.0-1.2 equivalents) and the POI ligand (1.0 equivalent) in anhydrous DMF or DMSO.[12]
-
Reaction Setup: In a dry reaction vial, add the POI ligand solution. To this, add the this compound solution. Finally, add a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 equivalents).[12]
-
Reaction Conditions: Stir the reaction mixture at room temperature (20-25°C). The reaction can be gently heated (37-50°C) to increase the rate. Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.[12]
-
Purification: Purify the crude product by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.[12]
Caption: Workflow for PROTAC synthesis.
Protocol 2: Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[3][13]
Materials:
-
Cultured cells expressing the POI
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a set time (e.g., 24 hours).[13]
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.[13]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.[3]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.[13]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the POI and the loading control. After washing, incubate with the HRP-conjugated secondary antibody.[13]
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.[3]
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the POI in a reconstituted system.[5]
Materials:
-
Purified recombinant POI
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and CRL4-CRBN E3 ligase complex
-
Ubiquitin
-
ATP
-
Synthesized PROTAC
-
Reaction buffer
-
SDS-PAGE and Western blot reagents as in Protocol 2
Procedure:
-
Reaction Setup: On ice, combine the E1, E2, E3 enzymes, POI, ubiquitin, and ATP in the reaction buffer. Add the PROTAC or DMSO vehicle control.[5]
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by Western blot, probing for the POI. A ladder of higher molecular weight bands above the unmodified POI indicates polyubiquitination.[5]
Protocol 4: Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the POI-PROTAC-CRBN ternary complex in live cells.[14][15]
Materials:
-
Cells co-expressing the POI fused to NanoLuc® luciferase and CRBN fused to HaloTag®
-
Synthesized PROTAC
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring luminescence and BRET
Procedure:
-
Cell Preparation: Seed the engineered cells in a white-walled assay plate.
-
Labeling: Label the HaloTag®-CRBN fusion protein with the HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Measurement: Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals. The BRET ratio is calculated by dividing the acceptor signal by the donor signal. An increase in the BRET ratio indicates ternary complex formation.[15]
Signaling Pathway
The CRL4-CRBN E3 ubiquitin ligase complex is a key component of the ubiquitin-proteasome system. It consists of Cullin 4 (CUL4), Ring-Box 1 (RBX1), DNA Damage-Binding Protein 1 (DDB1), and the substrate receptor Cereblon (CRBN).[16][17][18] Thalidomide-based PROTACs bind to CRBN, effectively hijacking this complex to ubiquitinate the target protein.
Caption: CRL4-CRBN E3 ligase complex interactions.
Conclusion
This compound is a valuable tool for the development of potent and selective PROTACs that hijack the CRBN E3 ligase. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, characterization, and biological evaluation of novel protein degraders. Rigorous experimental validation, including the assessment of on-target degradation, mechanism of action, and potential off-target effects, is crucial for the successful development of new therapeutic agents in the field of targeted protein degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, 2411681-88-2 | BroadPharm [broadpharm.com]
- 9. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Ternary Complex Formation [promega.sg]
- 15. bmglabtech.com [bmglabtech.com]
- 16. lifesensors.com [lifesensors.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Assessment of PROTAC-Mediated Protein Degradation Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate unwanted proteins from cells.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome, the cell's natural protein disposal system.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
Western blotting is a fundamental and widely utilized technique to quantify the degradation of a target protein induced by a PROTAC.[1] This method allows for the determination of key efficacy parameters, including DC50 (the concentration of a PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[1] This application note provides a detailed protocol for assessing PROTAC-mediated protein degradation using Western blot analysis.
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein and an E3 ligase, forming a ternary complex.[2][3] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2][4][5] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[3][6]
Figure 1. PROTAC-mediated protein degradation pathway.
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
This protocol outlines the necessary steps for treating cultured cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.
Materials and Reagents
-
Cell Line: A human cancer cell line endogenously expressing the protein of interest.
-
PROTAC Compound: Stock solution in DMSO.
-
Control Compounds:
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[1][7]
-
Sample Buffer: 4X Laemmli sample buffer.[2]
-
SDS-PAGE Gels: Appropriate acrylamide (B121943) percentage for the molecular weight of the target protein.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[1][2]
-
Primary Antibodies:
-
Specific antibody against the target protein.
-
Loading control antibody (e.g., GAPDH, β-actin, or α-tubulin).[2]
-
-
Secondary Antibody: HRP-conjugated secondary antibody corresponding to the host species of the primary antibodies.[2]
-
Chemiluminescent Substrate: ECL substrate.[2]
Experimental Workflow
Figure 2. Western blot workflow for PROTAC analysis.
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest.[2]
-
Allow cells to adhere overnight.[2]
-
Treat cells with a serial dilution of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours).[2]
-
Include a vehicle-only control (e.g., 0.1% DMSO) and a negative control compound.[1]
-
To confirm the mechanism of action, a proteasome inhibitor (e.g., MG132) can be co-incubated with the PROTAC. A rescue of the target protein level in the presence of the proteasome inhibitor confirms degradation is proteasome-dependent.[1]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[2]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[2]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[2]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.[2]
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[2]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.[2]
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[2]
-
Boil the samples at 95°C for 5-10 minutes to denature the proteins.[2]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.[2]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[2]
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[2]
-
Incubate the membrane with the primary antibody against the target protein and a separate membrane with the loading control antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1][2]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1][2]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1][2]
-
Wash the membrane three times for 10 minutes each with TBST.[2]
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[2]
-
Capture the chemiluminescent signal using an imaging system.[1][2]
-
Quantify the intensity of the bands using densitometry software.[1]
-
Normalize the target protein band intensity to the corresponding loading control band intensity.[1]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[1]
-
Data Presentation
Summarize the quantitative data from the Western blot analysis in a clear and structured table for easy comparison of different PROTAC compounds or experimental conditions.
| PROTAC Compound | Target Protein | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |
| PROTAC A | BRD4 | HeLa | 24 | 25 | 95 |
| PROTAC B | KRAS G12D | AsPC-1 | 24 | 150 | 80 |
| Negative Control | BRD4 | HeLa | 24 | >1000 | <10 |
Note: The presented values are for illustrative purposes only. Experimental conditions can significantly influence the observed DC50 and Dmax.
Conclusion
Western blotting remains a cornerstone technique for the validation and characterization of PROTACs. By following a rigorous and well-controlled protocol, researchers can obtain reliable and quantifiable data on target protein degradation. This information is critical for advancing our understanding of PROTAC mechanisms and for the development of novel protein-degrading therapeutics. For higher throughput screening, alternative methods such as In-Cell Western assays or HiBiT-based lytic assays may be considered as complementary approaches.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selvita.com [selvita.com]
Application Notes and Protocols for Cellular Assays Measuring Targeted Protein Degradation
Introduction
Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2][3][4] Unlike traditional inhibitors that merely block a protein's function, TPD technologies, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, lead to the physical removal of the target protein.[][6][7] This is achieved by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the 26S proteasome.[1][7]
The successful development of these degrader molecules relies on a robust set of cellular assays to quantify target protein levels accurately and efficiently. These assays are crucial for determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[7][8] This document provides detailed application notes and protocols for several widely used cellular assays designed to measure targeted protein degradation, tailored for researchers, scientists, and drug development professionals.
Core Signaling Pathway: The Ubiquitin-Proteasome System
The diagram below illustrates the general mechanism of action for a heterobifunctional degrader like a PROTAC, which forms a ternary complex to induce target protein ubiquitination and degradation.
Caption: PROTAC-mediated protein degradation pathway.
General Experimental Workflow
Most cellular assays for TPD follow a similar overarching workflow, from cell culture to data analysis. This workflow is critical for ensuring reproducibility and generating reliable data for degrader compound optimization.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Protein Degrader [proteomics.com]
- 3. Frontiers | Reporter-Based Screens for the Ubiquitin/Proteasome System [frontiersin.org]
- 4. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 6. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Ubiquitination Assay for PROTACs: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] These molecules consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
The in vitro ubiquitination assay is a critical tool for validating the mechanism of action of a newly synthesized PROTAC.[2] It directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system containing purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, and ATP.[2] The results from this assay confirm the formation of a productive ternary complex (POI-PROTAC-E3 ligase) and provide a quantitative measure of the PROTAC's efficiency before advancing to cell-based degradation assays.[2][3]
Principle of the Assay
The in vitro ubiquitination assay recapitulates the initial enzymatic steps of the ubiquitin-proteasome system. The process is initiated by the PROTAC molecule, which acts as a molecular bridge to bring the target protein and the E3 ubiquitin ligase into close proximity.[2][4] This ternary complex formation is a key determinant of PROTAC efficacy.[5][6] The assay proceeds through the following key steps:
-
ATP-dependent Ubiquitin Activation: The E1 activating enzyme utilizes ATP to adenylate the C-terminus of ubiquitin, forming a high-energy thioester bond.[7]
-
Ubiquitin Conjugation: The activated ubiquitin is then transferred to the active site cysteine of an E2 conjugating enzyme.[7]
-
Ubiquitin Ligation: The PROTAC-recruited E3 ligase facilitates the transfer of ubiquitin from the charged E2 enzyme to a lysine (B10760008) residue on the surface of the target protein.[2][7]
-
Polyubiquitination: This process is repeated to form a polyubiquitin (B1169507) chain on the target protein, which in a cellular context, would signal for its degradation by the proteasome.[2]
Detection of the ubiquitinated target protein, typically via Western blot, provides direct evidence of the PROTAC's intended biochemical activity.[8][9]
Signaling Pathway and Experimental Workflow
PROTAC-Mediated Ubiquitination Pathway
Caption: PROTAC-induced ubiquitination pathway.
In Vitro Ubiquitination Assay Workflow
Caption: Step-by-step experimental workflow.
Detailed Experimental Protocol
This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for each specific POI, E3 ligase, and PROTAC combination.
Materials and Reagents
| Reagent | Stock Concentration | Final Concentration | Vendor Example |
| 10X Ubiquitination Buffer | 10X | 1X | BenchChem[2] |
| E1 Activating Enzyme | 1 µM | 50-100 nM | R&D Systems[10] |
| E2 Conjugating Enzyme | 5 µM | 250 nM | LifeSensors[11] |
| E3 Ligase Complex | 2.5 µM | 100 nM | User-supplied/Sino Biological[4] |
| Protein of Interest (POI) | 5 µM | 250 nM | User-supplied |
| Ubiquitin (Ub) | 1 mg/mL (~117 µM) | ~8-100 µM | Boston Biochem[10] |
| ATP | 100 mM | 5-10 mM | Sigma-Aldrich[8] |
| PROTAC of Interest | 200 µM (in DMSO) | 10 µM | User-synthesized |
| DMSO | 100% | <1% | N/A |
| Deionized Water (ddH₂O) | N/A | To final volume | N/A |
| SDS-PAGE Sample Buffer | 2X or 4X | 1X | Bio-Rad |
| Primary Antibody | Varies | As per manufacturer | Cell Signaling Technology |
| HRP-conjugated Secondary Ab | Varies | As per manufacturer | Jackson ImmunoResearch |
Step-by-Step Methodology
Reaction Assembly (for a single 25 µL reaction):
-
Thaw Components: Carefully thaw all enzymes, proteins, and reagents on ice. Briefly centrifuge vials to collect contents at the bottom.[2]
-
Prepare Master Mix: To ensure consistency, prepare a master mix of common reagents. For one reaction, combine the following in a microcentrifuge tube on ice:
-
13.25 µL ddH₂O
-
2.5 µL 10X Ubiquitination Buffer
-
1.25 µL ATP (100 mM stock for 5 mM final)
-
1.25 µL E1 Enzyme (1 µM stock for 50 nM final)
-
1.25 µL E2 Enzyme (5 µM stock for 250 nM final)
-
2.0 µL Ubiquitin (1 mg/mL stock for ~8 µM final)
-
1.25 µL POI (5 µM stock for 250 nM final)
-
-
Assemble Final Reactions: In separate, pre-chilled tubes, add the following in order:
-
22.75 µL of the Master Mix.
-
1.0 µL of E3 Ligase Complex (2.5 µM stock for 100 nM final).
-
1.25 µL of PROTAC (200 µM stock for a 10 µM final concentration) or an equivalent volume of DMSO for the vehicle control.[2]
-
-
Set Up Controls: It is crucial to include proper controls to validate the results:[2]
-
No E1: Replace the E1 enzyme with an equal volume of reaction buffer.
-
No E3: Replace the E3 ligase with an equal volume of reaction buffer.
-
No PROTAC (- Cmpd): Use DMSO vehicle instead of the PROTAC solution.
-
No ATP: Replace the ATP solution with an equal volume of ddH₂O.
-
Incubation and Termination:
-
Incubation: Gently mix the reactions and incubate at 30°C or 37°C for 60 to 90 minutes.[8]
-
Termination: Stop the reaction by adding an appropriate volume of 2X or 4X SDS-PAGE sample buffer (e.g., 8.3 µL of 4X buffer to a 25 µL reaction).[8]
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1][8]
Detection by Western Blot:
-
SDS-PAGE: Load 15-20 µL of each reaction onto an appropriate percentage SDS-PAGE gel (e.g., 4-12% gradient gel) and run to separate proteins by molecular weight.[1][2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the POI or to Ubiquitin overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[1]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.[1]
Data Presentation and Interpretation
The primary output of the assay is a Western blot. PROTAC-induced ubiquitination is visualized as a ladder or smear of higher molecular weight bands above the band corresponding to the unmodified POI. The intensity of this ladder indicates the efficiency of the PROTAC.
Quantitative Analysis:
-
Densitometry: Use image analysis software to quantify the band intensities.
-
Percent Ubiquitination: The percentage of ubiquitinated POI can be calculated relative to the total POI (unmodified + modified bands).
-
Dose-Response: A dose-response curve can be generated by testing a range of PROTAC concentrations to determine the concentration that promotes maximal ubiquitination (Ub_Max).[11]
Example Data Summary:
The following table illustrates how quantitative data comparing different PROTACs can be presented.
| PROTAC ID | E3 Ligase Recruited | Target Protein | PROTAC Conc. (µM) | % Target Ubiquitination (Relative to Total Target) |
| PROTAC-A | Cereblon (CRBN) | BRD4 | 1 | 45% |
| PROTAC-A | Cereblon (CRBN) | BRD4 | 10 | 75% |
| PROTAC-B | VHL | BRD4 | 1 | 60% |
| PROTAC-B | VHL | BRD4 | 10 | 85% |
| Control (DMSO) | N/A | BRD4 | N/A | <5% |
| No E3 Control | Cereblon (CRBN) | BRD4 | 10 | <5% |
Interpretation:
-
A distinct ladder of high-molecular-weight species in the presence of the PROTAC, E1, E2, E3, ATP, and Ub, which is absent or significantly reduced in the control lanes, confirms PROTAC-dependent ubiquitination.
-
Comparing the intensity of the ubiquitination signal across different PROTACs or concentrations allows for the rank-ordering of compound potency in a biochemical setting.[12]
-
The absence of signal in the "No E1," "No E3," or "No ATP" lanes validates that the observed modification is a result of the intended enzymatic cascade.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sinobiological.com [sinobiological.com]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. Ubiquitylation Assay Kit (ab139467) | Abcam [abcam.com]
- 8. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 9. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 10. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 11. lifesensors.com [lifesensors.com]
- 12. librarysearch.middlebury.edu [librarysearch.middlebury.edu]
Application Notes: Lentiviral-Based Reporter Assays for Quantifying Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, utilizing small molecules like PROTACs (Proteolysis-Targeting Chimeras) and molecular glues to eliminate disease-causing proteins.[1][2][3] These molecules function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[4][5] A critical step in the discovery and development of these degraders is the accurate and efficient quantification of their ability to induce protein degradation in a cellular context.
Lentiviral-based reporter assays provide a robust, scalable, and highly reproducible platform for this purpose. By creating stable cell lines that express a fusion protein of the POI and a reporter element (e.g., a fluorescent protein), these assays allow for a direct and quantitative readout of protein levels. This application note provides a detailed overview of the principles, applications, and protocols for establishing and utilizing a dual-fluorescent lentiviral reporter system for protein degradation studies.
Principle of the Assay
The core of this assay is a lentiviral vector engineered to co-express two distinct fluorescent proteins. The first is a fusion of the Protein of Interest (POI) with a primary reporter, such as Green Fluorescent Protein (GFP). The second is an untagged, stable fluorescent protein, like mCherry, which serves as an internal control for transduction efficiency, cell number, and general protein expression.
When a degrader molecule is introduced to the cells, it triggers the ubiquitination and proteasomal degradation of the POI. This leads to a selective decrease in the GFP signal, while the mCherry signal remains unaffected. The ratio of GFP to mCherry fluorescence provides a normalized, ratiometric readout that accurately reflects the specific degradation of the POI.[6] This ratiometric approach minimizes variability between wells and experiments, making it ideal for high-throughput screening.
Caption: Principle of the dual-fluorescent lentiviral reporter assay for protein degradation.
Applications
-
High-Throughput Screening (HTS): Rapidly screen large libraries of PROTACs or molecular glues to identify active degrader compounds.
-
Dose-Response Analysis: Determine key quantitative metrics for degrader efficacy, such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[6]
-
Degradation Kinetics: Perform time-course experiments to understand the rate of protein degradation induced by a compound.
-
Structure-Activity Relationship (SAR) Studies: Compare the potency and efficacy of a series of related degrader molecules to guide medicinal chemistry optimization.[1]
-
Specificity and Off-Target Analysis: Adapt the assay to assess the degradation of other potential targets by creating respective reporter lines, providing initial insights into degrader selectivity.
Experimental Workflow Overview
The overall process involves several key stages, from initial cloning to final data analysis. Each stage requires careful execution to ensure reliable and reproducible results.
Caption: High-level experimental workflow for the lentiviral protein degradation assay.
Detailed Experimental Protocols
Protocol 1: Lentiviral Vector Construction
-
Select a Backbone: Choose a third-generation lentiviral expression vector containing a suitable promoter (e.g., EF1a or CMV) and a selection marker (e.g., Puromycin resistance gene).
-
Clone the Fusion Construct: Using standard molecular cloning techniques (e.g., Gibson assembly or restriction enzyme cloning), insert your POI sequence in-frame with a C-terminal GFP tag.
-
Insert the Internal Control: Downstream of the POI-GFP construct, insert an Internal Ribosome Entry Site (IRES) followed by the mCherry coding sequence. This ensures stoichiometric expression of both proteins from a single transcript.
-
Sequence Verification: Verify the entire insert sequence by Sanger sequencing to ensure the integrity of the reading frames and the absence of mutations.
Protocol 2: Lentivirus Production and Titer
-
Cell Seeding: Day 1, seed HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Day 2, co-transfect the cells with your lentiviral expression plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent like Polyethylenimine (PEI) or a commercial kit.[5][7]
-
Virus Harvest: Day 4 (48 hours post-transfection), harvest the cell culture supernatant containing the viral particles.
-
Concentration (Optional): For low-titer viruses or difficult-to-transduce cells, concentrate the virus using ultracentrifugation or a commercially available concentration reagent.
-
Titer Determination: Determine the viral titer by transducing a susceptible cell line (e.g., HeLa or the final target cell line) with serial dilutions of the viral supernatant. After 48-72 hours, determine the percentage of fluorescent (mCherry-positive) cells by flow cytometry. Calculate the titer in transducing units per mL (TU/mL).
Protocol 3: Generation of a Stable Reporter Cell Line
-
Transduction: Seed the target cells in a 6-well plate. Add the lentiviral supernatant at a low multiplicity of infection (MOI) of 0.1-0.3 to ensure that most cells are infected with a single viral copy. Add polybrene (4-8 µg/mL) to enhance transduction efficiency.[5]
-
Selection: 24-48 hours post-transduction, replace the medium with fresh medium containing a predetermined optimal concentration of the selection antibiotic (e.g., 1-10 µg/mL puromycin).[5]
-
Expansion: Continue to culture the cells in the selection medium, replacing it every 2-3 days, until all non-transduced cells have died.
-
Validation: Expand the resulting pool of resistant cells. Validate the reporter system by treating the cells with a known inhibitor of the proteasome (e.g., MG132) and a known degrader (if available). Confirm that MG132 treatment increases the GFP signal (prevents basal turnover) and the degrader decreases it, as measured by flow cytometry and confirmed by Western blot.
Protocol 4: Protein Degradation Assay (96-well format)
-
Cell Seeding: Seed the stable reporter cell line into a 96-well plate at a density that ensures they remain in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your degrader compounds in fresh culture medium. Remove the old medium from the cells and add the compound-containing medium. Include DMSO-only wells as a negative control (0% degradation) and a positive control degrader if available.
-
Incubation: Incubate the plate for a predetermined time (e.g., 16-24 hours) at 37°C and 5% CO2.
-
Data Acquisition:
-
Flow Cytometry: Harvest the cells by trypsinization, resuspend in FACS buffer, and analyze on a flow cytometer equipped with appropriate lasers and filters for GFP and mCherry.
-
High-Content Imaging: Alternatively, analyze the plate directly on a high-content imager, measuring the mean fluorescence intensity of GFP and mCherry in each well.
-
Protocol 5: Data Analysis
-
Gating (Flow Cytometry): For each sample, gate on the live, single-cell population. Then, gate on the mCherry-positive population to analyze only the transduced cells.
-
Calculate Median Fluorescence Intensity (MFI): For each sample, determine the MFI for both the GFP and mCherry channels within the mCherry-positive gate.
-
Calculate GFP/mCherry Ratio: For each well, calculate the fluorescence ratio: Ratio = MFI_GFP / MFI_mCherry.
-
Normalize Data: Normalize the Ratio data for each treatment to the DMSO control: Normalized Degradation = (Ratio_Compound / Ratio_DMSO) * 100.
-
Curve Fitting: Plot the Normalized Degradation (%) against the log of the compound concentration. Fit the data using a non-linear regression model (e.g., [log(inhibitor)] vs. response -- Variable slope) in software like GraphPad Prism to determine the DC50 and Dmax values.
Data Presentation
Quantitative data from dose-response experiments should be summarized in a clear, tabular format to facilitate comparison between different degrader compounds.
Table 1: Dose-Response Data for Two Hypothetical Degraders
| Concentration (nM) | Compound X (% Degradation) | Compound Y (% Degradation) |
| 0 (DMSO) | 0.0 | 0.0 |
| 0.1 | 5.2 | 1.1 |
| 1 | 25.8 | 8.3 |
| 10 | 65.1 | 48.9 |
| 100 | 88.4 | 80.5 |
| 1000 | 91.2 | 82.1 |
| 10000 | 90.8 | 81.5 |
Table 2: Summary of Degradation Potency and Efficacy
| Compound | DC50 (nM) | Dmax (%) |
| Compound X | 8.5 | 91.5 |
| Compound Y | 12.1 | 82.3 |
| Positive Control | 2.3 | 95.1 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Lentiviral Titer | Poor HEK293T cell health; Suboptimal plasmid ratio or quality; Inefficient transfection reagent. | Use healthy, low-passage HEK293T cells; Optimize the ratio of lentiviral, packaging, and envelope plasmids; Use a high-quality transfection reagent. |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects in the plate; Compound precipitation. | Use a multichannel pipette or automated dispenser for cell seeding; Avoid using the outer wells of the plate; Ensure compounds are fully solubilized in the medium. |
| No Degradation Observed | Compound is inactive; POI is not accessible to the proteasome; Incubation time is too short. | Confirm compound integrity; Verify that the endogenous POI can be degraded; Perform a time-course experiment to find the optimal endpoint. |
| GFP and mCherry Signals Both Decrease | Compound is cytotoxic. | Perform a cell viability assay (e.g., CellTiter-Glo) in parallel to distinguish specific degradation from general toxicity. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 3. youtube.com [youtube.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Determination of DC50 and Dmax for a Thalidomide-O-PEG4-NHS Ester-Based PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] Unlike traditional inhibitors that merely block protein function, PROTACs lead to the physical removal of the target protein.[1]
This application note provides a detailed guide for the determination of two critical parameters for evaluating PROTAC efficacy: DC50 (the concentration of a PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[1] The focus is on PROTACs synthesized using Thalidomide-O-PEG4-NHS ester, a common building block that incorporates a ligand for the Cereblon (CRBN) E3 ubiquitin ligase and a PEG4 linker.[3][4][5][6][7][8][9]
Mechanism of Action
A PROTAC constructed with this compound functions by hijacking the CRL4^CRBN E3 ubiquitin ligase complex.[10][11] The thalidomide (B1683933) moiety binds to CRBN, while the other end of the PROTAC binds to the target protein. This brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for culturing cells and treating them with the PROTAC.
Materials:
-
Cancer cell line expressing the target protein
-
Complete growth medium specific to the cell line
-
This compound based PROTAC (stock solution in DMSO)
-
6-well or 96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[2]
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]
-
Prepare serial dilutions of the PROTAC in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[12]
-
Remove the old medium and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (e.g., 0.1% DMSO).[2][12]
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[1][2]
Western Blot for Protein Degradation
This protocol details the steps for quantifying the levels of the target protein following PROTAC treatment.[12]
Materials:
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[1]
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[2]
-
Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes, with occasional vortexing.[1][2]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][2]
-
Collect the supernatant containing the protein.[12]
-
Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
Normalize the protein concentration of all samples with lysis buffer.[12]
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.[1][2]
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[1]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1]
-
Wash the membrane three times with TBST for 5-10 minutes each.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.[1]
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Strip the membrane and re-probe with a primary antibody for a loading control.
Data Analysis for DC50 and Dmax Determination
-
Quantify the band intensities using densitometry software.[1]
-
Normalize the target protein band intensity to the corresponding loading control band intensity.[1]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.[12]
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.[13]
Data Presentation
Summarize the quantitative data in a clear and structured table for easy comparison.
Table 1: Degradation Potency and Efficacy of a this compound Based PROTAC
| Cell Line | Target Protein | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| Cell Line A | Protein X | 24 | 50 | 95 |
| Cell Line B | Protein X | 24 | 75 | 90 |
| Cell Line C | Protein Y | 24 | 120 | 85 |
Cell Viability Assays (Optional but Recommended)
To assess the cytotoxic effects of the PROTAC, cell viability assays can be performed.
MTT or MTS Assay
This colorimetric assay measures the metabolic activity of cells.
Materials:
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plate reader
Procedure:
-
Seed and treat cells in a 96-well plate as described in Protocol 1.
-
After the desired incubation period (e.g., 72 hours), add MTT or MTS solution to each well.[12]
-
Incubate according to the manufacturer's instructions.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control.[14]
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures ATP levels, which is an indicator of metabolically active cells.
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Plate-reading luminometer
Procedure:
-
Seed and treat cells in an opaque-walled 96-well plate.[14]
-
After the incubation period, equilibrate the plate and reagent to room temperature.[15]
-
Add CellTiter-Glo® Reagent to each well.[15]
-
Mix on an orbital shaker to induce cell lysis.[14]
-
Record the luminescence using a plate-reading luminometer.[14]
-
Calculate cell viability as a percentage of the vehicle-treated control.[14]
Table 2: Cytotoxicity of a this compound Based PROTAC
| Cell Line | Treatment Time (hours) | IC50 (nM) |
| Cell Line A | 72 | 150 |
| Cell Line B | 72 | 200 |
| Cell Line C | 72 | >1000 |
Troubleshooting
-
High background in Western blots: Ensure adequate blocking and washing steps. Optimize antibody concentrations.
-
No protein degradation observed: Confirm target engagement and ternary complex formation. Verify the activity of the E3 ligase in the chosen cell line.
-
"Hook effect": At very high concentrations, PROTACs can form non-productive binary complexes, leading to reduced degradation. Test a wider range of concentrations, including lower ones.[15]
Conclusion
This application note provides a comprehensive set of protocols for the determination of DC50 and Dmax values for PROTACs synthesized using this compound. Accurate determination of these parameters is essential for the characterization and optimization of novel protein degraders in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 2411681-88-2 | BroadPharm [broadpharm.com]
- 5. Thalidomide-O-PEG4-NHS - CD Bioparticles [cd-bioparticles.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. labshake.com [labshake.com]
- 8. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for PROTAC Design and Synthesis Services
Audience: Researchers, scientists, and drug development professionals.
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins of interest (POIs).[1][2][3] Unlike traditional inhibitors that merely block the function of a protein, PROTACs lead to its complete degradation.[4] These heterobifunctional molecules consist of two key components connected by a chemical linker: a "warhead" that binds to the target protein and an "anchor" that recruits an E3 ubiquitin ligase.[5][6][] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[1][2][3][5] The PROTAC molecule itself is not degraded in this process and can act catalytically to degrade multiple copies of the target protein.[2][5]
PROTAC Design and Synthesis Workflow
The design and synthesis of a novel PROTAC is a structured process that begins with the identification of a target protein and culminates in a lead candidate for further development.
Signaling Pathway of PROTAC Action
The mechanism of action for a PROTAC involves hijacking the cell's natural protein degradation machinery. The PROTAC molecule facilitates the formation of a ternary complex, which brings the target protein into close proximity with an E3 ubiquitin ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.
Experimental Protocols
Protocol 1: PROTAC Synthesis via Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient method for the synthesis of PROTACs.[][9][10] This protocol outlines the general steps for synthesizing a PROTAC using this approach.
Materials:
-
Warhead with an alkyne functional group
-
E3 ligase ligand with an azide (B81097) functional group
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of tert-butanol (B103910) and water)
-
Nitrogen source
-
Standard glassware for organic synthesis
-
LC-MS for reaction monitoring
-
HPLC for purification
Procedure:
-
Dissolve the alkyne-functionalized warhead and azide-functionalized E3 ligase ligand in the chosen solvent system under a nitrogen atmosphere.
-
Add an aqueous solution of copper(II) sulfate to the reaction mixture.
-
Add an aqueous solution of sodium ascorbate to initiate the reaction.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC using flash column chromatography or preparative HPLC.
Protocol 2: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, making it ideal for characterizing the formation of the ternary complex.[11]
Materials:
-
SPR instrument with sensor chips (e.g., streptavidin-coated)
-
Biotinylated E3 ligase
-
Target protein
-
PROTAC
-
Running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.005% P20, pH 7.5)
Procedure:
-
Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip.
-
To determine binary interactions, flow the PROTAC over the immobilized E3 ligase at various concentrations to measure the binding affinity (KD). Similarly, if possible, immobilize the target protein and flow the PROTAC over to determine its binding affinity.
-
For ternary complex analysis, pre-incubate the target protein with varying concentrations of the PROTAC.
-
Flow the pre-incubated mixtures over the immobilized E3 ligase.
-
Monitor the association and dissociation phases in real-time to obtain sensorgrams.
-
Fit the data to appropriate binding models to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for the ternary complex.
-
Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities to assess the stability of the ternary complex.[11]
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the PROTAC, providing evidence of its mechanism of action.[12]
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC
-
Ubiquitination buffer (e.g., 100 mM Tris-HCl, pH 7.5, 25 mM MgCl2, 2.5 mM DTT)
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies against the target protein and ubiquitin
Procedure:
-
Set up the ubiquitination reaction by combining the E1, E2, E3 enzymes, target protein, ubiquitin, and ATP in the ubiquitination buffer.
-
Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using a primary antibody against the target protein to visualize a ladder of higher molecular weight bands corresponding to the ubiquitinated protein.
-
A parallel Western blot using an anti-ubiquitin antibody can confirm that the laddering is due to ubiquitination.
Protocol 4: Cellular Degradation Assay using HiBiT Technology
The HiBiT assay is a sensitive and quantitative method to measure the degradation of a target protein in live cells.[13] It relies on the CRISPR/Cas9-mediated knock-in of a small HiBiT tag into the endogenous locus of the target protein.
Materials:
-
HiBiT-tagged cell line stably expressing LgBiT
-
PROTAC
-
96-well or 384-well plates
-
Lytic detection reagent (containing LgBiT protein and substrate)
-
Luminometer
Procedure:
-
Plate the HiBiT-tagged cells in a white-walled multi-well plate and incubate overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with the different concentrations of the PROTAC and incubate for the desired time (e.g., 2-24 hours).
-
For endpoint measurements, add the lytic detection reagent to each well.
-
Incubate for a short period to allow for cell lysis and signal generation.
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of HiBiT-tagged protein.
-
Normalize the luminescence signals to a vehicle control to determine the percentage of protein remaining.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration to generate a dose-response curve and calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[13][14]
Quantitative Data Summary
The efficacy of PROTACs is typically characterized by their DC50 and Dmax values. The following tables provide a summary of representative data for different PROTACs targeting various proteins.
| Target Protein | PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BTK | NC-1 | Mino | 2.2 | 97 | [15] |
| HDAC1 | PROTAC 7 | HCT116 | 910 | >50 | [16] |
| HDAC3 | PROTAC 7 | HCT116 | 640 | >50 | [16] |
| HDAC1 | PROTAC 9 | HCT116 | 550 | >50 | [16] |
| HDAC3 | PROTAC 9 | HCT116 | 530 | >50 | [16] |
| HDAC3 | PROTAC 22 | HCT116 | 440 | 77 | [16] |
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | PEG | 10 | >1000 | <20 | [17] |
| TBK1 | PEG | 13 | 100 | ~70 | [17] |
| TBK1 | PEG | 16 | 20 | >90 | [17] |
| TBK1 | PEG | 19 | 100 | ~80 | [17] |
Troubleshooting Common Issues
The "Hook Effect"
A common phenomenon in PROTAC experiments is the "hook effect," where at high concentrations, the degradation of the target protein decreases.[18] This is because the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex.[18]
Mitigation Strategies:
-
Dose-Response Curve: Perform experiments over a wide range of concentrations to identify the optimal degradation window.[18]
-
Lower Concentrations: Test the PROTAC at lower (nanomolar) concentrations.[18]
-
Enhance Cooperativity: Design PROTACs that favor the formation of the ternary complex.[18]
Lack of Degradation
If a PROTAC fails to induce degradation, several factors could be responsible.
Possible Causes and Solutions:
-
Poor Cell Permeability: PROTACs are large molecules and may not efficiently cross the cell membrane. The linker can be modified to improve physicochemical properties.[18]
-
Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to its intended targets. This can be assessed using biophysical assays like SPR or cellular thermal shift assays.
-
Inefficient Ternary Complex Formation: The geometry of the PROTAC may not support the formation of a stable ternary complex. The linker length and attachment points are critical for optimization.[19]
-
Proteasome Inhibition: Ensure that the proteasome is active in the experimental system. A positive control, such as a known proteasome inhibitor like MG132, can be used to confirm this.[20]
References
- 1. scispace.com [scispace.com]
- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. aragen.com [aragen.com]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
- 13. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 14. pl.promega.com [pl.promega.com]
- 15. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Custom PROTAC Synthesis with Thalidomide-O-PEG4-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate unwanted proteins from cells.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
This document provides detailed application notes and protocols for the custom synthesis of PROTACs using Thalidomide-O-PEG4-NHS ester, a readily available building block that incorporates a ligand for the Cereblon (CRBN) E3 ligase and a flexible PEG linker with an amine-reactive N-hydroxysuccinimide (NHS) ester.
Principle of PROTAC Action
The fundamental mechanism of a thalidomide-based PROTAC is the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.
Figure 1: PROTAC-mediated protein degradation pathway.
Materials and Reagents
Synthesis and Purification
| Reagent/Material | Supplier | Catalog Number (Example) |
| This compound | BroadPharm | BP-24453 |
| Target Protein Ligand (with primary amine) | Custom Synthesis/Commercial | N/A |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 |
| Anhydrous Dichloromethane (DCM) | Sigma-Aldrich | 270997 |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | 302031 |
| Ethyl acetate (B1210297) (EtOAc) | Fisher Scientific | E145-4 |
| Hexanes | Fisher Scientific | H302-4 |
| Saturated Sodium Bicarbonate (NaHCO₃) | Fisher Scientific | S233-500 |
| Brine (Saturated NaCl solution) | Prepared in-house | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Scientific | S421-500 |
| Silica (B1680970) Gel for Flash Chromatography | SiliCycle | R12030B |
| Preparative HPLC C18 Column | Waters | 186005271 |
| Acetonitrile (HPLC Grade) | Fisher Scientific | A998-4 |
| Water (HPLC Grade) | Fisher Scientific | W6-4 |
Biological Evaluation
| Reagent/Material | Supplier | Catalog Number (Example) |
| Cell Line expressing Target Protein | ATCC | Varies |
| Cell Culture Medium | Gibco | Varies |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 4906845001 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Laemmli Sample Buffer | Bio-Rad | 1610747 |
| Mini-PROTEAN TGX Precast Gels | Bio-Rad | 4561086 |
| Trans-Blot Turbo Mini PVDF Transfer Packs | Bio-Rad | 1704156 |
| Non-fat Dry Milk | Bio-Rad | 1706404 |
| Tris-Buffered Saline with Tween 20 (TBST) | Prepared in-house | N/A |
| Primary Antibody against Target Protein | Cell Signaling Technology | Varies |
| Primary Antibody against Loading Control (e.g., GAPDH) | Cell Signaling Technology | 5174 |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology | 7074 |
| Clarity Western ECL Substrate | Bio-Rad | 1705061 |
Experimental Protocols
Protocol 1: Synthesis of Custom PROTAC
This protocol describes the coupling of this compound with a hypothetical target protein ligand containing a primary amine.
Figure 2: Workflow for custom PROTAC synthesis.
Procedure:
-
Dissolution of Target Ligand: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the target protein ligand (1.0 eq) in anhydrous DMF. The concentration will depend on the solubility of the ligand, but a starting point of 0.1 M is recommended.
-
Addition of Reagents: To the stirred solution of the target ligand, add this compound (1.1 eq) followed by DIPEA (3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS.
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification:
-
Flash Chromatography: Purify the crude product by silica gel column chromatography. A typical solvent system would be a gradient of methanol (B129727) in dichloromethane. The optimal gradient should be determined by thin-layer chromatography (TLC).
-
Preparative HPLC: If further purification is required, use preparative reverse-phase HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization: Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blotting for Protein Degradation Assessment
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Procedure:
-
Cell Seeding: Seed the cells expressing the target protein in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow the cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well and scrape the cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Add an ECL substrate and visualize the protein bands using a chemiluminescence imager. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Protocol 3: Determination of DC₅₀ and Dₘₐₓ
The half-maximal degradation concentration (DC₅₀) and the maximum degradation (Dₘₐₓ) are key parameters to quantify the potency and efficacy of a PROTAC.
Procedure:
-
Cell Treatment: Treat cells with a range of PROTAC concentrations (typically a 10-point, 3-fold serial dilution) for a fixed time point determined from the time-course experiment in Protocol 2.
-
Western Blotting: Perform western blotting as described in Protocol 2.
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC₅₀ and Dₘₐₓ values.
-
| Parameter | Description | Typical Value Range |
| DC₅₀ | The concentration of the PROTAC that induces 50% degradation of the target protein. | Sub-nanomolar to micromolar |
| Dₘₐₓ | The maximal level of protein degradation achieved. | >80% |
Data Presentation
The following table provides a template for summarizing the characterization data of a newly synthesized PROTAC.
| PROTAC ID | Target Ligand | Molecular Weight ( g/mol ) | Purity (LC-MS) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-001 | Ligand-X | 1050.25 | >98% | 50 | 95 |
| PROTAC-002 | Ligand-Y | 1120.35 | >99% | 25 | 92 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Synthesis: Low reaction yield | Incomplete reaction | Extend reaction time, increase temperature slightly, or use a different coupling reagent. |
| Poor solubility of reactants | Use a co-solvent or increase the volume of DMF. | |
| Purification: Co-eluting impurities | Similar polarity of product and impurities | Optimize flash chromatography gradient or use preparative HPLC with a different mobile phase modifier. |
| Western Blot: No protein degradation | PROTAC is not cell-permeable | Assess cell permeability using a suitable assay. |
| Ineffective ternary complex formation | Synthesize PROTACs with different linker lengths or attachment points. | |
| Target protein has a slow turnover rate | Increase the treatment time. | |
| Western Blot: "Hook effect" (reduced degradation at high concentrations) | Formation of binary complexes that prevent ternary complex formation | Use a lower concentration range for DC₅₀ determination. |
Conclusion
The use of this compound provides a straightforward and efficient method for the custom synthesis of potent PROTACs. The detailed protocols and application notes presented here offer a comprehensive guide for researchers in the field of targeted protein degradation, from chemical synthesis to biological evaluation. Careful optimization of the linker and target ligand is crucial for achieving high potency and selectivity.
References
Troubleshooting & Optimization
Troubleshooting low yield in Thalidomide-O-PEG4-NHS ester conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, specifically low yield, encountered during conjugation experiments with Thalidomide-O-PEG4-NHS ester.
Troubleshooting Guide: Low Conjugation Yield
Low yield is a frequent issue in bioconjugation. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal yield in your this compound conjugation reaction.
Diagram: Troubleshooting Workflow for Low Conjugation Yield
Caption: A logical workflow for troubleshooting low conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: My conjugation yield is consistently low. What are the most critical factors I should investigate?
Low yield in NHS ester chemistry is typically traced back to a few critical experimental parameters. The reaction involves a nucleophilic attack by a primary amine on the NHS ester, which competes with the hydrolysis of the ester by water.[1][2]
Diagram: Competing Reactions in NHS Ester Conjugation
Caption: The desired aminolysis reaction competes with NHS ester hydrolysis.
Key areas to troubleshoot:
-
Reaction pH: This is the most crucial factor.[3] The reaction with primary amines is strongly pH-dependent.[4]
-
Problem: If the pH is too low (<7.2), the primary amines on your target molecule will be protonated (-NH3+), rendering them non-nucleophilic and unavailable for reaction.[4][5] If the pH is too high (>9.0), the rate of NHS ester hydrolysis increases dramatically, consuming the reagent before it can react with your target.[3][5]
-
Solution: The optimal pH range for NHS ester reactions is typically 8.3-8.5.[3][6] Use a freshly calibrated pH meter to verify the pH of your reaction buffer immediately before use. Buffers like 0.1 M sodium bicarbonate or 0.1 M phosphate buffer are suitable choices.[3][6]
-
-
Buffer Composition: The choice of buffer is critical.
-
Problem: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions.[4][7] These buffer components will compete with your target molecule for the NHS ester, significantly reducing your conjugation efficiency.[4]
-
Solution: Always use non-amine-containing buffers. Recommended buffers include phosphate, sodium bicarbonate, borate, or HEPES at the appropriate pH.[8]
-
-
Reagent Quality and Storage: this compound is sensitive to moisture.
-
Problem: NHS esters are labile and can hydrolyze if exposed to moisture during storage.[7][9] If the reagent has degraded, the concentration of active ester will be low, leading to poor yield.
-
Solution: Store the reagent desiccated and sealed at the recommended temperature (-20°C for short-term, -80°C for long-term).[10][11] Allow the vial to warm to room temperature before opening to prevent condensation.[9] If you suspect reagent degradation, you can perform a reactivity test (see protocol below).
-
-
Reactant Concentrations: The concentration of both your target molecule and the NHS ester can impact the outcome.
-
Problem: At low concentrations of the target protein or molecule (e.g., <1-2 mg/mL), the competing hydrolysis reaction can dominate, leading to low yields.[4][8][] An insufficient molar excess of the NHS ester can also result in incomplete labeling.
-
Solution: If possible, increase the concentration of your target molecule.[4] The optimal molar excess of the NHS ester can vary depending on the number of available amines and their accessibility; an empirical titration (e.g., trying 5, 10, and 20-fold molar excess) is often necessary to determine the optimal ratio for your specific application.[3]
-
Quantitative Data Summary
Table 1: Influence of pH on NHS Ester Stability
The stability of the NHS ester is highly dependent on pH, with the rate of hydrolysis increasing at higher pH values. This table summarizes the approximate half-life of a typical NHS ester in aqueous buffer at different pH values and temperatures.
| pH | Temperature | Approximate Half-Life |
| 7.0 | 4°C | 4-5 hours |
| 8.0 | 4°C | ~1 hour |
| 8.5 | 4°C | 30 minutes |
| 8.6 | 4°C | 10 minutes |
| 7.5 | Room Temp. | ~2 hours |
| 8.5 | Room Temp. | < 30 minutes |
Data compiled from multiple sources.[8][13] Note that these values are approximate and can vary based on the specific ester and buffer conditions.
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Range/Value | Notes |
| pH | 8.3 - 8.5 | The most critical parameter for balancing amine reactivity and ester stability.[3][5] |
| Buffer | Phosphate, Bicarbonate, Borate | Must be free of primary amines.[8] |
| Temperature | Room Temperature or 4°C | Lower temperatures reduce hydrolysis but may require longer incubation.[4][8] |
| Incubation Time | 0.5 - 4 hours (RT) or 4-12 hours (4°C) | Time may need to be optimized for specific reactants.[8] |
| Molar Excess of NHS Ester | 5x - 20x over the target molecule | Requires empirical optimization for the desired degree of labeling.[3] |
| Target Molecule Conc. | > 1-2 mg/mL | Higher concentrations favor the desired reaction over hydrolysis.[4] |
Experimental Protocols
Diagram: General Conjugation Workflow
Caption: A standard experimental workflow for NHS ester conjugation.
Protocol 1: General Conjugation of this compound to a Protein
This protocol provides a general guideline. Molar excess and incubation times should be optimized for each specific application.
Materials:
-
This compound
-
Target protein with accessible primary amines
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5 (amine-free)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare the Target Protein: Dissolve the protein in the Reaction Buffer to a final concentration of at least 2 mg/mL.[4]
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a known concentration (e.g., 10 mg/mL).
-
Calculate Reagent Volume: Determine the volume of the NHS ester stock solution needed to achieve the desired molar excess over the protein.
-
Initiate Conjugation: Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. Protect from light if the target molecule is light-sensitive.
-
Quench the Reaction (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes. This will consume any unreacted NHS ester.
-
Purify the Conjugate: Remove unreacted this compound and the NHS byproduct by a suitable method such as size-exclusion chromatography (gel filtration) or dialysis.
Protocol 2: Testing the Reactivity of the NHS Ester Reagent
This method is based on the principle that hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.[9][14]
Materials:
-
NHS ester reagent to be tested
-
Amine-free buffer (e.g., phosphate buffer, pH 7-8)
-
0.5 N NaOH
-
UV-Vis Spectrophotometer
Procedure:
-
Weigh 1-2 mg of the NHS ester reagent and dissolve it in 1 mL of the amine-free buffer. If not water-soluble, first dissolve in a small amount of DMSO, then add the buffer.[9]
-
Prepare a control "blank" tube with the same buffer (and DMSO if used).
-
Zero the spectrophotometer at 260 nm using the blank.
-
Measure the absorbance (A260) of the NHS ester solution. This is the "Initial Absorbance".
-
To force complete hydrolysis, add 50 µL of 0.5 N NaOH to the 1 mL NHS ester solution. Vortex and incubate for 5-10 minutes.
-
Measure the absorbance (A260) again. This is the "Final Absorbance".
-
Interpretation: A significant increase in absorbance between the initial and final readings indicates that the NHS ester was active and has now been hydrolyzed. If there is little to no change in absorbance, the reagent has likely already hydrolyzed in the bottle and is inactive.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | 2411681-88-2 [sigmaaldrich.com]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Overcoming PROTAC Solubility Challenges with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the application of polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why do my PROTACs have such poor aqueous solubility?
A1: PROTACs often exhibit poor aqueous solubility due to their inherent structural characteristics. Most PROTACs fall into the "beyond Rule of Five" (bRo5) chemical space, meaning they typically have a high molecular weight (often exceeding 800 Da), a large topological polar surface area (TPSA), and a high number of hydrogen bond donors and acceptors.[1][2] This combination of properties, driven by the need to link two distinct ligands, contributes to their low solubility and can hinder their development as oral therapeutics.[1][3] Their structure, consisting of two ligands joined by a flexible linker, also makes them poorly crystallizable, and their amorphous forms are often insoluble.[3][4]
Q2: How can PEG linkers improve the solubility of my PROTAC?
A2: Polyethylene glycol (PEG) linkers are a well-established strategy to enhance the aqueous solubility of PROTACs.[5][][7] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, increasing the hydrophilicity of the molecule.[8] This improved water solubility can positively affect cell permeability and oral absorption.[5][9] By incorporating PEG units into the linker, you can fine-tune the physicochemical properties of the PROTAC, such as its topological polar surface area (TPSA) and lipophilicity, which are key determinants of its drug-like characteristics.[2][8]
Q3: What is the optimal PEG linker length for my PROTAC?
A3: The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair and must often be determined empirically for each new PROTAC system.[10] There is generally an optimal range for linker length. Linkers that are too short can cause steric hindrance, preventing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[][10] Conversely, linkers that are too long can lead to reduced efficacy due to increased flexibility and the potential for non-productive binding.[][10] While longer PEG chains can provide greater flexibility to achieve a favorable conformation for the ternary complex, excessively long linkers can decrease potency.[10]
Q4: Besides improving solubility, what other effects do PEG linkers have on PROTACs?
A4: In addition to enhancing solubility, PEG linkers can influence several other critical properties of a PROTAC:
-
Cell Permeability: The relationship between PEG linkers and cell permeability is complex. The flexibility of PEG linkers allows them to adopt folded conformations that can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.[8][11] However, excessive PEGylation can also lead to decreased cellular uptake.[8]
-
Ternary Complex Formation: The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex, which is a prerequisite for target protein degradation.[10]
-
Degradation Efficiency: The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation, often measured by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[10]
Q5: Are there alternatives to PEG linkers for improving PROTAC solubility?
A5: Yes, several other strategies can be employed to improve PROTAC solubility:
-
Incorporate Ionizable Groups: Introducing saturated nitrogen heterocycles like piperazine (B1678402) or piperidine (B6355638) into the linker can add ionizable basic centers, increasing polarity and significantly improving aqueous solubility.[12][13]
-
Rigid Linkers: Linkers containing aromatic rings or double bonds can introduce structural rigidity. While this may not directly increase solubility in the same way as PEG, it can help to pre-organize the PROTAC into a more favorable conformation for binding, and in some cases, incorporating polar motifs within these rigid structures can improve physicochemical properties.[2][]
-
Formulation Strategies: For PROTACs with persistent solubility issues, formulation approaches such as amorphous solid dispersions (ASDs) can be highly effective. ASDs involve dispersing the PROTAC in an amorphous state within a polymer matrix (e.g., HPMCAS, Eudragit), which can lead to greater apparent solubility and create a supersaturated solution in vivo.[3][4][14]
Troubleshooting Guide
Problem 1: My PROTAC precipitates out of solution when I dilute my DMSO stock into an aqueous buffer (e.g., PBS or cell culture medium).
-
Cause: This is a common issue arising from the poor aqueous solubility of many PROTACs. The abrupt change in solvent polarity from a high-concentration DMSO stock to an aqueous medium causes the compound to crash out of solution.[15]
-
Solutions:
-
Optimize DMSO Concentration: Minimize the final DMSO concentration in your assay (ideally below 0.5%, and preferably below 0.1%) to reduce solvent-induced toxicity and effects on cell viability.[15]
-
Use Co-solvents: For challenging compounds, co-solvents can significantly improve solubility. A common approach is to use a mixture of DMSO and a solubilizing agent like PEG300.[15]
-
Serial Dilution Strategy: Perform serial dilutions in a way that gradually reduces the solvent polarity to prevent precipitation. For example, make intermediate dilutions in a mixture of DMSO and your aqueous buffer.
-
Sonication: Gentle sonication of the final diluted solution can sometimes help to redissolve small amounts of precipitate.
-
Formulation with Surfactants: Adding a small amount of a biocompatible surfactant, such as Poloxamer 188, to the aqueous buffer can help to wet the PROTAC molecules and improve dissolution.
-
Problem 2: My PROTAC shows good in vitro potency but has poor oral bioavailability in animal studies.
-
Cause: Poor oral bioavailability is a major hurdle for PROTACs and is often a result of a combination of poor solubility, low cell permeability, and first-pass metabolism.[1][16]
-
Solutions:
-
Linker Optimization:
-
Incorporate PEG Linkers: As discussed, PEG linkers are a primary strategy to improve solubility.[5][]
-
Balance Hydrophilicity and Lipophilicity: While PEG improves solubility, excessive hydrophilicity can hinder membrane permeability. A balance is needed. Sometimes replacing a portion of a PEG linker with a more lipophilic moiety, like a phenyl ring, can improve permeability.[17][18]
-
Introduce Ionizable Groups: Incorporating basic nitrogen atoms into the linker can improve solubility.[1]
-
-
Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): This is a highly effective strategy to improve the dissolution and oral absorption of poorly soluble PROTACs.[3][4][14]
-
Nanoformulations: Encapsulating the PROTAC in nanoparticles (e.g., using PLGA-PEG) can overcome solubility issues and improve its pharmacokinetic profile.[19]
-
-
Prodrug Strategy: A prodrug approach involves masking polar functional groups with lipophilic moieties that are cleaved in vivo to release the active PROTAC. This can improve cell permeability and oral absorption.[1][11]
-
Administer with Food: Some studies suggest that the oral bioavailability of PROTACs may be improved when administered with food, as this can enhance their solubility in the gastrointestinal tract.[1]
-
Problem 3: My PEGylated PROTAC is not showing any degradation of the target protein in my cellular assay.
-
Cause: Lack of degradation can be due to several factors, not all of which are directly related to solubility.
-
Troubleshooting Workflow:
-
Confirm Target Engagement: Before assessing degradation, it is essential to confirm that your PROTAC is binding to its intended target in the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.[20]
-
Assess Ternary Complex Formation: The PROTAC must facilitate the formation of a stable ternary complex between the target protein and the E3 ligase. This can be assessed using co-immunoprecipitation experiments.[20]
-
Verify Proteasome-Mediated Degradation: To confirm that the observed protein loss is due to the ubiquitin-proteasome system, co-treat your cells with the PROTAC and a proteasome inhibitor (e.g., MG132). If the degradation is blocked, it confirms a proteasome-dependent mechanism.[15]
-
Evaluate Cell Permeability: Even with improved solubility, the PROTAC may have poor cell permeability. This can be assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[21][22] If permeability is low, further linker optimization may be required.
-
Re-evaluate Linker Length and Composition: If target engagement is confirmed but degradation is poor, the linker may not be optimal for facilitating a productive ternary complex. Synthesizing analogs with different PEG linker lengths or compositions is a necessary optimization step.[10][17]
-
Quantitative Data Summary
Table 1: Impact of Formulation on PROTAC Solubility
| PROTAC | Formulation Strategy | Polymer/Excipient | Drug Loading | Solubility/Dissolution Enhancement | Reference |
| AZ1 (CRBN PROTAC) | Amorphous Solid Dispersion (ASD) | HPMCAS | Up to 20% w/w | Up to 2-fold increase in drug supersaturation | [3][4] |
| ARCC-4 | Amorphous Solid Dispersion (ASD) | HPMCAS, Eudragit L 100-55 | 10% and 20% | Pronounced supersaturation without precipitation | [14][23] |
| Thalidomide | Complexation | Hydroxypropyl-beta-cyclodextrin | N/A | Solubility increased from 50 µg/mL to 1.7 mg/mL | [23] |
Table 2: Physicochemical Properties of Representative PROTACs
| PROTAC | Molecular Weight (MW) | cLogP | TPSA (Ų) | HBD | HBA | Aqueous Solubility | Permeability (PAMPA, Pe x 10-6 cm/s) | Reference |
| PROTAC 1 | >800 | Drug-like range | High | Multiple | Multiple | Low | Medium to High | [24] |
| VH032-based PROTACs | 900-1200 | - | - | 4-6 | - | Low | < 0.6 | [21] |
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This high-throughput method assesses the kinetic solubility of a PROTAC in an aqueous buffer.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Prepare Assay Buffer: Use the relevant buffer for your biological assay (e.g., PBS, pH 7.4).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO.
-
Addition to Buffer: Add the DMSO solutions of the PROTAC to the assay buffer in another 96-well plate. The final DMSO concentration should be kept constant (e.g., 1-2%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the PROTAC that does not cause a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol verifies that the PROTAC is binding to its target protein in intact cells.[20]
-
Cell Treatment: Treat your cells with the PROTAC at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) to induce thermal denaturation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein in each sample by Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[20]
Visualizations
Caption: A decision tree for troubleshooting common issues with poorly soluble PROTACs.
Caption: The mechanism of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chemrxiv.org [chemrxiv.org]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
Navigating the PROTAC Maze: A Guide to Addressing the "Hook Effect"
Technical Support Center
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you understand, identify, and overcome the "hook effect," a common experimental artifact that can complicate the interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the PROTAC "hook effect"?
A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC-mediated protein degradation where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in its degradation efficacy.[1][2][3] This results in a characteristic bell-shaped or U-shaped dose-response curve, where maximal degradation (Dmax) is achieved at an intermediate concentration, and efficacy is reduced at both lower and higher concentrations.[1][2]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[1][2][3][4] A PROTAC's function relies on the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[5][6] At excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming inactive "Target-PROTAC" or "E3 Ligase-PROTAC" binary complexes.[2][7] These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent proteasomal degradation.[2][4]
Q3: Why is it critical to address the hook effect in my experiments?
A3: Failing to recognize and account for the hook effect can lead to significant misinterpretation of experimental data. A potent PROTAC might be incorrectly dismissed as inactive or weak if it is tested at concentrations that fall on the downward slope of the bell-shaped curve.[1] This can lead to inaccurate determination of key efficacy parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation), which are crucial for structure-activity relationship (SAR) studies and lead optimization.[1][2]
Q4: What factors can influence the magnitude and onset of the hook effect?
A4: Several factors can influence the hook effect, including:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase are critical. Imbalanced affinities can favor the formation of one binary complex over the other and the ternary complex.[8]
-
Cooperativity: Positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the second protein, stabilizes the ternary complex and can mitigate the hook effect.[8][9][10] Conversely, negative cooperativity can exacerbate it.[8]
-
Linker Design: The length, composition, and rigidity of the linker connecting the target-binding and E3 ligase-binding moieties are crucial for allowing the formation of a stable and productive ternary complex.[1][8]
-
Cellular Context: The relative intracellular concentrations of the target protein and the recruited E3 ligase can significantly impact the severity of the hook effect.[8][11]
-
PROTAC Valency: While trivalent PROTACs have been explored to potentially reduce the hook effect, its presence is influenced by multiple factors beyond just valency.[11][12]
Troubleshooting Guides
Problem 1: My dose-response curve shows a distinct bell shape, with degradation decreasing at higher concentrations.
-
Likely Cause: You are observing a classic PROTAC hook effect.
-
Troubleshooting Steps:
-
Confirm and Characterize: Repeat the experiment with a wider and more granular concentration range to fully define the bell-shaped curve. This will help you accurately determine the optimal concentration for maximal degradation (Dmax).[2]
-
Optimize Concentration for Future Experiments: For subsequent experiments, use concentrations at or below the determined optimal concentration to ensure you are working in the productive degradation range.[2]
-
Assess Ternary Complex Formation: Employ biophysical assays to directly measure the formation of the ternary complex at various PROTAC concentrations. This will provide direct evidence of the hook effect at the molecular level.
-
Problem 2: My PROTAC shows weak or no degradation at any tested concentration.
-
Possible Causes & Solutions:
-
Concentration Range is Too High: You may be exclusively testing concentrations that fall within the hook effect region. Solution: Test a much broader range of concentrations, including very low (picomolar to nanomolar) concentrations.[2][13]
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.[4][13] Solution: If degradation is consistently low, consider performing cell permeability assays. Modifications to the PROTAC linker might be necessary to improve its physicochemical properties.[13]
-
Insufficient E3 Ligase Expression: The targeted E3 ligase must be present in your cell line. Solution: Confirm the expression of the appropriate E3 ligase (e.g., Cereblon, VHL) using Western blot or qPCR.[4]
-
Lack of Target Engagement: The PROTAC may not be binding to the target protein or the E3 ligase inside the cell. Solution: Before concluding inactivity, verify target engagement and ternary complex formation using appropriate biophysical or cellular assays.[2]
-
Compound Integrity: Ensure the PROTAC is stored correctly and has not degraded. Solution: Prepare fresh stock solutions for your experiments.[4]
-
Problem 3: How can I rationally design my PROTAC to minimize the hook effect?
-
Strategies for Mitigation:
-
Enhance Cooperativity: The rational design of the PROTAC, particularly the linker, can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity.[1] This stabilizes the ternary complex, making its formation more favorable than the binary complexes, even at higher concentrations.[13]
-
Optimize the Linker: Systematically varying the length, rigidity, and chemical composition of the linker is a critical step to identify a PROTAC with a reduced hook effect.[1][8]
-
Balance Binary Affinities: Aim for balanced binding affinities for the target protein and the E3 ligase to avoid the preferential formation of one type of binary complex. Re-designing the warhead or E3 ligase ligand may be necessary.[8]
-
Experimental Protocols & Data Presentation
Dose-Response Analysis of PROTAC-Mediated Degradation by Western Blot
This protocol is designed to determine the optimal concentration range for a PROTAC and to identify the presence of the hook effect.
-
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a wide range of serial dilutions of the PROTAC in cell culture medium. A recommended range is from 0.1 nM to 10 µM to capture the full dose-response curve.[4] Include a vehicle control (e.g., DMSO).
-
Treatment: Treat the cells with the varying concentrations of the PROTAC for a predetermined time (e.g., 4, 8, 16, or 24 hours).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve.[4]
-
-
Sample Data:
| PROTAC Concentration (nM) | Normalized Target Protein Level (%) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 50 |
| 100 | 15 |
| 1000 | 45 |
| 10000 | 70 |
This table illustrates a typical hook effect, with maximal degradation observed at 100 nM and reduced efficacy at higher concentrations.
Biophysical Measurement of Ternary Complex Formation using AlphaLISA
This assay provides a direct measure of the formation of the Target-PROTAC-E3 ligase ternary complex.
-
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC. Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged E3 ligase (e.g., FLAG-tagged).
-
Assay Setup: In a suitable microplate, add the target protein, E3 ligase, and PROTAC dilutions. Include appropriate controls.
-
Incubation: Incubate the plate to allow for ternary complex formation.
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-FLAG) to the wells.
-
Signal Detection: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.[1]
-
-
Sample Data:
| PROTAC Concentration (nM) | AlphaLISA Signal (Arbitrary Units) |
| 0 | 500 |
| 1 | 2000 |
| 10 | 8000 |
| 100 | 15000 |
| 1000 | 7000 |
| 10000 | 2500 |
This table demonstrates that the formation of the ternary complex, as measured by the AlphaLISA signal, follows a bell-shaped curve, confirming the molecular basis of the hook effect.
Visualizing PROTAC Mechanisms and Workflows
Caption: The signaling pathway of PROTAC-mediated protein degradation and the inhibitory mechanism of the hook effect.
Caption: A logical workflow for troubleshooting the PROTAC hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. marinbio.com [marinbio.com]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for Efficient Protein Degradation
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions, troubleshooting strategies, and detailed protocols for optimizing linker length in Proteolysis Targeting Chimeras (PROTACs) to achieve efficient protein degradation.
Frequently Asked Questions (FAQs)
Q1: Why is the linker a critical component of a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein (Protein of Interest or POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The linker is not just a passive spacer; it is a crucial determinant of the PROTAC's success.[1] Its length, composition, and attachment points dictate the overall efficacy, selectivity, and pharmacokinetic properties of the molecule.[3] An optimized linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][][5]
Q2: What are the most common types of linkers used in PROTAC design?
The most common linker structures are flexible chains, primarily polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[][7]
-
Alkyl Chains: These are simple, hydrophobic hydrocarbon chains that provide significant conformational flexibility.[3] They are synthetically straightforward, appearing in approximately 31% of published PROTACs.[7]
-
PEG Chains: These are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC.[3][5] PEG linkers are the most prevalent, used in roughly 54-55% of reported PROTACs.[3][7]
-
Rigid Linkers: To introduce conformational constraints, linkers may incorporate rigid structures like piperazine/piperidine rings, aromatic rings, or alkynes.[3][] This rigidity can help pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[3][8]
Q3: What happens if the linker is too short or too long?
Optimizing linker length is a critical balancing act, as both extremes can be detrimental to degradation efficiency.[2][5]
-
Too Short: A linker that is too short can cause steric hindrance, preventing the PROTAC from simultaneously binding to the target protein and the E3 ligase. This obstructs the formation of a stable ternary complex.[2][][9]
-
Too Long: A linker that is too long may fail to bring the two proteins into effective proximity, leading to the formation of an unproductive ternary complex where ubiquitination cannot occur efficiently.[10][11] Excessively long linkers can also increase the molecule's weight and flexibility, which may reduce cell permeability and metabolic stability.[]
Q4: What is the "hook effect" in the context of PROTACs?
The "hook effect" describes a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[1] This occurs because at an excess of PROTAC, the formation of binary complexes (PROTAC-Target Protein or PROTAC-E3 Ligase) is favored over the productive ternary complex.[10][12] When the PROTAC concentration is too high, it saturates both the target protein and the E3 ligase independently, preventing them from coming together in the required three-part complex, thus reducing degradation.[12]
Troubleshooting Guide
This guide addresses common issues encountered during PROTAC optimization experiments.
Problem: My PROTAC shows good binary binding to the target protein and E3 ligase, but I observe no significant protein degradation.
This is a frequent challenge in PROTAC development. Strong binding to individual components does not guarantee the formation of a productive ternary complex for degradation.[9] Below is a step-by-step approach to troubleshoot this issue.
Step 1: Verify Ternary Complex Formation
-
Possible Cause: The linker may not have the optimal length or geometry to facilitate a stable and productive ternary complex, even with good binary affinities.[9]
-
Suggested Solution: Use biophysical assays to directly measure the formation and stability of the POI-PROTAC-E3 ligase complex.
-
Surface Plasmon Resonance (SPR): This technique can provide real-time kinetic data on both binary and ternary complex formation, helping to determine binding affinities (KD) and cooperativity.[13][]
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat changes upon binding, providing thermodynamic data on complex formation.[13][]
-
NanoBRET™/HiBiT Assays: These cell-based assays can monitor ternary complex formation in real-time within live cells.[15][16]
-
Step 2: Synthesize a Linker Library
-
Possible Cause: The current linker length is suboptimal. Degradation efficacy is highly sensitive to linker length, and even small changes can have a significant impact.[9][17]
-
Suggested Solution: Rationally design and synthesize a library of PROTACs with systematically varied linker lengths.
-
Start with common flexible linkers like PEG or alkyl chains.[18]
-
Vary the length by 2-4 atoms around your initial design. For example, if your initial linker has 12 atoms, synthesize versions with 8, 10, 14, and 16 atoms.[][19]
-
Consider altering linker composition by introducing more rigid or flexible elements to change conformational dynamics.[9]
-
Step 3: Assess Cell Permeability and Stability
-
Possible Cause: The PROTAC may have poor physicochemical properties, preventing it from reaching its intracellular target at a sufficient concentration. PROTACs are large molecules and can be susceptible to efflux pumps or metabolic degradation.[][18]
-
Suggested Solution:
-
Permeability Assays: Use standard assays like PAMPA or Caco-2 to assess cell permeability.[18]
-
Cellular Target Engagement: Confirm that the PROTAC is engaging the target protein inside the cell. Cellular thermal shift assays (CETSA) or NanoBRET™ can be used for this purpose.
-
Metabolic Stability: Assess the half-life of the PROTAC in liver microsomes or hepatocytes to check for metabolic liabilities.[]
-
Step 4: Evaluate Ubiquitination
-
Possible Cause: The ternary complex may be forming, but it is in a non-productive orientation, meaning the E3 ligase cannot efficiently transfer ubiquitin to the target protein's lysine (B10760008) residues.[11]
-
Suggested Solution: Perform an in-cell ubiquitination assay.
-
Treat cells with your PROTAC and a proteasome inhibitor (like MG132) to prevent the degradation of ubiquitinated proteins.
-
Immunoprecipitate the target protein and perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitination.[9] An increase in the ubiquitination signal indicates a productive complex is being formed.
-
Quantitative Data on Linker Length and Degradation
The optimal linker length is highly dependent on the specific POI-E3 ligase pair and must be determined empirically. The tables below summarize quantitative data from published studies.
Table 1: Impact of Alkyl/Ether Linker Length on TBK1 Degradation
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|
| < 12 | No Degradation | - | [3][7] |
| 12 - 29 | Submicromolar | - | [3][7] |
| 21 | 3 | 96 | [3][7] |
Table 2: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
| Linker Length (atoms) | Degradation Efficacy | Reference |
|---|---|---|
| 12 | Effective | [2][] |
| 16 | More Potent |[2][][17] |
Table 3: Impact of Methylene Linker Length on SOS1 Degradation
| Linker Length (Methylene Units) | Compound | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|
| 2 | 8a | >100 | <20 | [9] |
| 4 | 8b | ~25 | ~80 | [9] |
| 5 | 8c | 15.7 | 100 | [9] |
| 6 | 8d | ~30 | ~90 | [9] |
| 7 | 8e | >50 | <40 |[9] |
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[13][20]
-
Cell Culture and Treatment: Seed cells (e.g., in a 6-well plate) to reach 70-80% confluency on the day of treatment. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).[13][21]
-
Cell Lysis: Wash cells with cold PBS, then add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay like the BCA assay to ensure equal loading.[9]
-
SDS-PAGE: Denature protein samples by adding Laemmli buffer and boiling at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20][21]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[21]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[13]
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[13][21]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a label-free technique that provides real-time kinetic data for binary and ternary complex formation.[13][]
-
Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.[13]
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Flow solutions of the PROTAC at various concentrations over the chip surface to measure the kinetics (kon, koff) and affinity (KD) of this binary interaction.[9]
-
Binary Interaction Analysis (PROTAC to Target Protein): In a separate experiment, immobilize the target protein and flow the PROTAC over the surface to determine its binary binding kinetics.
-
Ternary Complex Analysis: To measure ternary complex formation, inject a solution containing a fixed concentration of the PROTAC pre-incubated with varying concentrations of the target protein (the "analyte") over the E3 ligase-immobilized surface.[9][13]
-
Data Analysis: An increase in the response signal compared to the binary interactions indicates the formation of the ternary complex. Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex. This data can also be used to calculate the cooperativity (alpha) of the system, which indicates whether the binding of one protein enhances or hinders the binding of the other.[13][22]
Protocol 3: HiBiT/NanoBRET™ Assay for Live-Cell Degradation
This method allows for real-time, quantitative monitoring of protein degradation in live cells.[20]
-
Cell Line Generation: Use CRISPR/Cas9 to insert an 11-amino-acid peptide tag (HiBiT) at the endogenous locus of the target protein in a cell line that stably expresses the large complementary subunit (LgBiT).[20]
-
Cell Plating: Plate the engineered cells in a white, 96-well assay plate.[20]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC and add them to the cells.
-
Luminescence Measurement (Endpoint or Kinetic):
-
Endpoint: After a desired incubation time, add a lytic reagent containing the NanoLuc® substrate and measure the luminescence signal, which is directly proportional to the amount of HiBiT-tagged protein.[20]
-
Kinetic: Add a live-cell substrate (e.g., Nano-Glo® Endurazine™) to the medium before adding the PROTAC. Measure luminescence at regular intervals over time using a plate reader to monitor the rate of degradation.[20][23]
-
-
Data Analysis: Normalize the luminescence signals to a vehicle control. Plot dose-response curves to determine DC50 and Dmax. For kinetic assays, the rate of degradation can also be calculated.[20][23]
Visualizations
// Nodes Design [label="1. Design & Synthesize\nLinker Library", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screen [label="2. Initial Degradation Screen\n(e.g., Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NoDeg [label="No Degradation\nObserved", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Deg [label="Degradation\nObserved", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ternary [label="3. Biophysical Analysis\n(SPR, ITC, NanoBRET)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dose [label="4. Dose-Response Analysis\n(Determine DC50 & Dmax)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Perm [label="Check Cell Permeability\n& Target Engagement", fillcolor="#FBBC05", fontcolor="#202124"]; Lead [label="5. Lead Optimization\n(PK/PD, Selectivity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Redesign [label="Redesign Linker\n(Length, Composition)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Design -> Screen; Screen -> NoDeg [label=" "]; Screen -> Deg [label=" "]; NoDeg -> Ternary; Ternary -> Perm [label=" If no ternary complex"]; Perm -> Redesign; Redesign -> Design [style=dashed]; Deg -> Dose; Dose -> Lead; } /dot Caption: A rational workflow for PROTAC linker optimization.
// Nodes Start [label="Start: No/Poor Degradation", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q_Binary [label="Is binary binding to\nPOI and E3 confirmed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A_OptimizeLigand [label="Troubleshoot/Optimize\nLigands", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q_Ternary [label="Is a stable ternary\ncomplex forming?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A_MeasureTernary [label="Action: Measure ternary complex\n(SPR, ITC, NanoBRET)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q_Permeable [label="Is the PROTAC\ncell-permeable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A_Synthesize [label="Action: Synthesize\nlinker library", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q_Ub [label="Is the target\nprotein ubiquitinated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A_PermTest [label="Action: Assess permeability\n(e.g., PAMPA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A_UbTest [label="Action: Perform in-cell\nubiquitination assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A_Productive [label="Conclusion: Ternary complex\nis likely non-productive.\nRedesign linker geometry.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];
// Edges Start -> Q_Binary; Q_Binary -> Q_Ternary [label="Yes"]; Q_Binary -> A_OptimizeLigand [label="No"]; Q_Ternary -> Q_Ub [label="Yes"]; Q_Ternary -> A_Synthesize [label="No"]; A_Synthesize -> A_MeasureTernary [style=dashed]; A_MeasureTernary -> Q_Ternary [style=dashed]; Q_Ub -> A_Productive [label="Yes"]; Q_Ub -> Q_Permeable [label="No"]; Q_Permeable -> A_UbTest [label="Yes"]; Q_Permeable -> A_PermTest [label="No"]; A_PermTest -> Q_Permeable [style=dashed]; A_UbTest -> Q_Ub [style=dashed]; } /dot Caption: Troubleshooting logic for PROTACs with no degradation.
References
- 1. chempep.com [chempep.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. benchchem.com [benchchem.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. benchchem.com [benchchem.com]
- 15. Ternary Complex Formation [worldwide.promega.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. scispace.com [scispace.com]
- 18. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 23. promega.com [promega.com]
Technical Support Center: Reducing Off-Target Effects of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomide-based PROTACs. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you identify, understand, and mitigate off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of thalidomide-based PROTACs?
A1: The primary off-target effects stem from the inherent activity of the thalidomide, pomalidomide (B1683931), or lenalidomide (B1683929) moiety, which functions as a "molecular glue."[1][2][3] This moiety recruits unintended proteins, known as neosubstrates, to the Cereblon (CRBN) E3 ligase for degradation.[2][4][5] The most well-characterized off-target neosubstrates are zinc finger (ZF) transcription factors, including Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[2][4] Degradation of these proteins can lead to unintended biological consequences, such as immunomodulatory effects or potential teratogenicity.[2][4]
Q2: How can the linker design influence selectivity and off-target effects?
A2: The linker is a critical determinant of PROTAC efficacy and selectivity.[3][6] Its length, composition, and attachment points dictate the geometry of the ternary complex (Target-PROTAC-E3 Ligase).[6]
-
Length: An optimal linker length is crucial. A linker that is too short can cause steric hindrance, while one that is too long may not effectively bring the proteins together for ubiquitination.[7][8] Altering linker length by even a single ethylene (B1197577) glycol unit can abolish the degradation of one target while preserving activity against another.[3]
-
Composition: The chemical makeup of the linker affects physicochemical properties like solubility and cell permeability.[9] Replacing an alkyl chain with a PEG linker, for instance, can sometimes inhibit PROTAC activity, demonstrating that linker composition is as important as length.[3]
-
Attachment Point: The site where the linker is attached to the CRBN ligand can influence both the stability of the PROTAC and its ability to degrade neosubstrates.[5]
Q3: What is the "hook effect" and how can it confound my off-target analysis?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[10] This occurs because excessive PROTAC molecules favor the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) over the productive ternary complex required for degradation.[10] These binary PROTAC/E3 ligase complexes might still recruit and degrade low-affinity off-target proteins, potentially leading to an overestimation of off-target effects at high concentrations.[2] To mitigate this, always perform a wide dose-response experiment to identify the optimal concentration range for on-target degradation and to observe the characteristic bell-shaped curve of the hook effect.[10]
Q4: How do I design proper control molecules for my experiments?
A4: Designing appropriate negative controls is essential to validate that the observed cellular effects are due to the degradation of your target protein.[11][12] A common strategy is to synthesize a diastereomer of your PROTAC.[] For example, if your PROTAC uses a hydroxyproline (B1673980) group to bind the VHL E3 ligase, a version with the opposite stereochemistry will not bind VHL but will retain the same target binder and physicochemical properties.[] Another approach is to modify the E3 ligase or target binding warhead with steric bulk or altered stereochemistry to abrogate binding to one of the protein components.[11][12]
Troubleshooting Guides
Problem 1: Significant degradation of known off-targets (e.g., IKZF1, ZFP91) is observed in my Western blot or proteomics data.
| Possible Causes | Solutions & Next Steps | Expected Outcome |
| The thalidomide/pomalidomide moiety is effectively recruiting neosubstrates to CRBN.[4] | Modify the CRBN Ligand: The most effective strategy is to introduce bulky substituents at the C5 position of the phthalimide (B116566) ring. This sterically hinders the binding of zinc finger proteins.[1][4] | Reduced degradation of ZF neosubstrates with maintained or even enhanced on-target potency.[1][14] |
| The PROTAC concentration is too high, exacerbating off-target degradation.[4] | Optimize Concentration: Perform a detailed dose-response curve (e.g., 0.1 nM to 10 µM) to find the optimal concentration that maximizes on-target degradation while minimizing off-target effects.[7][10] | A bell-shaped curve for degradation, allowing selection of an optimal concentration range below the hook effect.[7] |
| The cell line used has high expression levels of the off-target proteins.[4] | Use a Different Cell Line: If possible, confirm the phenotype in a different cell line with lower endogenous expression of the off-target protein. | Confirmation that the off-target effect is cell-line dependent. |
| The linker is creating a favorable geometry for off-target ternary complex formation. | Systematically Modify the Linker: Synthesize and test a series of PROTACs with varying linker lengths and compositions to identify a design that disfavors off-target complex formation.[3][10] | Identification of a PROTAC with an improved selectivity profile. |
Problem 2: I'm observing cellular toxicity that is independent of my target's degradation.
| Possible Causes | Solutions & Next Steps | Expected Outcome |
| The PROTAC is degrading an unknown, essential protein. | Perform Global Proteomics: Use an unbiased proteomics approach (see Protocol 1) at an early time point (e.g., <6 hours) to identify all proteins degraded by your PROTAC.[11][15] | Identification of unintended off-target substrates that may be responsible for the toxicity. |
| The warhead (target binder) has off-target inhibitory activity. | Profile the Warhead: Confirm the selectivity of the warhead alone using relevant assays (e.g., kinome scan for a kinase inhibitor).[7] | A clear selectivity profile for the target-binding ligand. |
| The PROTAC is unstable and breaking down into toxic metabolites. | Assess Metabolic Stability: Evaluate the stability of the PROTAC in cell culture media and/or liver microsomes.[7] | Data on the stability of your compound, guiding modifications to improve it if necessary. |
| The PROTAC is sequestering the E3 ligase, disrupting normal cellular homeostasis.[2] | Use a Negative Control: Treat cells with a negative control PROTAC (one that doesn't bind the target) to see if toxicity persists. This can indicate an effect driven by CRBN engagement alone. | Deconvolution of toxicity caused by target degradation versus other mechanisms. |
Data Summary Tables
Table 1: Common Off-Target Neosubstrates of Thalidomide-Based PROTACs This table lists proteins frequently identified as off-targets due to the molecular glue activity of the CRBN ligand.
| Off-Target Protein | Protein Family/Function | Associated Effects |
| IKZF1 (Ikaros) | Zinc Finger Transcription Factor | Immunomodulation[2][4][5] |
| IKZF3 (Aiolos) | Zinc Finger Transcription Factor | Immunomodulation[2][4][5] |
| SALL4 | Zinc Finger Transcription Factor | Developmental Toxicity / Teratogenicity[2][4] |
| GSPT1 | Translation Termination Factor | Defects in cell proliferation[16] |
| ZFP91 | Zinc Finger Protein | Commonly observed off-target[1] |
| CK1α | Casein Kinase 1A1 | Anti-cancer factor[2] |
Table 2: Impact of C5-Position Modification on Pomalidomide Analogs This table summarizes data showing how modifications to the pomalidomide scaffold can reduce off-target effects. Data is conceptual and based on principles from cited literature.[1][14]
| PROTAC ID | C5-Phthalimide Modification | On-Target ALK EC50 (nM) | Off-Target ZFP91 Degradation |
| dALK-1 (Reference) | -H (unmodified) | 50 | High |
| dALK-9 | -F | 35 | Moderate |
| dALK-10 | -Cl | 20 | Low |
| dALK-11 | -Br | 15 | Low |
| dALK-12 | -CH3 | 25 | Low |
Key Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Profiling
This protocol provides a workflow to identify all proteins degraded by a PROTAC in an unbiased manner.[15][17]
-
Cell Culture and Treatment: Seed cells (e.g., HEK293T, or a disease-relevant cell line) and allow them to adhere. Treat cells with the PROTAC at an effective concentration (e.g., 3-5x DC50) and a vehicle control (DMSO) for a short duration (e.g., 4-8 hours) to enrich for direct targets.[11]
-
Cell Lysis and Protein Digestion: Wash cells with ice-cold PBS and lyse them in a buffer containing protease/phosphatase inhibitors. Quantify protein concentration (e.g., BCA assay). Digest proteins into peptides using an enzyme like Trypsin.[17]
-
Isobaric Labeling (TMT or iTRAQ): Label the peptide samples from different treatment conditions (e.g., vehicle vs. PROTAC) with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across all samples in a single mass spectrometry run.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS. The liquid chromatography separates the complex peptide mixture over time, and the mass spectrometer identifies the peptides and quantifies the relative abundance of the isobaric tags.[17]
-
Data Analysis: Use specialized software to identify and quantify thousands of proteins. Look for proteins that show a significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to the vehicle control. These are your potential on- and off-target substrates.[17]
-
Validation: Validate the degradation of high-interest off-target candidates using a targeted method like Western blotting (Protocol 2).[17]
Protocol 2: Western Blot for Target and Off-Target Validation
This is a standard method to confirm the degradation of specific proteins identified through proteomics or suspected based on literature.[17][18]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Treat with a serial dilution of the PROTAC and a vehicle control for a desired time (e.g., 16-24 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature an equal amount of protein (e.g., 20-30 µg) from each sample. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF membrane.[18]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against your target or off-target protein overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity to determine the extent of degradation (DC50).[18]
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
This assay measures the proximity of the target protein and CRBN within living cells, providing evidence of ternary complex formation.[1][4]
-
Cell Engineering: Co-express the target protein fused to a HaloTag® and CRBN fused to a NanoLuc® luciferase in a suitable cell line.
-
Cell Plating: Plate the engineered cells in a white, 96-well assay plate.
-
Ligand and PROTAC Addition:
-
Add the HaloTag® NanoBRET™ 618 Ligand (the acceptor) to the cells.
-
Add a serial dilution of your PROTAC to the wells. Include a no-PROTAC control.[4]
-
-
Substrate Addition and Signal Measurement:
-
Add the Nano-Glo® Substrate (for the NanoLuc® donor).
-
Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader equipped for BRET measurements.[4]
-
-
Data Analysis: Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot this ratio against the PROTAC concentration to generate a curve, from which the EC50 for ternary complex formation can be determined.[4] An increase in the BRET signal indicates that the PROTAC is bringing the target and CRBN into close proximity.[1]
Visualizations
Caption: PROTAC mechanism showing on-target vs. off-target degradation pathways.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Experimental workflow for systematic off-target identification.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. escholarship.org [escholarship.org]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sapient.bio [sapient.bio]
- 16. books.rsc.org [books.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Ternary Complex Formation with a PEG4 Linker
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of ternary complex formation, with a specific focus on the use of polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG4 linker in a PROTAC or molecular glue?
A1: A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to bring a target Protein of Interest (POI) and an E3 ubiquitin ligase into close proximity, forming a ternary complex. This proximity facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding warhead and the E3-recruiting ligand is a critical component influencing the efficacy of the PROTAC.
A PEG4 linker, which consists of four repeating ethylene (B1197577) glycol units, offers several advantages:
-
Flexibility: The inherent flexibility of the PEG chain allows the warhead and the E3 ligase ligand to orient themselves favorably for the formation of a stable ternary complex. This adaptability can be crucial for accommodating the surfaces of the two proteins.
-
Hydrophilicity: PEG linkers are hydrophilic, which can improve the aqueous solubility of the PROTAC molecule. This is particularly beneficial when dealing with hydrophobic warheads or E3 ligase ligands.
-
Optimized Length: A PEG4 linker provides a specific length that may be optimal for bridging the distance between the target protein and the E3 ligase, although the ideal linker length is system-dependent and often requires empirical determination.
Q2: How does the length of a PEG linker, such as PEG4, impact the stability of the ternary complex and the efficiency of protein degradation?
A2: The length of the linker is a critical determinant of PROTAC efficacy.
-
Too Short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus impeding ternary complex formation.
-
Too Long: Conversely, a linker that is too long can lead to an overly flexible and unstable ternary complex, resulting in inefficient ubiquitination.
There is often an optimal linker length for a given target and E3 ligase pair, which needs to be determined experimentally. The table below summarizes data on the impact of linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Type | Optimal Linker Length (atoms) | Reference |
| ERα | CRBN | PEG/Alkyl | 16 | |
| p38α | VHL | PEG/Alkyl | 15-17 | |
| BRD4 | CRBN | PEG | ~12 (equivalent to PEG3) |
Note: The optimal linker length is highly dependent on the specific protein targets and ligands used.
Troubleshooting Guide
Issue 1: No or low formation of the ternary complex is observed in biochemical/biophysical assays (e.g., SPR, ITC, TR-FRET).
This is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks
-
Protein Quality: Ensure that your target protein and E3 ligase are correctly folded, pure, and active. Aggregation can be a significant issue; check for this using Dynamic Light Scattering (DLS).
-
PROTAC Integrity: Confirm the chemical structure, purity, and concentration of your PROTAC with a PEG4 linker using methods like NMR and mass spectrometry.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting the lack of ternary complex formation.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Assay Buffer | The buffer composition can significantly impact protein stability and interactions. If initial attempts are unsuccessful, consider changing the buffer type. |
| Incorrect Protein Concentrations | Titrate both the target protein and the E3 ligase to find the optimal concentrations for complex formation. |
| Weak Binary Interactions | The PROTAC must first bind to both the target protein and the E3 ligase individually. Measure these binary affinities first. If one or both are too weak, ternary complex formation will be inefficient. |
| Unfavorable Linker | The PEG4 linker may not be optimal for your specific system. Synthesize and test analogs with different linker lengths (e.g., PEG2, PEG6) and compositions (e.g., more rigid alkyl chains). |
Issue 2: A "Hook Effect" is observed in proximity-based assays (e.g., AlphaLISA, TR-FRET, NanoBRET).
The "hook effect" is characterized by a decrease in signal at high PROTAC concentrations, resulting in a bell-shaped dose-response curve. This occurs because at high concentrations, the PROTAC saturates both the target protein and the E3 ligase, leading to the formation of binary complexes (Target-PROTAC and E3-PROTAC) at the expense of the desired ternary complex (Target-PROTAC-E3).
Caption: The formation of binary vs. ternary complexes at different PROTAC concentrations.
Mitigation Strategies
| Strategy | Description |
| PROTAC Titration | Perform a wide dose-response of the PROTAC to fully characterize the bell-shaped curve and identify the optimal concentration for ternary complex formation. |
| Adjust Protein Concentrations | Optimizing the concentrations of the target protein and E3 ligase can sometimes shift the hook effect to higher PROTAC concentrations. |
| Increase Cooperativity | Design PROTACs with higher positive cooperativity. A more rigid linker, for example, might pre-organize the molecule into a conformation that favors the ternary complex over the binary ones. |
Issue 3: Discrepancy between biochemical/biophysical data and cellular degradation.
It is not uncommon to observe potent protein degradation in cells even when the corresponding in vitro measurements of ternary complex formation are weak or undetectable.
Possible Explanations
-
Cellular Scaffolding: The cellular environment is more complex than a purified system and can provide a scaffold that stabilizes transient or weak interactions that are difficult to replicate in vitro.
-
Catalytic Nature of PROTACs: Even a transiently formed ternary complex can be sufficient to drive ubiquitination and subsequent degradation in a cellular context.
-
Suboptimal In Vitro Conditions: The specific buffer conditions or protein constructs used in the biochemical assay may not be optimal for complex formation.
Recommended Next Steps
-
In-Cell Target Engagement: Use cellular thermal shift assays (CETSA) or NanoBRET™ assays to confirm that the PROTAC is engaging the target protein in live cells.
-
Compound Stability: Measure the stability of the PROTAC in cell culture medium and cell lysates over time using LC-MS/MS to rule out rapid degradation of the compound.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
This protocol outlines a method to measure the kinetics and affinity of ternary complex formation.
Caption: A simplified workflow for an SPR-based ternary complex assay.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified E3 ligase and target protein
-
PROTAC with PEG4 linker
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Methodology:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a dilution series of the target protein in running buffer. For each concentration of the target protein, prepare a sample with and without a constant concentration of the PROTAC.
-
Binding Measurement:
-
Inject the target protein alone over the E3 ligase surface to measure the binary interaction.
-
Inject the mixture of the target protein and PROTAC over the surface to measure the ternary complex formation.
-
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). A significant increase in affinity in the presence of the PROTAC indicates positive cooperativity.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase and target protein
-
PROTAC with PEG4 linker
-
ITC buffer (ensure all components are in matched buffer)
Methodology:
-
Binary Titrations:
-
Titrate the PROTAC into the target protein to determine the binding affinity and thermodynamics of this binary interaction.
-
Titrate the PROTAC into the E3 ligase to characterize the other binary interaction.
-
-
Ternary Titration:
-
Saturate the target protein with the PROTAC by preparing a solution with a molar excess of the PROTAC.
-
Titrate this binary complex into the E3 ligase. The resulting thermogram will represent the formation of the ternary complex.
-
-
Data Analysis: Fit the integrated heat data to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interactions. The entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated.
Disclaimer: This technical support guide is for informational purposes only and is intended for use by qualified professionals. Experimental conditions may need to be optimized for specific systems.
Technical Support Center: Troubleshooting Thalidomide-O-PEG4-NHS Ester PROTAC Efficacy
Welcome to the technical support center for researchers utilizing Thalidomide-O-PEG4-NHS ester in their PROTAC (Proteolysis Targeting Chimera) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly when your PROTAC is not degrading the target protein as expected.
Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC is not showing any degradation of my target protein. What are the primary areas I should investigate?
When a PROTAC fails to induce protein degradation, the issue can typically be traced back to one or more key stages in its mechanism of action. A systematic approach to troubleshooting is crucial. The main areas to investigate are:
-
PROTAC Integrity and Conjugation: Was the PROTAC successfully synthesized and conjugated to your target binder?
-
Binary Engagement: Does the PROTAC effectively bind to both the target protein and the Cereblon (CRBN) E3 ligase?
-
Ternary Complex Formation: Is a stable ternary complex (Target Protein-PROTAC-CRBN) being formed?
-
Cellular Permeability: Can the PROTAC efficiently cross the cell membrane to reach its intracellular targets?
-
Ubiquitination and Proteasomal Degradation: Is the target protein being ubiquitinated and subsequently degraded by the proteasome?
The following sections will delve into troubleshooting each of these areas with detailed experimental guidance.
Q2: What is the "hook effect" and how can it impact my degradation results?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][2][3] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[2] To avoid this, it is essential to perform a dose-response experiment to determine the optimal concentration range for your PROTAC.
Troubleshooting Guide: A Step-by-Step Approach
If you are observing a lack of protein degradation, follow this systematic workflow to identify the potential point of failure.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Step 1: Issues with PROTAC Synthesis and NHS Ester Reaction
A common initial hurdle is the unsuccessful conjugation of the this compound to the protein binder. NHS esters react with primary amines, and the efficiency of this reaction is highly dependent on the experimental conditions.[4]
Troubleshooting NHS Ester Conjugation
| Potential Issue | Recommended Action | Rationale |
| Incorrect Buffer pH | Ensure the reaction buffer pH is between 7.2 and 8.5.[4] | At a lower pH, primary amines are protonated and unavailable for reaction. At a higher pH, the NHS ester undergoes rapid hydrolysis.[4] |
| Amine-Containing Buffers | Avoid buffers containing primary amines, such as Tris or glycine.[4][5][6] | These buffers will compete with the target protein for reaction with the NHS ester, reducing labeling efficiency.[4] Use phosphate-buffered saline (PBS) or bicarbonate buffer instead. |
| NHS Ester Hydrolysis | Use anhydrous DMSO or DMF to prepare the NHS ester stock solution.[5][6] Perform the reaction at 4°C overnight if hydrolysis is suspected.[4] | NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions.[7] Lower temperatures can minimize hydrolysis.[4] |
| Low Reactant Concentration | Use a protein concentration of at least 2 mg/mL.[4] A 5- to 20-fold molar excess of the NHS ester to the protein is a good starting point.[7] | Low protein concentrations can lead to less efficient crosslinking due to the competing hydrolysis reaction.[4] |
Experimental Protocol: NHS Ester Labeling
A general protocol for labeling a protein binder with this compound.
-
Materials:
-
Protein binder in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO.
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column for purification.
-
-
Procedure:
-
Prepare the protein solution in the reaction buffer.
-
Prepare a stock solution of the this compound in anhydrous DMSO immediately before use.
-
Add the desired molar excess of the NHS ester stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
(Optional) Quench the reaction by adding the quenching buffer and incubating for 30 minutes.
-
Purify the PROTAC conjugate using a desalting column to remove unreacted NHS ester and byproducts.
-
Confirm successful conjugation and purity using LC-MS.
-
Step 2 & 3: Problems with Ternary Complex Formation
Even if the PROTAC binds to both the target protein and CRBN individually, it may not efficiently bring them together to form a stable ternary complex.[2] The linker plays a crucial role in this process, and its length and composition are critical for efficacy.[8]
Caption: PROTAC-mediated protein degradation pathway.
Troubleshooting Ternary Complex Formation
| Potential Issue | Recommended Action | Rationale |
| Low Binding Affinity | Confirm the binding of your PROTAC to both the target protein and CRBN independently using biophysical assays like SPR, ITC, or NanoBRET™.[9][10][11] | High-affinity binary binding is often a prerequisite for efficient ternary complex formation, although ternary binding affinity is more predictive of degradation.[12] |
| Inefficient Ternary Complex Formation | Use assays like co-immunoprecipitation (Co-IP), FRET, or AlphaLISA to directly measure ternary complex formation in vitro or in cells.[11][][14][15] | These assays provide direct evidence of the PROTAC's ability to bridge the target protein and E3 ligase. |
| Suboptimal Linker | Synthesize and test PROTACs with different linker lengths and compositions. The PEG4 linker may not be optimal for your specific target.[8][16] | The linker's length and flexibility are critical for achieving a productive ternary complex geometry.[8] |
| Incorrect E3 Ligase | Consider using a PROTAC that recruits a different E3 ligase (e.g., VHL) if CRBN is not effective for your target.[17][18] | The choice of E3 ligase can be critical for the degradation of certain target proteins.[18] |
Experimental Protocol: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Materials:
-
Cells expressing the target protein.
-
Your this compound PROTAC.
-
Antibody against the target protein or an epitope tag.
-
Antibody against CRBN.
-
Protein A/G magnetic beads.
-
Lysis buffer.
-
Wash buffer.
-
Elution buffer.
-
-
Procedure:
-
Treat cells with your PROTAC at the desired concentration and for the appropriate time.
-
Lyse the cells and pre-clear the lysate with magnetic beads.
-
Incubate the lysate with an antibody against your target protein (or CRBN).
-
Add Protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blot using antibodies against the target protein and CRBN to confirm their co-precipitation.
-
Step 4: Poor Cellular Permeability
A common reason for a disconnect between biochemical potency and cellular activity is poor cell permeability.[19] PROTACs are often large molecules with high molecular weights, which can hinder their ability to cross the cell membrane.[1][19][20][21][22][23]
Troubleshooting Cellular Permeability
| Potential Issue | Recommended Action | Rationale |
| High Molecular Weight and Polarity | Measure the permeability of your PROTAC using assays like PAMPA or Caco-2 permeability assays.[19][24] | These assays provide quantitative data on the ability of your compound to cross artificial or cellular membranes. |
| Suboptimal Physicochemical Properties | If permeability is low, consider structural modifications to your PROTAC. Replacing flexible PEG linkers with more rigid alkyl or phenyl linkers can sometimes improve permeability.[20] Introducing intramolecular hydrogen bonds can also be beneficial.[20] | These modifications can reduce the molecule's size and polarity, facilitating cell entry. |
| Insufficient Intracellular Concentration | Use a cellular thermal shift assay (CETSA) or NanoBRET™ target engagement assays to confirm that the PROTAC is reaching and binding to its target inside the cell.[11] | These assays provide evidence of target engagement in a cellular context. |
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Materials:
-
PAMPA plate system (donor and acceptor plates with a lipid-coated membrane).
-
PBS (pH 7.4).
-
Your PROTAC and control compounds.
-
Plate reader for quantification.
-
-
Procedure:
-
Prepare solutions of your PROTAC and control compounds in PBS.
-
Add the compound solutions to the donor wells of the PAMPA plate.
-
Add fresh PBS to the acceptor wells.
-
Assemble the plate sandwich and incubate for a defined period (e.g., 4-16 hours).
-
After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS or UV-Vis spectroscopy).
-
Calculate the permeability coefficient (Pe).
-
Step 5: Issues with Ubiquitination and Proteasomal Degradation
If your PROTAC forms a stable ternary complex and enters the cell but still fails to degrade the target, the issue may lie in the downstream processes of ubiquitination and proteasomal degradation.
Troubleshooting Ubiquitination and Proteasome Activity
| Potential Issue | Recommended Action | Rationale |
| Lack of Target Ubiquitination | Perform an in-cell ubiquitination assay. This involves immunoprecipitating the target protein and then probing with an anti-ubiquitin antibody by Western blot.[11] | This directly demonstrates whether the target protein is being ubiquitinated in response to PROTAC treatment. |
| Proteasome Inhibition | To confirm that the observed degradation is proteasome-dependent, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132).[11] | If the degradation is rescued in the presence of the proteasome inhibitor, it confirms that the degradation is occurring via the proteasome pathway. |
Experimental Protocol: Western Blot for Protein Degradation
-
Materials:
-
Cells expressing the target protein.
-
Your this compound PROTAC.
-
Proteasome inhibitor (e.g., MG132).
-
Lysis buffer.
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells and treat with a dose range of your PROTAC for a specific time course (e.g., 2, 4, 8, 16, 24 hours).
-
For proteasome inhibitor experiments, pre-treat cells with the inhibitor for 1-2 hours before adding the PROTAC.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and the loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands.
-
Quantify the band intensities to determine the extent of protein degradation.
-
By systematically working through these troubleshooting steps and employing the suggested experimental protocols, you can effectively diagnose and resolve issues preventing your this compound PROTAC from successfully degrading your protein of interest.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. covachem.com [covachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 14. 三重複合体の形成 [promega.jp]
- 15. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 16. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 18. portlandpress.com [portlandpress.com]
- 19. benchchem.com [benchchem.com]
- 20. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. scholars.mssm.edu [scholars.mssm.edu]
- 24. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
Confirming Thalidomide-O-PEG4-NHS Ester Conjugation: A Comparative Guide to LC-MS Analysis
For researchers, scientists, and drug development professionals, confirming the successful conjugation of small molecules is a critical step in the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for verifying the conjugation of a model small molecule, 4-ethynylaniline (B84093), to Thalidomide-O-PEG4-NHS ester.
This guide presents experimental data and detailed protocols to objectively evaluate the performance of LC-MS for this application.
Experimental Overview
The primary goal is to confirm the formation of the amide bond between the primary amine of 4-ethynylaniline and the N-hydroxysuccinimide (NHS) ester of the Thalidomide-O-PEG4-NHS linker. This is achieved by identifying the molecular weight of the resulting conjugate and observing the disappearance of the starting materials.
Conjugation Reaction
The conjugation is carried out by reacting 4-ethynylaniline with this compound in a suitable organic solvent, such as dimethylformamide (DMF), with a non-nucleophilic base like triethylamine (B128534) (TEA) to deprotonate the amine and facilitate the reaction.
LC-MS Analysis: The Gold Standard
LC-MS is a powerful and widely used technique for the analysis of small molecule conjugations due to its high sensitivity and specificity. It combines the separation capabilities of liquid chromatography with the mass detection capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio (m/z) data for each component in a mixture.
Experimental Protocol: LC-MS
Sample Preparation:
-
Dilute the reaction mixture 1:1000 with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex the sample thoroughly.
-
Transfer the diluted sample to an autosampler vial for LC-MS analysis.
LC-MS Parameters:
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS System | Agilent 6545XT AdvanceLink Q-TOF or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Range | 100 - 1000 m/z |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 175 V |
Data Presentation: LC-MS Results
The primary indicator of a successful conjugation is the appearance of a new peak in the chromatogram corresponding to the conjugated product, with a mass that matches the expected molecular weight.
| Compound | Expected Monoisotopic Mass ( g/mol ) | Observed [M+H]⁺ (m/z) | Retention Time (min) |
| 4-ethynylaniline | 117.0578 | 118.0651 | 1.2 |
| This compound | 619.2068 | 620.2141 | 3.5 |
| Conjugated Product | 621.2486 | 622.2559 | 4.1 |
| Thalidomide-O-PEG4-acid (hydrolysis product) | 522.1908 | 523.1981 | 3.1 |
Note: Observed m/z values are for the protonated species [M+H]⁺. The presence of the hydrolysis product is common in NHS ester reactions exposed to moisture.
Comparison with Alternative Methods
While LC-MS is highly effective, other analytical techniques can also be employed to confirm conjugation, each with its own advantages and limitations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about a molecule. For this conjugation, ¹H NMR would be used to observe the disappearance of the NHS ester protons and the appearance of a new amide proton signal.
Experimental Protocol: NMR
-
Evaporate the solvent from a small aliquot of the reaction mixture under a stream of nitrogen.
-
Re-dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the sample to an NMR tube.
-
Acquire a ¹H NMR spectrum.
Data Comparison:
| Technique | Key Observable Change | Advantages | Disadvantages |
| ¹H NMR | Disappearance of NHS ester protons (~2.8 ppm); Appearance of amide proton signal (~8-9 ppm). | Provides detailed structural information; Confirms the specific site of conjugation. | Lower sensitivity than LC-MS; Requires higher sample concentration; Can be complex to interpret with overlapping signals. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying functional groups. The conjugation can be monitored by observing the disappearance of the NHS ester carbonyl stretches and the appearance of the amide carbonyl stretch.
Experimental Protocol: FTIR
-
Deposit a small amount of the reaction mixture onto an ATR crystal.
-
Allow the solvent to evaporate.
-
Acquire the FTIR spectrum.
Data Comparison:
| Technique | Key Observable Change | Advantages | Disadvantages |
| FTIR | Disappearance of NHS ester carbonyl peaks (~1780 and 1740 cm⁻¹); Appearance of amide I band (~1650 cm⁻¹).[1][2][3][4][5] | Fast and simple to perform; Requires minimal sample preparation. | Provides limited structural information; Not quantitative; May be difficult to interpret in a complex mixture. |
Conclusion
For the confirmation of this compound conjugation to a small molecule like 4-ethynylaniline, LC-MS stands out as the superior method . Its combination of high sensitivity, specificity, and quantitative capability allows for unambiguous confirmation of the desired product, as well as the identification of side products such as the hydrolyzed linker.
While NMR and FTIR can provide supporting evidence of the conjugation, they lack the comprehensive analytical power of LC-MS for this application. NMR is invaluable for detailed structural elucidation but is less suited for rapid confirmation in a reaction mixture. FTIR is a quick and easy method to observe the change in functional groups but provides the least specific information.
For researchers in drug development, a workflow that utilizes LC-MS for primary confirmation and quantification, with NMR as a secondary technique for in-depth structural verification of the purified product, represents a robust and reliable analytical strategy.
References
A Researcher's Guide to Essential Control Experiments for PROTAC-Mediated Protein Degradation
For researchers, scientists, and drug development professionals venturing into the promising field of targeted protein degradation, establishing the true efficacy and mechanism of a Proteolysis Targeting Chimera (PROTAC) is paramount. This guide provides a comprehensive comparison of the critical control experiments required to validate PROTAC-mediated protein degradation, ensuring data integrity and accelerating the development of novel therapeutics.
The unique mechanism of action of PROTACs—hijacking the cell's own ubiquitin-proteasome system to selectively degrade a target protein—necessitates a rigorous set of controls to eliminate alternative explanations for the observed phenomena. This guide outlines the key control experiments, their rationale, expected outcomes, and detailed protocols for their execution.
The Imperative of Rigorous Controls
A PROTAC's activity can be influenced by factors other than its intended ternary complex formation and subsequent proteasomal degradation. Off-target effects of the warhead or the E3 ligase ligand, non-specific cytotoxicity, or even transcriptional repression of the target gene can confound results. The suite of control experiments detailed below is designed to systematically dissect the mechanism of action and confirm that the observed protein knockdown is indeed a direct consequence of the PROTAC's intended function.
Comparison of Key Control Experiments
To facilitate a clear understanding, the following table summarizes the essential control experiments, their specific purpose, and the anticipated results for a successfully functioning PROTAC.
| Control Experiment | Purpose | Description | Expected Outcome with Active PROTAC | Expected Outcome with Control |
| Negative Control PROTAC (Inactive Epimer) | To demonstrate that degradation is dependent on E3 ligase binding. | A stereoisomer of the active PROTAC with an inverted chiral center on the E3 ligase-binding moiety, rendering it unable to recruit the E3 ligase while maintaining target binding.[1][2][3] | Dose-dependent degradation of the target protein. | No significant degradation of the target protein.[1][2] |
| Negative Control PROTAC (Inactive Warhead) | To confirm that degradation requires target protein engagement. | A PROTAC analog where the target-binding "warhead" is modified to abolish or significantly reduce its affinity for the target protein, while the E3 ligase binder remains active. | Dose-dependent degradation of the target protein. | No degradation of the target protein. |
| Proteasome Inhibitor Co-treatment | To verify that degradation is mediated by the proteasome. | Cells are pre-treated with a proteasome inhibitor (e.g., MG132, Bortezomib, or Carfilzomib) before the addition of the PROTAC.[4][5] | Degradation of the target protein is rescued or significantly attenuated.[5] | N/A |
| Neddylation Inhibitor Co-treatment | To confirm the involvement of the Cullin-RING E3 ligase (CRL) family. | Cells are pre-treated with a NEDD8-activating enzyme inhibitor (e.g., MLN4924) which prevents the activation of CRLs.[4] | Degradation of the target protein is rescued. | N/A |
| E3 Ligase Knockout/Knockdown | To definitively establish the specific E3 ligase responsible for degradation. | The experiment is performed in a cell line where the gene for the recruited E3 ligase (e.g., Cereblon or VHL) has been knocked out or its expression is knocked down (e.g., using CRISPR/Cas9 or siRNA).[6] | Degradation of the target protein is abolished.[6] | N/A |
| Target Overexpression (Rescue Experiment) | To confirm that the observed phenotype is a direct result of target protein degradation. | The target protein is overexpressed from an exogenous construct. If the PROTAC-induced phenotype is on-target, overexpression should rescue this effect. | The cellular phenotype induced by the PROTAC is reversed or diminished. | N/A |
| Global Proteomics (Off-Target Analysis) | To assess the selectivity of the PROTAC across the entire proteome. | Quantitative mass spectrometry-based proteomics is used to compare the proteome of cells treated with the PROTAC to vehicle-treated cells.[4][7] | The target protein is the most significantly downregulated protein. Minimal changes are observed in the levels of other proteins.[7] | N/A |
Key Experimental Protocols
Below are detailed methodologies for the pivotal experiments used to validate PROTAC activity.
Western Blot Analysis for Protein Degradation
This is the most common and direct method to quantify the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a dose-response of the active PROTAC, the negative control PROTAC, and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).[4][8]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[4][8]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[4][8]
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4][8]
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) can then be determined.
Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein prior to its degradation.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the active PROTAC, negative control, and vehicle for a shorter time period than degradation experiments (e.g., 30 minutes to 2 hours). Co-treat with a proteasome inhibitor for the last few hours to allow ubiquitinated protein to accumulate. Lyse the cells under denaturing conditions to preserve ubiquitin chains.
-
Immunoprecipitation (IP):
-
Incubate the cell lysates with an antibody specific to the target protein overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads extensively to remove non-specific binders.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated protein from the beads by boiling in sample buffer.
-
Perform western blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the target protein.
-
A "smear" or ladder of high molecular weight bands indicates polyubiquitination.
-
Ternary Complex Formation Assay
These assays confirm the PROTAC's ability to induce the formation of a ternary complex between the target protein and the E3 ligase.
Protocol (using a pull-down approach):
-
Reagent Preparation: Purify recombinant tagged versions of the target protein (e.g., GST-tagged) and the E3 ligase complex (e.g., His-tagged VHL-ElonginB-ElonginC).
-
Complex Formation: In a microcentrifuge tube, incubate the tagged target protein, the tagged E3 ligase complex, and the PROTAC (or negative control/vehicle) in an appropriate binding buffer for 1-2 hours at 4°C.
-
Pull-Down: Add affinity beads that bind to one of the tags (e.g., Glutathione-Sepharose beads for a GST-tagged target). Incubate for another 1-2 hours to capture the complex.
-
Washing: Wash the beads several times with binding buffer to remove unbound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads and analyze the eluate by western blotting, probing for the presence of both the target protein and a component of the E3 ligase complex. An increased amount of the E3 ligase pulled down in the presence of the active PROTAC indicates ternary complex formation.
Visualizing the Logic: Signaling Pathways and Workflows
To further clarify the experimental logic, the following diagrams illustrate the key molecular events and the rationale behind the control experiments.
By systematically performing these control experiments, researchers can build a robust data package that unequivocally demonstrates the intended mechanism of action of their PROTAC molecules. This rigorous validation is not only essential for publication in high-impact journals but is also a critical step in the journey of translating a promising PROTAC into a clinically viable therapeutic.
References
A Comparative Analysis of E3 Ligase Linkers: Thalidomide-O-PEG4-NHS Ester in Focus
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for therapeutic development. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1] This guide provides an objective comparison of Thalidomide-O-PEG4-NHS ester with other commonly used E3 ligase linkers, supported by experimental data and detailed methodologies, to aid researchers in the rational design of next-generation protein degraders.
This compound is a popular building block in PROTAC synthesis, incorporating a thalidomide (B1683933) moiety that recruits the Cereblon (CRBN) E3 ligase, connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker terminating in an N-hydroxysuccinimide (NHS) ester.[2] The NHS ester allows for convenient conjugation to a primary amine on the target-binding ligand. The PEG component of the linker is hydrophilic and flexible, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.[3][4]
Performance Comparison of E3 Ligase Linkers
The efficacy of a PROTAC is typically quantified by two key parameters: DC50, the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax, the maximum percentage of target protein degradation achieved. A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.[1] The choice of linker—its composition, length, and attachment points—is a critical determinant of these parameters.
While direct head-to-head data for this compound against all other linker types for a single target is not extensively published, we can draw meaningful comparisons from studies that have systematically varied linker composition and length. The following tables summarize experimental data from various studies, comparing the performance of PEG linkers, like that in this compound, with alkyl chain linkers for different protein targets.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | CRBN | PEG | 0 (no PEG units) | < 500 | Not Reported | H661 |
| PEG | 1-2 PEG units | > 5000 | Not Reported | H661 | ||
| PEG | 4-5 PEG units | < 500 | Not Reported | H661 | ||
| BTK | CRBN | PEG | < 4 PEG units | Less Potent | Not Reported | Not Reported |
| PEG | ≥ 4 PEG units | More Potent | Not Reported | Not Reported | ||
| TBK1 | Not Specified | Alkyl/Ether | < 12 | No Degradation | - | Not Specified |
| Alkyl/Ether | 12-29 | Submicromolar | > 90 | Not Specified | ||
| Androgen Receptor (AR) | VHL | Alkyl | Not Specified | Potent | Not Reported | Prostate Cancer Cells |
| PEG | Not Specified | Less Potent | Not Reported | Prostate Cancer Cells |
Data Interpretation: The tables above illustrate that the optimal linker is highly dependent on the specific target protein and E3 ligase pair. For BRD4 degradation, both short and long PEG linkers were effective, while intermediate lengths were not, demonstrating a "Goldilocks effect".[5] In the case of BTK, longer PEG linkers led to more potent degradation.[5] Conversely, for the Androgen Receptor, an alkyl linker was found to be more effective than a PEG linker. These findings underscore the necessity of empirical testing of a variety of linker types and lengths for each new PROTAC design.[1]
Signaling Pathways and Experimental Workflows
To understand the context of linker performance, it is essential to visualize the underlying biological processes and experimental procedures.
Caption: PROTAC-mediated protein degradation pathway.
The above diagram illustrates the catalytic cycle of a PROTAC. The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[6] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The PROTAC is then released to repeat the cycle.
Caption: A typical experimental workflow for PROTAC evaluation.
This workflow outlines the key steps in evaluating a new PROTAC. After synthesis and quality control, the molecule's ability to permeate cells is assessed. Subsequently, its capacity to form a stable ternary complex with the target protein and E3 ligase is measured. Finally, the core function of the PROTAC—its ability to induce degradation of the target protein—is quantified.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
In-Cell Protein Degradation Assay (Western Blot)
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay or Bradford assay according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curves.
Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.
1. Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., CRBN) fused to HaloTag®.
2. Ligand Labeling:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.
3. PROTAC Treatment:
-
Add a dilution series of the PROTAC to the cells.
4. Substrate Addition and Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters.
5. Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.
Cell Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay that models passive transcellular permeability.
1. Plate Preparation:
-
Coat a 96-well filter plate with a solution of a lipid mixture in a suitable organic solvent (e.g., dodecane) to form an artificial membrane.
-
Fill a 96-well acceptor plate with buffer.
2. Compound Addition:
-
Add the PROTAC solution to the donor wells of the filter plate.
3. Incubation:
-
Assemble the "sandwich" by placing the filter plate on top of the acceptor plate.
-
Incubate for a defined period (e.g., 4-16 hours) at room temperature.
4. Concentration Measurement:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
5. Permeability Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the measured concentrations and known parameters of the assay system.
Conclusion
The linker is a critical component of a PROTAC, and its rational design is paramount for developing successful protein degraders. This compound, with its flexible and hydrophilic PEG linker, is a valuable tool for constructing CRBN-recruiting PROTACs. However, the experimental data clearly indicate that there is no universally optimal linker. The ideal linker length and composition are highly dependent on the specific topology of the target protein and the E3 ligase.[5] Therefore, a systematic evaluation of a library of linkers with varying compositions (e.g., PEG vs. alkyl) and lengths is essential for identifying the most potent and effective PROTAC for a given target. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
A Head-to-Head Battle for Protein Degradation: Thalidomide-Based vs. VHL-Based PROTACs
For researchers, scientists, and drug development professionals, the choice of E3 ligase recruiter is a critical juncture in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of the two most prevalent classes: thalidomide-based PROTACs that recruit Cereblon (CRBN) and those that utilize Von Hippel-Lindau (VHL) E3 ligase ligands.
PROTACs have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules act as a bridge, bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome. The selection of the E3 ligase to be hijacked is a key determinant of a PROTAC's efficacy, selectivity, and overall pharmacological properties. This guide delves into the nuances of thalidomide-based and VHL-based PROTACs, presenting a comprehensive analysis of their performance, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two E3 Ligase Complexes
Both thalidomide-based and VHL-based PROTACs operate on the fundamental principle of inducing a ternary complex between the target protein, the PROTAC, and an E3 ligase. However, they recruit different E3 ligase complexes, leading to distinct biological outcomes.
Thalidomide-based PROTACs utilize ligands such as thalidomide, lenalidomide, or pomalidomide (B1683931) to recruit the CRL4-CRBN E3 ligase complex .[1] These ligands are relatively small and possess favorable drug-like properties.[2]
VHL-based PROTACs , on the other hand, employ ligands that mimic the natural substrate of the VCB-Cul2-RBX1 E3 ligase complex , hypoxia-inducible factor 1α (HIF-1α).[1] These ligands are typically larger and more peptide-like in nature.[1]
Figure 1: General mechanism of Thalidomide-based and VHL-based PROTACs.
Quantitative Performance Comparison
The efficacy of a PROTAC is typically assessed by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize quantitative data from studies comparing the performance of thalidomide-based and VHL-based PROTACs against the same protein targets.
Table 1: Comparison of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | CRBN | Jurkat | <1 | >95 |
| dBET1 | CRBN | MV4;11 | 1.8 | ~98 |
| MZ1 | VHL | HeLa | 24 | ~90 |
| ARV-771 | VHL | 22Rv1 | <1 | >95 |
Table 2: Comparison of KRAS G12D-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| Representative CRBN-based | CRBN | MIA PaCa-2 | >1000 | <20 |
| Representative VHL-based | VHL | MIA PaCa-2 | 8 | >90 |
Note: DC50 and Dmax values can vary depending on the specific PROTAC design, cell line, and experimental conditions. The data presented here is for comparative purposes.
Key Differentiation Factors
Several key factors distinguish thalidomide-based and VHL-based PROTACs, influencing their suitability for different therapeutic applications.
| Feature | Thalidomide-based (CRBN) | VHL-based |
| Ligand Properties | Smaller, more drug-like, often leading to better oral bioavailability.[2] | Larger, more peptide-like, which can present challenges for cell permeability and oral bioavailability.[1] |
| Off-Target Effects | Known to induce degradation of endogenous "neosubstrates" like Ikaros (IKZF1) and Aiolos (IKZF3), which can lead to immunomodulatory effects.[3] | Generally considered to have a more favorable off-target profile, though off-target effects are still possible. |
| E3 Ligase Expression | CRBN is ubiquitously expressed, but levels can vary across tissues and disease states. | VHL expression is also widespread but can be downregulated in certain cancers, particularly in hypoxic tumor microenvironments.[] |
| Clinical Development | A significant number of PROTACs in clinical trials utilize CRBN-based ligands.[3][5] | A growing number of VHL-based PROTACs are entering clinical development.[6] |
Experimental Protocols
Accurate evaluation of PROTAC performance requires robust experimental methodologies. The following are detailed protocols for key assays.
Western Blotting for Protein Degradation
This assay is fundamental for quantifying target protein degradation and determining DC50 and Dmax values.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities to determine the percentage of protein degradation relative to a vehicle control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay confirms the PROTAC-induced interaction between the target protein and the E3 ligase.
-
Cell Treatment: Treat cells with the PROTAC, a negative control (e.g., an inactive epimer), and a vehicle control. It is often beneficial to pre-treat cells with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate cell lysates with an antibody against either the target protein or the E3 ligase, coupled to protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the immunoprecipitated protein complexes.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against both the target protein and the E3 ligase to detect their co-precipitation.
Global Proteomics for Off-Target Analysis
Mass spectrometry-based proteomics provides an unbiased approach to identify unintended protein degradation.[7]
-
Sample Preparation: Treat cells with the PROTAC and appropriate controls. Lyse the cells, extract proteins, and digest them into peptides.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Process the raw data using specialized software to identify and quantify proteins. Compare protein abundance between PROTAC-treated and control samples to identify significantly downregulated proteins, which represent potential off-targets.
Figure 2: A typical experimental workflow for PROTAC development and evaluation.
Signaling Pathways
The signaling pathways of the CRL4-CRBN and VCB-Cul2-RBX1 E3 ligase complexes are central to their function in protein degradation.
Figure 3: Simplified signaling pathways of the CRL4-CRBN and VCB-Cul2-RBX1 E3 ligase complexes.
Conclusion
Both thalidomide-based and VHL-based PROTACs are powerful modalities for inducing targeted protein degradation. The choice between them is nuanced and depends on a variety of factors, including the specific target protein, the desired pharmacokinetic profile, and the acceptable off-target effects. Thalidomide-based PROTACs offer the advantage of smaller, more drug-like ligands, but their inherent off-target activity requires careful consideration. VHL-based PROTACs generally exhibit a cleaner off-target profile but may present challenges in achieving optimal physicochemical properties. Ultimately, empirical testing and a thorough understanding of the underlying biology are crucial for the successful development of a PROTAC therapeutic. This guide provides a foundational framework to aid researchers in making informed decisions in this exciting and rapidly advancing field.
References
- 1. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
A Guide to Biophysical Assays for Validating Ternary Complex Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of a ternary complex, where two molecules are brought together by a third, is a critical mechanism in many biological processes and a cornerstone of novel therapeutic strategies like PROTACs (Proteolysis Targeting Chimeras). Validating and characterizing these complexes is paramount for understanding their function and for the development of effective drugs. This guide provides a comparative overview of key biophysical assays used to confirm and quantify ternary complex formation, complete with experimental data, detailed protocols, and workflow diagrams to aid in assay selection and implementation.
Introduction to Ternary Complex Formation
A ternary complex consists of three distinct molecules interacting with each other. In the context of drug development, this often involves a small molecule linker, such as a PROTAC, that simultaneously binds to a target protein and an E3 ligase, thereby inducing the degradation of the target protein. The stability and kinetics of this ternary complex are crucial for the efficacy of the therapeutic agent. Various biophysical techniques can be employed to study these interactions, each with its own set of advantages and limitations.
dot
Caption: General principle of PROTAC-mediated ternary complex formation.
Comparison of Key Biophysical Assays
The choice of a biophysical assay depends on several factors, including the specific biological question, the properties of the interacting molecules, and the desired throughput and resolution. Below is a comparison of commonly used techniques for validating ternary complex formation.
| Assay | Principle | Key Parameters Measured | Throughput | Label-Free? | Strengths | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface.[1][2] | Affinity (KD), Kinetics (kon, koff), Stoichiometry, Cooperativity.[1][3] | Medium to High | Yes | Real-time kinetic data, high sensitivity, label-free.[1][4] | Immobilization of one binding partner may lead to artifacts; sensitive to non-specific binding.[5] |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip.[6][7] | Affinity (KD), Kinetics (kon, koff).[7] | High | Yes | High throughput, crude sample compatibility, disposable sensors reduce cross-contamination.[7][8] | Lower sensitivity than SPR, not ideal for small molecule detection.[9] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon molecular interaction.[10][11] | Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n).[10][11] | Low | Yes | Provides a complete thermodynamic profile of the interaction, in-solution measurement.[5][10] | Low throughput, requires large amounts of sample, does not provide kinetic data.[1][4] |
| Förster Resonance Energy Transfer (FRET) | Measures energy transfer between two fluorescent molecules in close proximity.[10][12] | Proximity, relative binding affinity. | High | No | Can be used in live cells, highly sensitive to distance changes.[12] | Requires labeling of interacting partners which can affect their function; distance-dependent. |
| Proximity Ligation Assay (PLA) | Detects protein-protein interactions in situ using antibody pairs with DNA tags.[13][14][15] | In situ protein-protein interactions. | Low to Medium | No | High sensitivity and specificity, provides spatial information within the cell.[13][14] | Requires specific antibodies, provides qualitative or semi-quantitative data.[13] |
Experimental Protocols and Workflows
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[1][2] It is particularly well-suited for characterizing the kinetics and affinity of both binary and ternary complexes.[1]
dot
Caption: A simplified workflow for a ternary complex SPR experiment.
Experimental Protocol (Example):
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[4]
-
Binary Interaction Analysis:
-
Inject the PROTAC molecule at various concentrations over the immobilized E3 ligase to determine the binary binding kinetics and affinity.[4]
-
Separately, inject the target protein over a fresh flow cell with immobilized E3 ligase to assess for any non-specific or direct interaction.
-
-
Ternary Complex Analysis:
-
Pre-incubate a fixed concentration of the target protein with a range of concentrations of the PROTAC.
-
Inject the pre-incubated mixture over the immobilized E3 ligase.
-
The resulting sensorgram will show the formation of the ternary complex.[4]
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary, or steady-state affinity for ternary) to determine the kinetic rate constants (kon, koff) and the equilibrium dissociation constant (KD).[16] Cooperativity can be calculated by comparing the affinity of the target protein to the E3 ligase in the presence and absence of the PROTAC.[3]
Buffer Conditions: A typical running buffer is HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), often supplemented with a small percentage of DMSO to match the sample conditions.[9]
Bio-Layer Interferometry (BLI)
BLI is another label-free technique that monitors biomolecular interactions in real-time.[6] It is particularly advantageous for its high throughput and compatibility with crude samples.[7]
dot
Caption: The sequential steps of a typical BLI experiment.
Experimental Protocol (Example):
-
Sensor Hydration and Loading: Hydrate streptavidin (SA) biosensors in the running buffer. Load biotinylated E3 ligase onto the SA biosensors.[9]
-
Baseline: Establish a stable baseline for the loaded biosensors in the running buffer.[9]
-
Association: Move the biosensors into wells containing a fixed concentration of the target protein and varying concentrations of the PROTAC. Monitor the wavelength shift in real-time as the ternary complex forms on the sensor surface.[9]
-
Dissociation: Transfer the biosensors back to wells containing only the running buffer to monitor the dissociation of the complex.[9]
-
Data Analysis: The association and dissociation curves are globally fitted to a 1:1 binding model to extract kon, koff, and KD values.
Note: Due to sensitivity limitations, BLI is often more suitable for assessing ternary complex formation rather than the binary interactions between the PROTAC and its protein partners.[9]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[10][11] It is considered the gold standard for measuring binding affinity in solution.[5]
dot
Caption: The process of an ITC experiment to study ternary complex formation.
Experimental Protocol (Example):
-
Sample Preparation: Dialyze all proteins and dissolve the small molecule in the final dialysis buffer to minimize buffer mismatch effects.[11] Degas all solutions before use.
-
Binary Titrations:
-
Titrate the PROTAC into the target protein to determine their binary interaction parameters.
-
Titrate the PROTAC into the E3 ligase to determine their binary interaction parameters.
-
-
Ternary Titration:
-
Fill the ITC cell with the E3 ligase.
-
Fill the syringe with the target protein and a saturating concentration of the PROTAC.
-
Perform the titration by injecting the syringe solution into the cell.
-
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the titrant. The resulting isotherm is fitted to a suitable binding model to determine the KD, ΔH, ΔS, and stoichiometry (n).[17]
Important Consideration: ITC experiments require relatively large amounts of highly purified and concentrated samples.[1]
Conclusion
The validation and characterization of ternary complexes are essential for advancing our understanding of cellular signaling and for the development of novel therapeutics. The choice of biophysical assay should be guided by the specific experimental goals, the nature of the interacting molecules, and the available resources. SPR and BLI offer high-throughput, real-time kinetic data, making them ideal for screening and initial characterization. ITC provides unparalleled thermodynamic insights but at a lower throughput. FRET and PLA are powerful tools for studying complex formation in a cellular context. A multi-faceted approach, employing orthogonal techniques, will often provide the most comprehensive and robust validation of ternary complex formation.
References
- 1. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 2. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 3. aragen.com [aragen.com]
- 4. o2hdiscovery.co [o2hdiscovery.co]
- 5. researchgate.net [researchgate.net]
- 6. Bio-layer interferometry - Wikipedia [en.wikipedia.org]
- 7. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. ichorlifesciences.com [ichorlifesciences.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Situ Proximity Ligation Assay (PLA) Analysis of Protein Complexes Formed Between Golgi-Resident, Glycosylation-Related Transporters and Transferases in Adherent Mammalian Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Tale of Two Tethers: A Comparative Guide to Thalidomide-O-PEG4-NHS Ester and Alkyl Linkers in PROTACs
For researchers, scientists, and drug development professionals navigating the intricate world of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of success. This guide provides an objective comparison of two prominent linker classes: the hydrophilic Thalidomide-O-PEG4-NHS ester and traditional hydrophobic alkyl linkers. By examining their impact on key performance parameters and providing supporting experimental data, this document aims to empower informed decisions in the rational design of potent and effective protein degraders.
The fundamental role of a linker in a PROTAC is to bridge a target protein-binding ligand (warhead) and an E3 ligase-binding ligand, facilitating the formation of a productive ternary complex for subsequent ubiquitination and degradation of the target protein.[1][2] The physicochemical properties of this linker, however, extend far beyond that of a simple spacer, profoundly influencing a PROTAC's solubility, cell permeability, and overall degradation efficiency.[3][4] This guide focuses on PROTACs employing thalidomide (B1683933) and its derivatives to recruit the Cereblon (CRBN) E3 ligase, a widely used strategy in targeted protein degradation.[5]
At a Glance: Key Differences Between PEG and Alkyl Linkers
| Feature | This compound (PEG Linker) | Alkyl Linker |
| Composition | Polyethylene glycol chain | Saturated hydrocarbon chain |
| Solubility | Generally enhances aqueous solubility | Generally more hydrophobic, can decrease aqueous solubility |
| Cell Permeability | Can be a limiting factor due to increased polarity | Can enhance cell permeability due to increased lipophilicity |
| Flexibility | Highly flexible | Flexibility is dependent on chain length |
| Metabolic Stability | Generally considered metabolically stable | Can be susceptible to oxidative metabolism |
| Synthesis | Readily available functionalized building blocks | Synthetically accessible and easily modified |
Performance Deep Dive: A Data-Driven Comparison
It is crucial to note that the optimal linker is highly dependent on the specific target protein and the overall PROTAC architecture. The relationship between linker length and degradation efficacy is often non-linear, exhibiting a "Goldilocks effect" where both excessively short and long linkers can be detrimental to ternary complex formation and subsequent degradation.[6]
Solubility
A significant challenge in PROTAC development is their frequently poor aqueous solubility, a consequence of their high molecular weight and lipophilicity.[7] PEG linkers, with their hydrophilic ethylene (B1197577) glycol repeats, are known to improve the solubility of PROTACs.[3]
Table 1: Illustrative Solubility of PROTACs with Different Linker Types
| PROTAC System | Linker Type | Observed Solubility | Reference |
| BRD4 Degrader | PEG | Improved aqueous solubility compared to alkyl counterparts | [3] |
| Generic PROTAC | Alkyl | Generally lower aqueous solubility | [7] |
Note: This table represents a general trend observed in the literature. Specific solubility values are highly dependent on the entire PROTAC structure.
Cell Permeability
The ability of a PROTAC to efficiently cross the cell membrane is paramount to its therapeutic efficacy. The inherent hydrophobicity of alkyl linkers can enhance passive diffusion across the lipid bilayer, a property that is often a hurdle for the more polar PEG-linked PROTACs.[3][4]
Table 2: Comparative Cell Permeability of PROTACs with PEG vs. Alkyl Linkers
| PROTAC System | Linker Type | Permeability (PAMPA, Papp) | Reference |
| BRD4 Degrader | PEG | Generally lower passive permeability | [1][4] |
| BRD4 Degrader | Alkyl | Generally higher passive permeability | [4] |
Note: Data is compiled from different studies and experimental conditions may vary. PAMPA (Parallel Artificial Membrane Permeability Assay) is a common method to assess passive permeability.
Degradation Efficiency (DC50 and Dmax)
The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein, quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). Both PEG and alkyl linkers have been successfully employed to create potent degraders.
Table 3: BRD4 Degradation Efficiency with Thalidomide-Based PROTACs
| Linker Type | Linker Length | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PEG | 4 PEG units | < 500 | > 90 | H661 | [6] |
| PEG | 1-2 PEG units | > 5000 | ~50-60 | H661 | [6] |
| Alkyl | 12 atoms | 62 | >90 | MDA-MB-231 | [8] |
Note: This data is compiled from multiple sources and is intended for illustrative purposes. The non-linear relationship between PEG linker length and BRD4 degradation is a key observation.
Visualizing the Concepts
To better understand the underlying principles and experimental workflows, the following diagrams are provided.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
Pomalidomide-based linkers versus thalidomide-based linkers for PROTACs
Pomalidomide (B1683931) vs. Thalidomide (B1683933) Linkers for PROTACs: A Comparative Guide
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These bifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a flexible linker.[2] A crucial choice in PROTAC design is the selection of the E3 ligase ligand, with derivatives of thalidomide and pomalidomide being widely used to recruit the Cereblon (CRBN) E3 ligase complex.[2][] This guide provides a detailed comparison of pomalidomide- and thalidomide-based linkers, offering insights into their performance, underlying mechanisms, and the experimental protocols used for their evaluation.
Performance Comparison: Pomalidomide's General Ascendancy
While the overall efficacy of a PROTAC is context-dependent, relying on the target protein, linker composition, and specific cellular environment, general trends have emerged favoring pomalidomide as the CRBN recruiter of choice. Pomalidomide-based PROTACs often exhibit superior performance due to several key factors.[2]
Higher Binding Affinity and Ternary Complex Stability: Pomalidomide generally displays a stronger binding affinity for CRBN compared to thalidomide.[4] This enhanced affinity can facilitate the formation of a more stable ternary complex, which is the crucial intermediate where the PROTAC bridges the POI and the E3 ligase.[4][5] A more stable ternary complex often leads to more efficient ubiquitination and subsequent degradation of the target protein.[4]
Versatile Linker Attachment Point: The chemical structure of pomalidomide features an amino group on its phthalimide (B116566) ring, which provides a convenient and versatile point for linker attachment.[2] This position is often directed away from the CRBN binding interface, allowing for greater flexibility in linker design without hindering E3 ligase engagement.[2]
Improved Selectivity and Metabolic Stability: Researchers have reported that pomalidomide-based PROTACs can offer greater degradation selectivity and improved metabolic stability in comparison to their thalidomide-based counterparts.[2] Furthermore, functionalization at the C5 position of the pomalidomide phthalimide ring has been shown to mitigate off-target degradation of certain zinc-finger proteins, enhancing the selectivity profile.[4]
Quantitative Data Summary
Direct head-to-head comparisons of PROTACs differing only in their CRBN ligand are not always available in the literature, as experimental conditions can vary.[2][4] However, data can be inferred from the intrinsic properties of the parent molecules and from studies targeting the same protein with different PROTACs.
| Feature | Pomalidomide-based Linkers | Thalidomide-based Linkers | Key Implications for PROTACs |
| CRBN Binding Affinity (Kd) | Higher (~157 nM)[4] | Lower (~250 nM)[4] | Stronger binding can lead to more efficient ternary complex formation and higher degradation potency (lower DC50 values).[4] |
| PROTAC Potency (General) | Generally Higher[4] | Generally Lower[4] | Pomalidomide-based PROTACs often achieve desired degradation at lower concentrations. |
| Linker Attachment Point | Versatile amino group on the phthalimide ring.[2] | Typically requires modification of the phthalimide ring. | Pomalidomide offers a more straightforward chemical handle for linker synthesis that is less likely to interfere with CRBN binding.[2] |
| Off-Target Effects | Can have off-target degradation of neosubstrates (e.g., zinc-finger proteins), but this can be mitigated by linker attachment at the C5 position.[4] | Generally has less inherent off-target activity but this is often coupled with lower potency.[4] | Strategic linker design is crucial for minimizing off-target effects, particularly with pomalidomide. |
| Metabolic Stability | Reported to have improved metabolic stability.[2] | Can be more susceptible to metabolic modification. | Enhanced stability can lead to better pharmacokinetic profiles in vivo. |
Note: The presented Kd values are approximations and can vary depending on the experimental assay used.
Visualizing the Mechanism and Workflow
PROTAC Mechanism of Action
The fundamental mechanism of CRBN-recruiting PROTACs involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: General mechanism of action for CRBN-recruiting PROTACs.
Experimental Workflow for PROTAC Evaluation
A typical workflow to assess and compare the efficacy of different PROTACs involves several key experimental stages.
References
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Thalidomide-O-PEG4-NHS Ester
For researchers, scientists, and professionals in drug development, the responsible handling and disposal of potent compounds such as Thalidomide-O-PEG4-NHS ester are critical to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, which is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Given the teratogenic nature of thalidomide (B1683933) and its derivatives, all forms of this compound waste must be treated as hazardous.[3][4]
Core Safety Principles and Hazard Assessment
This compound, as a derivative of thalidomide, should be handled with extreme caution. The primary health concern associated with thalidomide analogs is their potential for reproductive harm.[4][5] The N-hydroxysuccinimide (NHS) ester component is reactive, particularly towards amines.[6][7] Therefore, all handling and disposal operations must be conducted with the assumption that the compound is biologically active and hazardous.
Hazard Identification:
| Property | Value | Source |
| CAS Number | 2411681-88-2 | [7] |
| Molecular Formula | C28H33N3O13 | [7] |
| Molecular Weight | 619.6 g/mol | [7] |
| Physical Form | Oil or Solid | |
| Purity | Typically ≥95% | [7] |
| Known Hazards | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | |
| Storage | -20°C, sealed, away from moisture | [1] |
Personal Protective Equipment (PPE) Protocol
A comprehensive approach to PPE is mandatory when handling this compound in any form.
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a robust barrier against dermal absorption. The outer layer can be safely removed if contaminated.[3] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or airborne particles.[3][8] |
| Lab Coat | Standard laboratory coat. | Protects from spills.[9] |
| Respiratory Protection | N95 or higher-rated respirator. | Recommended when handling the solid form to prevent inhalation of dust particles.[3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal method for this compound depends on its form: unreacted solid, concentrated solutions, or contaminated labware. All waste generated should be considered hazardous chemical waste and segregated from regular trash.[6]
1. Waste Container Preparation:
-
Use a designated, leak-proof, and sealable hazardous waste container made of a material compatible with the solvents used (e.g., high-density polyethylene).[6][8]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols (e.g., toxic, reproductive hazard).[5][8] Do not use abbreviations or chemical formulas on the primary label.[8]
2. Segregation and Collection of Waste Streams:
-
A. Unused or Expired Solid this compound:
-
B. Concentrated Solutions (e.g., in DMSO, DCM):
-
C. Dilute Aqueous Solutions:
-
While some institutions may permit drain disposal of very dilute, non-mutagenic compounds after neutralization or degradation, this is not recommended for thalidomide analogs due to their potent biological activity.[6][9]
-
To ensure complete hydrolysis of the reactive NHS ester, the dilute aqueous solution can be allowed to stand at room temperature for several hours or overnight.[6]
-
Following hydrolysis, the solution should be collected in the designated aqueous hazardous waste container.[6]
-
-
D. Contaminated Labware and Debris (e.g., pipette tips, gloves, vials):
-
All solid materials that have come into contact with this compound must be collected as solid hazardous waste.[3] This includes pipette tips, microcentrifuge tubes, gloves, bench paper, and contaminated wipes.
-
Place these items in a designated solid hazardous waste container.[6]
-
Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[8]
-
3. Storage and Final Disposal:
-
Keep all hazardous waste containers securely closed except when adding waste.[8]
-
Store the sealed containers in a designated, secure hazardous waste accumulation area, away from general laboratory traffic and incompatible materials.[5][9]
-
Maintain a log of the waste generated, including the quantity and date, for regulatory compliance.[5][9]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal by a licensed hazardous waste contractor.[8][9]
Spill Response
In the event of a spill:
-
Evacuate all non-essential personnel from the immediate area.[9]
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[9]
-
Wearing appropriate PPE, contain the spill using an absorbent material.[9]
-
Carefully collect the absorbed material and any contaminated debris, and place it in a sealed, labeled hazardous waste container.[9]
-
Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol), followed by a cleaning agent.[3]
Mandatory Visualizations
Caption: Workflow for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 2411681-88-2 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
